Product packaging for Helvolic Acid(Cat. No.:CAS No. 29400-42-8)

Helvolic Acid

Katalognummer: B190442
CAS-Nummer: 29400-42-8
Molekulargewicht: 568.7 g/mol
InChI-Schlüssel: MDFZYGLOIJNNRM-OAJDADRGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Helvolic acid is a nortriterpenoid antibiotic of the fusidane class, first identified in the fungus Aspergillus fumigatus and later found in other fungi such as Metarhizium and Sarocladium species . This compound exhibits potent bacteriostatic activity primarily against Gram-positive bacteria, making it a valuable tool for antimicrobial research . Its mechanism of action and the fact that it shows no cross-resistance with other commonly used antibiotics have spurred renewed scientific interest in fusidane-type compounds . Recent research has illuminated the critical ecological role of this compound. Studies on the insect-pathogenic fungus Metarhizium robertsii demonstrate that its production of this compound is a key chemical defense strategy for overcoming the host's cuticular microbiomes . By inhibiting the growth of competing Gram-positive bacteria on the insect surface, this compound facilitates successful spore germination and cuticular penetration by the fungus, highlighting a sophisticated fungus-bacteria interaction in a natural environment . The biosynthetic pathway for this compound has been fully elucidated, revealing a gene cluster and an unusual C-4 demethylation process distinct from sterol biosynthesis . This detailed understanding enables biosynthetic approaches to create novel derivatives, several of which have shown even more potent antibacterial activity against pathogens like Staphylococcus aureus than this compound itself, providing a promising avenue for exploring new anti-infective agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H44O8 B190442 Helvolic Acid CAS No. 29400-42-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFZYGLOIJNNRM-OAJDADRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017874
Record name Helvolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29400-42-8
Record name Helvolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29400-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Helvolic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Helvolic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELVOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX54GS8AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Fungal Sources of Helvolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of helvolic acid, a fusidane-type antibiotic, with a focus on its natural production in fungi. It covers the fungal species known to synthesize this compound, quantitative production data, detailed experimental protocols for its isolation and analysis, and an outline of its biosynthetic pathway.

Fungal Sources of this compound

This compound (also known as fumigacin) is a tetracyclic triterpenoid antibiotic produced by a variety of ascomycete fungi.[1] Its discovery dates back to its isolation from Aspergillus fumigatus.[1][2] Since then, the compound has been identified in numerous other fungal genera, highlighting its widespread, albeit patchy, distribution. This distribution is suggestive of horizontal gene transfer events for the biosynthetic gene cluster among different fungal species.[1]

Known fungal producers of this compound include:

  • Aspergillus species : Notably Aspergillus fumigatus and Aspergillus terreus.[2][3] Marine-derived strains of A. fumigatus have also been identified as producers.[4][5]

  • Sarocladium species : Sarocladium oryzae (formerly Acrocylindrium oryzae), the causal agent of sheath rot in rice, is a well-documented source.[6][7][8][9]

  • Metarhizium species : The entomopathogenic fungi Metarhizium anisopliae and Metarhizium robertsii synthesize this compound, which plays a role in suppressing host cuticular microbiomes during insect infection.[1][8][10][11][12]

  • Fusarium species : Endophytic strains of Fusarium isolated from plants such as Ficus carica are known producers.[1][2][13][14]

  • Penicillium species : Endophytic members of this genus have been shown to produce this compound.[1][9][13]

  • Other Genera : Additional producing fungi include Cephalosporium caeruleus[6], Emericellopsis terricola[6], Xylaria sp.[2][10], Neosartorya spinosa[10], and Cordyceps taii[10].

Quantitative Analysis of this compound Production

The yield of this compound varies significantly depending on the fungal species, strain, and culture conditions. The following table summarizes reported quantitative data from various sources.

Fungal SpeciesProduction SystemYieldReference(s)
Sarocladium oryzaeAxenic Liquid Culture0.3–0.627 µg/mL[7]
Sarocladium oryzaeInfected Rice Grains2.2 µg/g[7][15]
Metarhizium robertsiiMycosed Insect Cadavers290.0 ± 51.4 µg/g[1]
Aspergillus oryzae (Recombinant)Heterologous Expression~20 mg/L (~20 µg/mL)[16][17][18]

Experimental Protocols

The isolation and quantification of this compound involve standard natural product chemistry techniques. The following protocols are based on methodologies reported in the literature.

This protocol is adapted from the methodology used for Sarocladium oryzae.[6]

  • Inoculum Preparation : Grow the fungal strain (e.g., S. oryzae) on a suitable agar medium such as Yeast Extract Agar (YA) or Potato Dextrose Agar (PDA) until sufficient sporulation occurs.

  • Fermentation Medium : Prepare a liquid medium conducive to secondary metabolite production, such as Potato-Sucrose Broth (PSB).

  • Fermentation Conditions :

    • Inoculate a large volume (e.g., 4 L) of sterile PSB with the fungus.

    • Conduct the fermentation in a fermentor at 27°C.

    • Maintain agitation (e.g., 200 rpm) and aeration (e.g., 1 VVM or 4 L/min) to ensure sufficient oxygen supply.

    • Monitor the fermentation for a period determined by growth and production kinetics (e.g., 10-14 days).

This protocol outlines a general procedure for extracting and purifying this compound from a liquid culture filtrate.[6]

  • Separation : Separate the fungal mycelium from the culture broth by filtration.

  • Liquid-Liquid Extraction :

    • Extract the cell-free culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

    • Repeat the extraction process three times to ensure complete recovery.

    • Pool the organic phases.

  • Concentration : Concentrate the pooled organic extract in vacuo using a rotary evaporator at a temperature below 45°C to yield the crude extract.[6]

  • Silica Gel Column Chromatography :

    • Prepare a silica gel 60 (230–400 mesh) column in a suitable solvent (e.g., chloroform).

    • Dissolve the crude extract in a minimal amount of ethyl acetate and load it onto the column.[6]

    • Elute the column with a solvent system of increasing polarity. Isocratic elution with 100% ethyl acetate has been shown to be effective.[6]

    • Collect fractions and monitor them for the presence of this compound using Thin-Layer Chromatography (TLC) and a bioassay.

  • Bioassay-Guided Fractionation : Spot aliquots of each fraction onto a TLC plate and test for antibiotic activity against a susceptible organism, such as Bacillus subtilis.[6] The minimum inhibitory concentration for B. subtilis has been reported as 10 ppm.[6]

  • Crystallization :

    • Pool the active fractions and concentrate them to dryness.

    • Purify the resulting solid by recrystallization from a suitable solvent, such as ethanol, to obtain pure, white crystalline this compound.[6]

  • Thin-Layer Chromatography (TLC) : Analyze extracts and fractions on silica gel plates. This compound appears as a distinct spot with reported Rf values of 0.61 or 0.49, depending on the solvent system.[15][19]

  • High-Performance Liquid Chromatography (HPLC) : Use HPLC for quantitative analysis and purity assessment. A C18 column with a suitable mobile phase (e.g., methanol-water gradient) is typically employed.

  • Spectroscopic Analysis : Confirm the chemical structure of the purified compound using a combination of spectroscopic methods:

    • UV Spectroscopy : To observe characteristic absorbance maxima.[6]

    • Infrared (IR) Spectroscopy : To identify functional groups.[6]

    • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy to elucidate the detailed carbon-hydrogen framework.[6]

    • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.[6]

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step process that begins with the cyclization of (3S)-2,3-oxidosqualene.[17] The entire pathway has been elucidated through the heterologous expression of a nine-gene cluster (hel) in Aspergillus oryzae.[16][18] The process involves an oxidosqualene cyclase (OSC), several cytochrome P450 monooxygenases, acyltransferases, and a dehydrogenase.[1][17] A notable feature of this pathway is an unusual C-4 demethylation mechanism that is distinct from that observed in canonical sterol biosynthesis.[16]

Helvolic_Acid_Biosynthesis substance substance enzyme enzyme Squalene 2,3-Oxidosqualene Protosterol Protosta-17(20)Z,24-dien-3β-ol Squalene->Protosterol Intermediates Multiple Oxidations, Acetylation, and Decarboxylation Steps Protosterol->Intermediates HelB1, HelB2 (P450s) HelD2 (Acyltransferase) HelB4 (P450), HelC (SDR) Fusidane Fusidane Skeleton Intermediate Intermediates->Fusidane Final Further Tailoring Steps (Oxidation, Acetylation, Dehydrogenation) Fusidane->Final HelB3 (P450) HelD1 (Acyltransferase) HelE (Dehydrogenase) HA This compound Final->HA

Caption: Simplified biosynthetic pathway of this compound from 2,3-oxidosqualene.

The diagram above illustrates the major enzymatic steps converting the universal triterpenoid precursor into the final this compound structure. The process is initiated by the HelA enzyme, an oxidosqualene cyclase, followed by a series of modifications including oxidation, acetylation, and an unusual demethylation to form the core fusidane skeleton, which is then further tailored to yield this compound.[17]

Experimental_Workflow cluster_culture Upstream Processing cluster_downstream Downstream Processing cluster_analysis Analysis & QC process_step process_step analysis_step analysis_step output_node output_node Culture 1. Fungal Inoculum Preparation Fermentation 2. Liquid Culture Fermentation Culture->Fermentation Filtration 3. Mycelia-Broth Separation Fermentation->Filtration Extraction 4. Solvent Extraction (Ethyl Acetate) Filtration->Extraction Purification 5. Column Chromatography Extraction->Purification Crystallization 6. Recrystallization (Ethanol) Purification->Crystallization Analysis 7. Structural Characterization (NMR, MS, etc.) Crystallization->Analysis PureHA Pure this compound Analysis->PureHA

Caption: General experimental workflow for this compound isolation and purification.

References

Helvolic Acid Production in Aspergillus fumigatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helvolic acid, a fusidane-type nortriterpenoid antibiotic, is a significant secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus.[1][2][3][4] First isolated from Aspergillus fumigatus, mut. helvola, this compound exhibits a range of biological activities, including potent bacteriostatic effects against Gram-positive bacteria, as well as antifungal and cytotoxic properties.[1][3][4][5] Its unique chemical structure and lack of cross-resistance with many common antibiotics have renewed interest in its potential for therapeutic applications.[6][7][8] This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, regulatory pathways, production yields, and the experimental protocols required for its study and manipulation in Aspergillus fumigatus.

Chemical Profile of this compound

This compound (also known as Fumigacin) is a tetracyclic steroid acid characterized by a 29-nordammarane skeleton.[2][9] Its chemical formula is C₃₃H₄₄O₈, with a molar mass of 568.707 g·mol⁻¹.[2][10] The structure features acetoxy groups at positions C-6 and C-16, oxo groups at C-3 and C-7, and double bonds at C-1, C-17(20), and C-24.[2]

PropertyValueReference
Molecular Formula C₃₃H₄₄O₈[2][9]
Molar Mass 568.707 g·mol⁻¹[2]
CAS Number 29400-42-8[9][11]
Appearance Crystalline Solid[2]
Solubility in Water Slightly soluble[2]
Class Fusidane-type Nortriterpenoid[2]

Biosynthesis Pathway

The production of this compound in A. fumigatus is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated the hel cluster.[3][4][6] The complete pathway involves a nine-step enzymatic process that transforms the universal triterpenoid precursor, (3S)-2,3-oxidosqualene, into the final this compound molecule.[8][12] Heterologous expression of this nine-gene cluster in Aspergillus oryzae has successfully reconstituted the entire pathway, confirming the function of each gene.[6][8][12]

The key enzymatic steps are:

  • Cyclization: The pathway begins with the cyclization of (3S)-2,3-oxidosqualene into a tetracyclic intermediate, protosta-17(20)Z,24-dien-3β-ol, catalyzed by the oxidosqualene cyclase, HelA .[3][4][8][12]

  • Oxidation & Acetylation: A series of tailoring enzymes, including cytochrome P450s (HelB1, HelB2, HelB4 ), modify the core structure through oxidation at various carbon positions.[3][4][8][12]

  • Decarboxylation: A short-chain dehydrogenase/reductase, HelC , mediates an unusual C-4 demethylation process via oxidative decarboxylation.[8][12]

  • Acyltransfer: Acyltransferases (HelD1, HelD2 ) are responsible for the acetylation of hydroxyl groups.[3][4][8][12]

  • Final Modification: The pathway concludes with modifications by HelB3 (a P450 enzyme) and HelE (a 3-ketosteroid-Δ1-dehydrogenase) to yield this compound.[3][4][8][12]

Helvolic_Acid_Biosynthesis cluster_product Product 2,3-Oxidosqualene 2,3-Oxidosqualene Intermediate_1 Intermediate_1 2,3-Oxidosqualene->Intermediate_1 Cyclization HelA HelA HelA->Intermediate_1 HelB1_B2 HelB1, HelB2 (P450s) Intermediate_2 Intermediate_2 HelB1_B2->Intermediate_2 HelD2 HelD2 (AT) Intermediate_3 Intermediate_3 HelD2->Intermediate_3 HelB4 HelB4 (P450) Intermediate_4 Intermediate_4 HelB4->Intermediate_4 HelC HelC (SDR) Fusidane_Skeleton Fusidane_Skeleton HelC->Fusidane_Skeleton HelB3_D1_E HelB3 (P450) HelD1 (AT) HelE (KSTD) Helvolic_Acid This compound HelB3_D1_E->Helvolic_Acid Intermediate_1->Intermediate_2 Oxidation Intermediate_2->Intermediate_3 Acetylation Intermediate_3->Intermediate_4 Oxidation Intermediate_4->Fusidane_Skeleton Oxidative Decarboxylation Fusidane_Skeleton->Helvolic_Acid Final Tailoring (Oxidation, Acetylation, Dehydrogenation)

Caption: Biosynthesis of this compound from 2,3-Oxidosqualene.

Regulation of Secondary Metabolism

The production of this compound, like other fungal secondary metabolites, is tightly regulated by a complex network of signaling pathways and transcriptional regulators.[13][14] These networks allow the fungus to respond to various environmental cues and developmental stages.

Key regulatory systems in Aspergillus include:

  • G-Protein Coupled Receptors (GPCRs): These cell surface receptors sense external signals and initiate intracellular signaling cascades.[15]

  • MAPK Pathways: The Cell Wall Integrity (CWI) pathway, a highly conserved Mitogen-Activated Protein Kinase (MAPK) cascade, plays a major role.[16][17] Deletion of the central CWI kinase, mpkA, affects the expression of over 50% of secondary metabolite gene clusters in A. fumigatus, including those for virulence factors like gliotoxin.[16][17]

  • cAMP-PKA Pathway: This pathway is crucial for fungal growth, development, and metabolism.[15]

  • Global Regulators: Proteins like LaeA , a methyltransferase, act as global regulators, controlling the expression of numerous BGCs by modifying chromatin structure.[14]

Regulation_Pathway cluster_mapk MAPK Cascade (CWI) cluster_camp cAMP Pathway Env_Signal Environmental Signals (pH, Nutrients, Stress) GPCR GPCRs Env_Signal->GPCR G_Protein G-Proteins GPCR->G_Protein Bck1 Bck1 (MAPKKK) G_Protein->Bck1 AC Adenylate Cyclase G_Protein->AC Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 MpkA MpkA (MAPK) Mkk2->MpkA TFs Transcription Factors MpkA->TFs cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->TFs Global_Regulators Global Regulators (e.g., LaeA) BGC_Expression hel Cluster Expression Global_Regulators->BGC_Expression Chromatin Remodeling TFs->Global_Regulators TFs->BGC_Expression Helvolic_Acid This compound Production BGC_Expression->Helvolic_Acid

Caption: General Regulatory Pathways in Aspergillus Secondary Metabolism.

Production and Yield

While A. fumigatus is the native producer, yields can be variable and dependent on culture conditions. A significant advancement in production was achieved through the heterologous expression of the entire hel gene cluster in Aspergillus oryzae, a well-established industrial host. This strategy not only confirmed the pathway but also provided a platform for optimized production.

Production SystemStrainYield (mg/L)Reference
Heterologous ExpressionAspergillus oryzae NSAR1~20[6][8][12]
Native ProducerMetarhizium robertsii (in insect cadavers)290.0 ± 51.4 (µg/g)[3][4]

Notably, A. fumigatus produces a suite of more than 20 this compound derivatives.[3][4][12] Studies have shown that some of these derivatives, such as 6-deacetyl-helvolic acid, exhibit even more potent antibacterial activity against Staphylococcus aureus than the parent compound.[3][4][12]

Experimental Protocols

Cultivation of Aspergillus fumigatus

Standard laboratory protocols are used for the cultivation of A. fumigatus.

Materials:

  • Aspergillus fumigatus strain (e.g., Af293, CEA17)

  • Aspergillus Complete Medium (ACM) or Minimal Medium (MM)[18]

  • Sterile Petri dishes, flasks, and culture tubes

  • Incubator set to 30-37°C[18]

Protocol:

  • Inoculation: Inoculate solid ACM or MM agar plates with A. fumigatus conidia from a spore stock.

  • Incubation: Incubate plates at 37°C for 3-5 days until sufficient conidiation is observed.[18]

  • Spore Harvest: Harvest conidia by flooding the plate with a sterile 0.05% Tween 80 solution and gently scraping the surface.

  • Liquid Culture: For secondary metabolite production, inoculate 200 mL of liquid ACM in a 500 mL flask with a final concentration of 10⁶ spores per mL.[18]

  • Incubation (Liquid): Incubate the liquid culture at 30°C for 7 days with agitation (180 rpm).[18]

Cultivation_Workflow Start Spore Stock Inoculate Inoculate Solid Medium (ACM/MM) Start->Inoculate Incubate_Solid Incubate at 37°C for 3-5 days Inoculate->Incubate_Solid Harvest Harvest Conidia (0.05% Tween 80) Incubate_Solid->Harvest Inoculate_Liquid Inoculate Liquid Medium (10^6 spores/mL) Harvest->Inoculate_Liquid Incubate_Liquid Incubate at 30°C for 7 days (180 rpm) Inoculate_Liquid->Incubate_Liquid End Mycelia & Culture Filtrate for Extraction Incubate_Liquid->End

Caption: General Workflow for Aspergillus fumigatus Cultivation.

Extraction and Purification of this compound

This compound can be isolated from either the culture filtrate or the fungal mycelium.

Materials:

  • Culture from Protocol 5.1

  • Solvents: Ethyl acetate (EtOAc), chloroform, acetone[7][18][19]

  • Miracloth or cheesecloth

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Separation: Separate the mycelium from the culture broth by filtration through Miracloth.[2][18]

  • Filtrate Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.[7]

  • Mycelium Extraction (Optional): The mycelium can be extracted with acetone, followed by a subsequent extraction with ethyl acetate.[19]

  • Combine and Evaporate: Combine all organic phases and evaporate the solvent to dryness using a rotary evaporator at 40°C. This yields the crude extract.[7][18]

  • Purification: Subject the crude extract to silica gel column chromatography. Elute with a gradient of petroleum ether/ethyl acetate to separate the compounds.[7]

  • Analysis: Analyze fractions using HPLC and NMR to identify and confirm the structure of this compound and its derivatives.

Extraction_Workflow Start Liquid Culture Filter Filter through Miracloth Start->Filter Mycelium Mycelium Filter->Mycelium Filtrate Culture Filtrate Filter->Filtrate Extract_Mycelium Extract with Acetone/EtOAc Mycelium->Extract_Mycelium Extract_Filtrate Extract with Ethyl Acetate (3x) Filtrate->Extract_Filtrate Combine Combine Organic Phases Extract_Mycelium->Combine Extract_Filtrate->Combine Evaporate Evaporate to Dryness (Rotary Evaporator) Combine->Evaporate Crude_Extract Crude Extract Evaporate->Crude_Extract Purify Silica Gel Column Chromatography Crude_Extract->Purify End Purified this compound Purify->End

Caption: Workflow for this compound Extraction and Purification.

Genetic Manipulation of the hel Cluster

Studying the function of individual genes within the hel cluster requires precise genetic manipulation. Recombineering using Bacterial Artificial Chromosomes (BACs) is an effective method.[18][20]

Protocol Overview:

  • BAC Library: Utilize a pre-existing BAC library containing large genomic fragments of A. fumigatus.[18][20]

  • Recombineering in E. coli : Introduce a plasmid carrying the λ phage Redγβα operon into E. coli cells containing the target BAC. This system mediates homologous recombination.[18]

  • Deletion Cassette: Generate a deletion cassette (e.g., a selectable marker flanked by regions homologous to the target gene's upstream and downstream sequences) via PCR.

  • Transformation: Transform the engineered E. coli with the deletion cassette. The Red recombinase will replace the target gene on the BAC with the cassette.

  • BAC Isolation: Isolate the recombinant BAC from E. coli.

  • A. fumigatus Transformation: Transform protoplasts of A. fumigatus with the linearized recombinant BAC. Homologous recombination in the fungus will replace the native gene cluster (or a gene within it) with the modified version.

  • Verification: Verify the gene replacement event in fungal transformants using PCR and Southern blotting.

Genetic_Manipulation_Workflow cluster_ecoli In E. coli cluster_afumigatus In A. fumigatus BAC Select BAC with hel Cluster Recombineering Induce λ Red Recombinase BAC->Recombineering Recombination_Ecoli Homologous Recombination on BAC Recombineering->Recombination_Ecoli Cassette Generate Deletion Cassette (PCR) Transform_Ecoli Transform E. coli with Cassette Cassette->Transform_Ecoli Transform_Ecoli->Recombination_Ecoli BAC_Modified Isolate Modified BAC Recombination_Ecoli->BAC_Modified Transform_Afum Transform Protoplasts with Modified BAC BAC_Modified->Transform_Afum Protoplasts Prepare A. fumigatus Protoplasts Protoplasts->Transform_Afum Recombination_Afum Homologous Recombination in Genome Transform_Afum->Recombination_Afum Verification Verify Gene Deletion (PCR/Southern) Recombination_Afum->Verification

Caption: Workflow for Gene Cluster Manipulation via Recombineering.

Conclusion

Aspergillus fumigatus remains a primary source and model organism for the study of this compound. Understanding its complex biosynthetic pathway and the intricate regulatory networks that control its production is crucial for harnessing its full potential. The development of powerful genetic tools and heterologous expression systems has opened new avenues for biosynthetic engineering.[6][8] These approaches will not only facilitate the overproduction of this compound but also enable the generation of novel, structurally diverse analogs with potentially enhanced therapeutic properties, addressing the urgent need for new classes of antibiotics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure of Helvolic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and biosynthesis of this compound, a fusidane-type nortriterpenoid antibiotic. The information is compiled for professionals engaged in research and development in the fields of natural products, medicinal chemistry, and pharmacology.

Chemical Structure and Nomenclature

This compound (also known as fumigacin) is a tetracyclic steroid acid. Its core is a 29-nordammarane skeleton.[1][2] The structure is characterized by acetoxy groups at positions C-6 and C-16, oxo groups at C-3 and C-7, and double bonds at C-1, C-17(20), and C-24.[1] The absolute stereochemistry of this compound has been established.[3][4]

The IUPAC name for this compound is (2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid.[1]

helvolic_acid_structure cluster_structure This compound (C₃₃H₄₄O₈) cluster_groups Key Functional Groups structure_img A Carboxylic Acid (-COOH) structure_img->A B Acetoxy Groups (-OAc at C6, C16) structure_img->B C Oxo Groups (=O at C3, C7) structure_img->C D Tetracyclic Core (Fusidane Skeleton) structure_img->D

Caption: Chemical structure and key functional groups of this compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below, providing essential data for its characterization and handling.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₃₃H₄₄O₈[1][2][4]
Molar Mass 568.707 g·mol⁻¹[1][2]
Appearance White crystalline solid[1][5]
Melting Point 215 °C[5][6]
Density 1.2 g/cm³[1]
Boiling Point 675.9 °C at 760 mmHg[1]
Optical Rotation [α]D²⁵ = -121° (chloroform)[6]
Solubility Slightly soluble in water, petroleum ether, methanol, ethanol. Soluble in chloroform, acetone, ethyl acetate, benzene, pyridine, glacial acetic acid.[1][5][6]
LogP 5.40010
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Findings and DataReferences
UV Spectroscopy λmax (ethanol): 231 nm (log ε 4.24)[6]
¹³C NMR Consistent chemical shifts have been reported in both DMSO-d6 and CDCl₃ solvents, allowing for structural confirmation.[7][8][9][10]
Mass Spectrometry (LC-MS/MS) Precursor Ion [M-H]⁻: m/z 567.296. Fragment Ion: A characteristic fragment at m/z 509 is observed, corresponding to the loss of an O-acetyl group (60 Da). This fragmentation is a key identifier in mass spectra.[2][11][12][13]

Experimental Protocols

Isolation and Purification of this compound

This compound is a fungal metabolite produced by species such as Aspergillus fumigatus, Sarocladium oryzae, and Xylaria sp.[1][5][14] The general protocol for its isolation and purification from a fungal culture is outlined below.

1. Fungal Cultivation:

  • The producing fungal strain (e.g., Sarocladium oryzae) is cultured in a suitable liquid medium, such as potato-sucrose broth.[5]

  • Fermentation is carried out under controlled conditions (e.g., 27°C, static or shaking culture) for a period sufficient for metabolite production (e.g., 28 days).[5][15]

2. Extraction:

  • The fungal mycelium is separated from the culture broth by filtration.[1]

  • The dried fungal biomass or the culture filtrate is extracted multiple times with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.[5][15]

  • The organic solvent fractions are combined and concentrated under reduced pressure to yield a crude extract.[5]

3. Chromatographic Purification:

  • The crude extract is dissolved in a minimal amount of solvent and subjected to column chromatography.[5]

  • A silica gel 60 column is commonly used as the stationary phase.[5]

  • Elution is performed using a gradient of solvents, for example, starting with a non-polar solvent and gradually increasing the polarity (e.g., ethyl acetate in hexane).[15]

  • Fractions are collected and monitored by Thin-Layer Chromatography (TLC) and tested for bioactivity (e.g., against Bacillus subtilis).[5]

4. Crystallization:

  • Fractions containing pure this compound are combined and concentrated.

  • The purified compound is crystallized from a suitable solvent, such as methanol or ethanol, to yield white needles.[5][6]

5. Structure Verification:

  • The identity and purity of the isolated this compound are confirmed using spectroscopic methods including NMR (¹H, ¹³C) and Mass Spectrometry, and by measuring its melting point and optical rotation.[16]

experimental_workflow cluster_main General Workflow for this compound Isolation A 1. Fungal Cultivation (e.g., in Potato-Sucrose Broth) B 2. Extraction (with Ethyl Acetate) A->B C 3. Concentration (Crude Extract) B->C D 4. Silica Gel Column Chromatography C->D E 5. Fraction Collection & Analysis (TLC, Bioassay) D->E F 6. Crystallization (from Ethanol/Methanol) E->F G 7. Structure Verification (NMR, MS, MP) F->G

Caption: A generalized experimental workflow for the isolation and purification of this compound.

Biosynthesis Pathway

The biosynthesis of this compound initiates from the universal triterpenoid precursor, (3S)-2,3-oxidosqualene.[17][18] The pathway involves nine distinct enzymatic steps to construct the final fusidane skeleton and introduce the necessary modifications.[17] This process includes cyclization, a series of oxidations, acetylation, and an unusual C-4 demethylation process that is distinct from typical sterol biosynthesis.[18][19]

The key enzymes involved in the this compound gene cluster are:

  • HelA: An oxidosqualene cyclase that catalyzes the initial cyclization.[17]

  • HelB1, HelB2, HelB3, HelB4: Cytochrome P450 enzymes responsible for various oxidation steps.[17][18]

  • HelC: A short-chain dehydrogenase/reductase involved in C-4 demethylation and oxidative decarboxylation.[17][18]

  • HelD1, HelD2: Acyltransferases that mediate acetylation.[17]

  • HelE: A 3-ketosteroid-Δ¹-dehydrogenase.[17]

helvolic_acid_biosynthesis Biosynthesis Pathway of this compound cluster_enzymes Key Enzyme Classes Squalene (3S)-2,3-Oxidosqualene Protostadienol Protosta-17(20)Z,24-dien-3β-ol Squalene->Protostadienol HelA (Cyclase) Intermediate1 Oxidation at C-4 & C-16 Protostadienol->Intermediate1 HelB1 / HelB2 (P450) Intermediate2 Acetylation of 16-OH Intermediate1->Intermediate2 HelD2 (Acyltransferase) Intermediate3 Oxidation of C-21 Intermediate2->Intermediate3 HelB4 (P450) FusidaneSkeleton Fusidane Skeleton Formation (Oxidative Decarboxylation) Intermediate3->FusidaneSkeleton HelC (SDR) Modification1 Further Modification Step 1 FusidaneSkeleton->Modification1 HelB3 (P450) Modification2 Further Modification Step 2 Modification1->Modification2 HelD1 (Acyltransferase) HelvolicAcid This compound Modification2->HelvolicAcid HelE (Dehydrogenase) P450 P450 Oxidases (HelB1-B4) Transferase Acyltransferases (HelD1, HelD2) Other Other Enzymes (HelA, HelC, HelE)

Caption: The nine-step biosynthetic pathway of this compound from (3S)-2,3-oxidosqualene.

References

Helvolic Acid: An In-depth Technical Guide to a Steroidal Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolic acid is a mycotoxin with a fusidane-type nortriterpenoid structure, placing it in the class of steroidal antibiotics.[1][2] First isolated from Aspergillus fumigatus, it is produced by various fungi, including species of Sarocladium, Metarhizium, and Xylaria.[1][3][4] This antibiotic exhibits a primarily bacteriostatic effect, particularly against Gram-positive bacteria, by inhibiting protein synthesis.[5][6] Notably, this compound and its derivatives show potential in overcoming resistance to other common antibiotics, making them a subject of renewed interest in drug discovery and development.[7][8]

Chemical Properties

This compound is a tetracyclic steroid acid with the molecular formula C₃₃H₄₄O₈.[1][2] Its structure is characterized by a 29-nordammarane skeleton with acetoxy groups at positions C-6 and C-16, oxo groups at C-3 and C-7, and double bonds at C-1, C-17(20), and C-24.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. Similar to its structural analog fusidic acid, this compound targets the elongation factor G (EF-G).[9][10][11] EF-G is a crucial protein involved in the translocation of the ribosome along the mRNA molecule during protein synthesis. By binding to EF-G when it is complexed with the ribosome, this compound stalls the translocation process, thereby halting peptide chain elongation and ultimately inhibiting bacterial growth.[9][10][11] While the direct impact of this compound on specific bacterial signaling pathways is not extensively documented, its effect on the essential process of protein synthesis has wide-ranging downstream consequences on bacterial physiology and virulence.

Antibacterial Activity

This compound demonstrates a significant inhibitory effect against a range of bacteria, with particular potency against Gram-positive strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in various studies.

Bacterial StrainMIC (µg/mL)Reference(s)
Staphylococcus aureus ATCC 292138[12]
Methicillin-resistant Staphylococcus aureus (MRSA)4[3]
Bacillus subtilis2[3]
Streptococcus agalactiae8[13]
Helvolinic acid (derivative) against S. aureus1[12]
Sarocladilactone B (derivative) against S. aureus4[12]
6-desacetoxy-helvolic acid (derivative) against S. aureus4[12]
Compound 6 (derivative) against S. agalactiae16[13]
Compound 7 (derivative) against S. agalactiae2[13]

Biosynthesis

The biosynthesis of this compound is a complex enzymatic process starting from the precursor (3S)-2,3-oxidosqualene. The pathway involves a series of modifications catalyzed by enzymes encoded by the hel gene cluster.[7][14]

This compound Biosynthesis cluster_0 Core Scaffold Formation cluster_1 Tailoring Reactions 2_3_oxidosqualene (3S)-2,3-Oxidosqualene protosta_dienol Protosta-17(20)Z,24-dien-3β-ol 2_3_oxidosqualene->protosta_dienol HelA (Oxidosqualene cyclase) intermediate_1 C-4 & C-16 Oxidation protosta_dienol->intermediate_1 HelB1, HelB2 (P450s) intermediate_2 16-OH Acetylation intermediate_1->intermediate_2 HelD2 (Acyltransferase) intermediate_3 C-21 Oxidation intermediate_2->intermediate_3 HelB4 (P450) fusidane_skeleton Fusidane Skeleton Formation intermediate_3->fusidane_skeleton HelC (Dehydrogenase/Reductase) helvolic_acid This compound fusidane_skeleton->helvolic_acid HelB3, HelD1, HelE (Further Modifications)

Caption: Biosynthetic pathway of this compound from (3S)-2,3-oxidosqualene.

Experimental Protocols

Isolation and Purification of this compound from Fungal Culture

This protocol is a synthesized procedure based on methodologies described in the literature.[2][3]

1. Fungal Culture:

  • Inoculate the desired fungal strain (e.g., Sarocladium oryzae or Aspergillus fumigatus) onto Potato Dextrose Agar (PDA) plates and incubate at 28°C for 4-7 days.

  • Transfer agar plugs of the mycelium to a liquid fermentation medium (e.g., Potato Sucrose Peptone broth).

  • Incubate the liquid culture on a rotary shaker at 240 rpm and 27°C for 4 days or in a fermentor with controlled aeration and agitation.

2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

3. Purification:

  • Dissolve the crude extract in a minimal amount of ethyl acetate.

  • Load the dissolved extract onto a silica gel column (e.g., 230-400 mesh).

  • Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Pool the fractions containing this compound (identified by its Rf value and/or bioactivity against a susceptible bacterial strain like Bacillus subtilis).

  • Further purify the pooled fractions by recrystallization from a solvent such as ethanol to obtain pure crystalline this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure based on standard microbiological methods.[9][15][16][17][18]

MIC Determination Workflow start Start prepare_antibiotic Prepare 2x stock solution of this compound start->prepare_antibiotic serial_dilution Perform 2-fold serial dilutions in a 96-well plate prepare_antibiotic->serial_dilution inoculate_plate Inoculate wells with bacterial suspension serial_dilution->inoculate_plate prepare_inoculum Prepare bacterial inoculum (e.g., 0.5 McFarland) prepare_inoculum->inoculate_plate controls Include growth and sterility controls inoculate_plate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

The Fusidane-Type Nortriterpenoid Structure of Helvolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolic acid is a mycotoxin with significant antibacterial properties, first isolated from Aspergillus fumigatus.[1] It belongs to the fusidane class of antibiotics, which are characterized by a steroid-like tetracyclic nortriterpenoid skeleton.[2][3] These compounds have garnered renewed interest due to their activity against Gram-positive bacteria and a lack of cross-resistance with many commonly used antibiotics.[3] This technical guide provides an in-depth overview of the core structural and functional aspects of this compound, including its biosynthesis, mechanism of action, and key experimental methodologies.

The Fusidane-Type Nortriterpenoid Core of this compound

This compound is chemically classified as a fusidane-type nortriterpenoid.[2] The core structure is a tetracyclic system known as a 29-nordammarane skeleton.[2] Key structural features of this compound (C₃₃H₄₄O₈) include acetoxy groups at positions C-6 and C-16, oxo groups at C-3 and C-7, and double bonds at C-1, C-17(20), and C-24.[2] This unique arrangement of functional groups is crucial for its biological activity.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process starting from the triterpenoid precursor (3S)-2,3-oxidosqualene.[3][4] The pathway involves a series of nine gene-encoded enzymes that perform cyclization, oxidation, acetylation, and demethylation reactions to construct the final molecule.[3][4] A notable step in this pathway is an unusual C-4 demethylation process that is distinct from that observed in common sterol biosynthesis.[3]

The biosynthetic pathway begins with the cyclization of (3S)-2,3-oxidosqualene by the enzyme HelA. This is followed by a series of modifications including oxidations, acetylations, and a key oxidative decarboxylation step that forms the characteristic fusidane skeleton.[4] The final steps involve further tailoring by oxidoreductases and acetyltransferases to yield this compound.[4]

This compound Biosynthesis cluster_0 Core Scaffold Formation cluster_1 Tailoring Steps 2_3_Oxidosqualene 2_3_Oxidosqualene Protostadienol Protostadienol 2_3_Oxidosqualene->Protostadienol HelA (Cyclase) Fusidane_Skeleton Fusidane_Skeleton Protostadienol->Fusidane_Skeleton HelB1, HelB2, HelC, HelD2, HelB4 (Oxidations, Acetylation, Decarboxylation) Intermediate_14 Fusidane Skeleton Intermediate Helvolic_Acid Helvolic_Acid Intermediate_14->Helvolic_Acid HelB3, HelD1, HelE (Further Modifications)

A simplified workflow of the biosynthetic pathway of this compound.

Mechanism of Action

The antibacterial activity of this compound, like its structural analog fusidic acid, stems from the inhibition of bacterial protein synthesis.[1] The primary target is the elongation factor G (EF-G), a crucial protein involved in the translocation of peptidyl-tRNA on the ribosome during protein synthesis.[5][6] By binding to the ribosome-EF-G complex, this compound stalls the translocation process, thereby halting peptide chain elongation and leading to a bacteriostatic effect.[1][5]

Mechanism_of_Action Inhibition of Bacterial Protein Synthesis by this compound Ribosome Ribosome Complex (70S) Translocation Translocation of peptidyl-tRNA Ribosome->Translocation Binding of EF-G-GTP & GTP Hydrolysis EF_G_GTP EF-G-GTP Protein_Synthesis Continued Protein Synthesis Translocation->Protein_Synthesis Inhibition Translocation->Inhibition Stalled_Complex Stalled Ribosome- EF-G-GDP Complex Inhibition->Stalled_Complex Binding Helvolic_Acid This compound Helvolic_Acid->Inhibition

Logical relationship of this compound's inhibitory action on protein synthesis.

Quantitative Data

Spectroscopic Data

The structure of this compound has been extensively characterized using various spectroscopic techniques. The following table summarizes the ¹³C NMR chemical shifts reported in the literature.

Carbon No.Chemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO (ppm)
1125.8124.8
2158.0157.0
3200.1198.6
448.948.3
552.351.7
673.472.8
7205.1204.2
851.550.9
949.849.2
1038.037.4
1126.926.3
1227.226.6
1346.545.9
1449.849.2
1532.531.9
1675.174.5
17148.8147.8
1815.715.1
1923.422.8
20119.5118.9
21168.2167.6
2230.630.0
2325.124.5
24122.9122.3
25132.8132.2
2625.625.0
2717.617.0
2821.320.7
2918.217.6
3021.320.7
3120.920.3
32170.2169.6
33170.5169.9
Data compiled from multiple sources.[7]
Antibacterial Activity

This compound exhibits potent activity primarily against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of its efficacy.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5 - 8[2][8]
Methicillin-resistant S. aureus (MRSA)4 - 32[9][10]
Bacillus subtilis2 - 64[8][9]
Streptococcus pneumoniae16 - 32[10]
Enterococcus faecalis16 - 32[10]
Mycobacterium tuberculosis H37Ra12.5 - 25.0[10]
Escherichia coli>64 (generally inactive)[8]
Xanthomonas oryzae pv. oryzicola>128 (inactive)[8]
This table summarizes MIC values from various studies. The exact values can vary depending on the specific strain and testing conditions.

Experimental Protocols

Isolation of this compound from Fungal Culture

This protocol outlines a general method for the extraction and purification of this compound from a fungal source such as Sarocladium oryzae or Metarhizium robertsii.[1][4]

  • Fungal Cultivation:

    • Inoculate the desired fungus (e.g., S. oryzae) into a suitable liquid medium (e.g., potato-sucrose broth).[4]

    • Incubate the culture under appropriate conditions (e.g., 27°C with shaking at 240 rpm) for a period sufficient for secondary metabolite production (typically 4-14 days).[1][4]

  • Extraction:

    • Separate the fungal mycelia from the culture broth by filtration.[4]

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.[4]

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator at approximately 45°C to obtain the crude extract.[4]

  • Purification by Column Chromatography:

    • Prepare a silica gel 60 column (e.g., 230–400 mesh).[4]

    • Dissolve the crude extract in a minimal amount of ethyl acetate and load it onto the column.[4]

    • Elute the column with an appropriate solvent system. For this compound, pure ethyl acetate can be used as the eluent.[4]

    • Collect fractions and monitor them for the presence of this compound using thin-layer chromatography (TLC) and a bioassay (e.g., against B. subtilis).[4]

  • Crystallization:

    • Combine the fractions containing pure this compound and concentrate them.

    • Dissolve the resulting solid in a minimal amount of hot ethanol.[4]

    • Allow the solution to cool slowly to facilitate the formation of white, crystalline this compound.[4]

    • Collect the crystals by filtration and dry them.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is used for the analysis and quantification of this compound.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample (10 µL) onto HPLC System Sample_Prep->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Detection (UV-Vis or DAD) Separation->Detection Analysis Data Analysis (Peak Integration & Quantification) Detection->Analysis

A general workflow for the HPLC analysis of this compound.
  • Instrumentation: An HPLC system equipped with a pump, autosampler, and a photodiode array (PDA) or UV detector.[11]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid) is typically employed.[2]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

  • Detection: this compound can be detected by its UV absorbance, typically around 206 nm.[2]

  • Procedure:

    • Prepare a standard solution of purified this compound of known concentration in the mobile phase.

    • Prepare the experimental sample by dissolving it in the mobile phase and filtering it through a 0.22 µm syringe filter.

    • Inject the standard solution to determine the retention time and generate a calibration curve.

    • Inject the experimental sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.[9]

  • Preparation of Inoculum:

    • Culture the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[9]

Conclusion

This compound remains a compound of significant interest due to its unique fusidane-type nortriterpenoid structure and its potent antibacterial activity against Gram-positive pathogens. A thorough understanding of its chemical properties, biosynthetic pathway, and mechanism of action is crucial for its potential development as a therapeutic agent. The experimental protocols provided in this guide offer a foundational framework for researchers engaged in the isolation, characterization, and evaluation of this compound and its derivatives.

References

The Helvolic Acid Enigma: A Deep Dive into its Fungal Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Helvolic acid, a fusidane-type triterpenoid antibiotic, has garnered renewed interest in the scientific community for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mode of action, targeting elongation factor G, and lack of cross-resistance with many clinically used antibiotics, position it as a promising candidate for further drug development. This technical guide provides an in-depth exploration of the biosynthesis of this compound in its native producer, Aspergillus fumigatus, and its heterologous expression in Aspergillus oryzae. The guide details the genetic machinery, enzymatic transformations, and experimental methodologies crucial for understanding and manipulating this complex pathway.

The this compound Biosynthetic Gene Cluster and its Players

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, herein referred to as the hel cluster, which comprises nine genes encoding the necessary enzymatic machinery. The functions of these genes have been elucidated through systematic heterologous expression studies.[1][2][3]

GeneEnzyme/ProteinPutative Function
helAOxidosqualene cyclaseCyclization of (3S)-2,3-oxidosqualene to protosta-17(20)Z,24-dien-3β-ol
helB1Cytochrome P450Oxidation of the C-4β methyl group
helB2Cytochrome P450Hydroxylation at C-16
helCShort-chain dehydrogenase/reductaseOxidative decarboxylation at C-4
helB3Cytochrome P450Dual oxidation at C-6 and C-7
helD1AcyltransferaseAcetylation of the C-6 hydroxyl group
helB4Cytochrome P450Oxidation at C-21
helD2AcyltransferaseAcetylation of the C-16 hydroxyl group
helE3-Ketosteroid-Δ-dehydrogenaseFormation of the 3-keto group

The Biosynthetic Pathway: A Step-by-Step Elucidation

The journey from the universal triterpenoid precursor, (3S)-2,3-oxidosqualene, to this compound is a multi-step process involving a series of intricate enzymatic modifications. The pathway has been successfully reconstituted in the heterologous host Aspergillus oryzae NSAR1, leading to the production of this compound at a titer of approximately 20 mg/L.[2][3][4]

A diagram of the this compound biosynthetic pathway is presented below:

helvolic_acid_biosynthesis cluster_precursor Precursor cluster_pathway Biosynthetic Pathway 2_3_oxidosqualene (3S)-2,3-Oxidosqualene protosta_dienol Protosta-17(20)Z,24-dien-3β-ol 2_3_oxidosqualene->protosta_dienol HelA intermediate_1 C-4β Carboxylic Acid Intermediate protosta_dienol->intermediate_1 HelB1 intermediate_2 C-4 Demethylated Intermediate intermediate_1->intermediate_2 HelC intermediate_3 C-16 Hydroxylated Intermediate intermediate_2->intermediate_3 HelB2 intermediate_4 C-16 Acetylated Intermediate intermediate_3->intermediate_4 HelD2 intermediate_5 C-21 Oxidized Intermediate intermediate_4->intermediate_5 HelB4 fusidane_skeleton Fusidane Skeleton intermediate_5->fusidane_skeleton HelC intermediate_6 C-6/C-7 Oxidized Intermediate fusidane_skeleton->intermediate_6 HelB3 deacetyl_helvolic_acid 6-Deacetyl-helvolic acid intermediate_6->deacetyl_helvolic_acid HelE helvolic_acid This compound deacetyl_helvolic_acid->helvolic_acid HelD1 heterologous_expression_workflow start Start gene_amplification Amplify hel genes from A. fumigatus gDNA start->gene_amplification vector_construction Clone genes into pTAex3 and pUSA vectors gene_amplification->vector_construction transformation Transform A. oryzae NSAR1 protoplasts vector_construction->transformation cultivation_dpy Cultivate in DPY medium (1-2 days) transformation->cultivation_dpy induction_cd Induce expression in CD medium (6 days) cultivation_dpy->induction_cd extraction Extract metabolites from mycelia induction_cd->extraction analysis Analyze by HPLC/LC-MS extraction->analysis end End analysis->end

References

physical and chemical properties of helvolic acid

Author: BenchChem Technical Support Team. Date: November 2025

Helvolic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the , a fusidane-type nortriterpenoid antibiotic. The document details its molecular characteristics, biological activities, and the experimental protocols utilized for its isolation and evaluation.

Core Physical and Chemical Properties

This compound, also known as fumigacin, is a mycotoxin produced by various fungi, including species of Aspergillus, Sarocladium, and Xylaria.[1][2][3] It is a tetracyclic steroid acid with a 29-nordammarane skeleton.[1]

Structural and General Properties

The fundamental properties of this compound are summarized below, offering a snapshot of its identity and physical characteristics.

PropertyValueSource
Molecular Formula C₃₃H₄₄O₈[1][4]
Molecular Weight 568.70 g/mol [4][5]
IUPAC Name (2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid[1][4]
CAS Number 29400-42-8[5][6]
Appearance White to off-white crystalline solid; needles from methanol.[1][2][5]
Purity >96%
Physicochemical Data

This table presents key physicochemical data for this compound, crucial for its handling, formulation, and analysis in a laboratory setting.

PropertyValueConditionsSource
Melting Point 215 °C[2][5][6]
Boiling Point 675.9 °Cat 760 mmHg (estimated)[1][7]
Density 1.2 g/cm³[1][7]
Optical Rotation [α]D²⁵ = -121°in chloroform[5][6]
pKa 4.05 ± 0.41Predicted[6]
LogP 5.40010[7]
UV max 231 nmin ethanol (log ε 4.24)[5][8]
Solubility Profile

This compound's solubility is a critical factor for its application in various experimental and pharmaceutical contexts.

SolventSolubilityNotesSource
Water Very slightly soluble[1][5]
Petroleum Ether Slightly soluble[5]
Methanol Slightly soluble (more soluble when hot)[5]
Ethanol Slightly soluble (more soluble when hot)20 mg/mL[5][6][8]
DMSO Soluble10-20 mg/mL[6][8][9]
DMF Soluble30 mg/mL[6][8]
Chloroform Soluble[2][5]
Acetone Soluble[2][5]
Ethyl Acetate Soluble[2][5]
Benzene Soluble[5]
Pyridine Soluble[5]
Glacial Acetic Acid Soluble[5]

Biological Activity and Mechanism of Action

This compound is recognized for its broad-spectrum antibiotic activity, particularly against Gram-positive bacteria.[3][6][10] It has also demonstrated activity against some Gram-negative bacteria and Mycobacterium tuberculosis.[10][11] Its primary mode of action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[10] This effect is achieved by inhibiting protein biosynthesis, potentially via the elongation factor EF-2.[12]

Beyond its antibacterial properties, this compound has shown synergistic antitumor effects when combined with cyclophosphamide in mouse models.[13][14] This activity may be linked to the inhibition of the Wnt/β-catenin signaling pathway.[13][14]

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step process starting from the triterpenoid precursor (3S)-2,3-oxidosqualene. The pathway involves a series of enzymatic modifications, including cyclization, oxidation, acetylation, and demethylation, catalyzed by a dedicated gene cluster.[15][16][17]

This compound Biosynthesis cluster_compounds cluster_enzymes Squalene (3S)-2,3-Oxidosqualene Protosta Protosta-17(20)Z,24-dien-3β-ol Squalene:e->Protosta:w Cyclization HelA HelA (Oxidosqualene cyclase) Intermediate1 C-4/C-16 Oxidized Intermediate Protosta:e->Intermediate1:w Oxidation HelB1_B2 HelB1 / HelB2 (P450) Intermediate2 16-OH Acetylated Intermediate Intermediate1:e->Intermediate2:w Acetylation HelD2 HelD2 (Acyltransferase) Intermediate3 C-21 Oxidized Intermediate Intermediate2:e->Intermediate3:w Oxidation HelB4 HelB4 (P450) Fusidane Fusidane Skeleton Intermediate3:e->Fusidane:w Oxidative Decarboxylation HelC HelC (SDR) FinalMods Further Modifications Fusidane:e->FinalMods:w Oxidation, Acetylation, Dehydrogenation HelB3_D1_E HelB3 (P450) HelD1 (Acyltransferase) HelE (Dehydrogenase) HelvolicAcid This compound FinalMods:e->HelvolicAcid:w

Caption: Biosynthetic pathway of this compound from (3S)-2,3-oxidosqualene.

Proposed Synergistic Antitumor Mechanism

This compound, when used with cyclophosphamide (CTX), appears to suppress key proteins in the Wnt signaling pathway, which is often dysregulated in cancer.

Antitumor Mechanism HA This compound + Cyclophosphamide (CTX) Wnt Wnt/β-catenin Signaling Pathway HA->Wnt inhibits beta_catenin β-catenin Wnt->beta_catenin cyclinD1 Cyclin D1 beta_catenin->cyclinD1 PCNA PCNA beta_catenin->PCNA Proliferation Tumor Cell Proliferation cyclinD1->Proliferation PCNA->Proliferation

Caption: Proposed synergistic antitumor mechanism of this compound.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification Workflow

This compound is typically isolated from fungal fermentation broths. The general workflow involves solvent extraction followed by chromatographic purification.[2][10][18]

Methodology:

  • Fungal Cultivation: A selected fungal strain (e.g., Sarocladium oryzae, Neosartorya spinosa) is cultivated in a suitable liquid medium (e.g., Potato-Sucrose-Peptone broth) under static or shaken conditions at 27-30°C for a period of 4 to 28 days.[2][10]

  • Extraction: After incubation, the fungal mycelium is separated from the culture broth by filtration. The filtrate (or the dried, mashed biomass) is then extracted multiple times with an organic solvent, typically ethyl acetate.[2][10][18]

  • Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator at approximately 45°C to yield a crude extract.[2]

  • Chromatography: The crude extract is dissolved in a minimal amount of solvent and subjected to silica gel column chromatography.[2]

  • Elution: The column is eluted with a gradient solvent system, such as ethyl acetate in hexane, to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[2][10]

  • Recrystallization: Fractions containing this compound are combined, concentrated, and the pure compound is obtained by recrystallization from a solvent like methanol or ethanol, yielding colorless needles.[2][10]

Isolation Workflow cluster_0 Cultivation & Extraction cluster_1 Purification a Fungal Fermentation (Liquid Culture) b Filtration to Separate Mycelia and Broth a->b c Solvent Extraction (Ethyl Acetate) b->c d Concentration (Rotary Evaporation) c->d e Silica Gel Column Chromatography d->e Crude Extract f Fraction Collection & TLC Analysis e->f g Recrystallization f->g h Pure this compound g->h

Caption: General workflow for the isolation and purification of this compound.

Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.[10][19]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Luria-Bertani broth) to a specific cell density (e.g., McFarland standard 0.5).[19]

  • Serial Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing growth medium.[19]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells are included: a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[19]

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth occurs.

MIC Assay Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Perform 2-Fold Serial Dilution of this compound in 96-Well Plate B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Assess for Growth (Turbidity) D->E F Determine MIC Value E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

TechniqueKey Data PointsSource
¹³C NMR Spectra available in CDCl₃ and DMSO-D₆[4][20][21]
Mass Spectrometry Exact Mass: 568.30361836 DaLC-MS [M-H]⁻: Precursor m/z 567.296[4][22]
Infrared (IR) Spectra measured using KBr disk method[2]

References

The Solubility Profile of Helvolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of helvolic acid in a range of common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities involving this potent antibacterial compound.

Introduction to this compound

This compound is a mycotoxin, first isolated from Aspergillus fumigatus, belonging to the fusidane class of antibiotics.[1] It exhibits a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[2][3] Understanding its solubility is a critical parameter for in vitro and in vivo studies, as well as for the development of effective drug delivery systems.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents. The following table summarizes the available quantitative data. It is important to note that experimental conditions, such as temperature and the use of physical methods to aid dissolution (e.g., ultrasonication, warming), can significantly influence these values. A notable discrepancy exists in the reported solubility in DMSO, which may be attributable to variations in experimental methodologies.[3][4]

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethylformamide (DMF)30.052.75
Dimethyl sulfoxide (DMSO)20.035.17
Dimethyl sulfoxide (DMSO)10.017.58Requires sonication and warming
Ethanol20.035.17

Qualitative Solubility Profile

In addition to the quantitative data, several sources provide a qualitative description of this compound's solubility.[1] This information is valuable for selecting appropriate solvent systems for various applications.

  • Soluble in:

    • Acetone[1][5]

    • Benzene[1]

    • Chloroform[1][5]

    • Dioxane[1]

    • Ethyl acetate[1]

    • Ether[1]

    • Glacial acetic acid[1]

    • Pyridine[1]

  • More soluble in:

    • Hot Methanol[1]

    • Hot Ethanol[1]

  • Slightly soluble in:

    • Methanol[1]

    • Ethanol[1]

    • Petroleum ether[1]

  • Very slightly soluble in:

    • Water[1][6]

Experimental Protocols for Solubility Determination

While the specific experimental details for determining the solubility of this compound are not extensively documented in the available literature, a general and widely accepted method is the shake-flask method .[7] This equilibrium-based method is considered the gold standard for thermodynamic solubility determination.

Principle of the Shake-Flask Method:

An excess amount of the solid compound (this compound) is added to a specific volume of the solvent of interest in a sealed container. The mixture is then agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved compound. After reaching equilibrium, the saturated solution is separated from the excess solid, typically by centrifugation or filtration. The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Weigh excess This compound B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Centrifuge or filter to remove undissolved solid D->E F Collect clear supernatant/ filtrate E->F G Determine concentration (e.g., HPLC, UV-Vis) F->G

Figure 1. Generalized experimental workflow for solubility determination.

References

The Antibacterial Spectrum of Helvolic Acid Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Helvolic acid, a fusidane-type antibiotic derived from various fungi, exhibits a notable antibacterial spectrum, primarily against Gram-positive bacteria. This technical guide provides an in-depth analysis of its in vitro activity, mechanism of action, and relevant experimental methodologies. Quantitative data on its minimum inhibitory concentrations (MICs) against key Gram-positive pathogens are presented, alongside detailed protocols for standardized susceptibility testing. Furthermore, this guide illustrates the molecular mechanism through which this compound exerts its bacteriostatic effect and outlines common experimental workflows using Graphviz visualizations. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents.

Introduction

This compound is a nortriterpenoid mycotoxin first isolated from Aspergillus fumigatus mut. helvola.[1] It belongs to the fusidane family of antibiotics, which also includes the clinically utilized fusidic acid.[2][3] These steroidal antibiotics are characterized by their potent activity against Gram-positive bacteria, including resistant strains, and a unique mechanism of action that confers a lack of cross-resistance with many other antibiotic classes.[3] this compound has demonstrated a significant bacteriostatic effect, inhibiting bacterial growth and division rather than causing cell death.[4][5] This guide synthesizes current data on its efficacy, particularly against clinically relevant Gram-positive species.

Antibacterial Spectrum and Potency

This compound demonstrates a broad range of activity against various Gram-positive bacteria. Its potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Minimum Inhibitory Concentration (MIC) Data

The in vitro activity of this compound against a panel of Gram-positive bacteria is summarized in Table 1. The data indicates consistent activity against Staphylococcus, Streptococcus, Bacillus, and Enterococcus species.

Bacterial SpeciesStrainMIC (µg/mL)Reference(s)
Bacillus subtilisATCC 663316 - 32[6]
Bacillus subtilisUBC 3442[7]
Staphylococcus aureusATCC 2592316 - 32[6]
Staphylococcus aureusATCC 292134[3]
Staphylococcus aureus 209P-0.5 (for derivative)
Methicillin-Resistant S. aureus (MRSA)DMST 2065416 - 32[6]
Methicillin-Resistant S. aureus (MRSA)ATCC 335914[7]
Staphylococcus saprophyticusATCC 1530516 - 32[6]
Streptococcus pneumoniaeDMST 1531916 - 32[6]
Enterococcus faecalisATCC 2921216 - 32[6]

Note: MIC values can vary based on the specific strain, testing methodology, and experimental conditions.

Activity of Derivatives and Synergistic Effects

Research has shown that certain derivatives of this compound can exhibit enhanced potency. For instance, replacing the acetoxy group at C-6 with a hydroxyl group can significantly increase activity against S. aureus.[3] Furthermore, specific biosynthetic intermediates of this compound have demonstrated stronger antibacterial activity than the parent compound, with one derivative showing an MIC of 0.5 µg/mL against S. aureus 209P.

This compound also displays synergistic activity with other classes of antibiotics. In checkerboard and time-kill studies, it has shown synergistic effects with erythromycin against multi-drug resistant S. aureus (MDRSA) and with penicillin and tetracycline against some MDRSA strains.[8]

Mechanism of Action

This compound acts as a bacteriostatic agent by inhibiting bacterial protein synthesis.[4] Its molecular target is the Elongation Factor G (EF-G), a crucial protein involved in the translocation step of ribosome movement along mRNA.

The mechanism proceeds as follows:

  • EF-G, complexed with GTP, binds to the ribosome after the peptidyl transfer reaction.

  • GTP is hydrolyzed, causing a conformational change in EF-G that powers the translocation of the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site.

  • This compound binds to the EF-G-ribosome complex.

  • This binding event locks EF-G onto the ribosome, preventing its release after translocation is complete.[9]

  • With EF-G stalled on the ribosome, the A-site remains blocked, preventing the entry of a new aminoacyl-tRNA and thereby halting the elongation cycle.[10]

This inhibition of protein synthesis ultimately arrests bacterial growth and cell division.

Helvolic_Acid_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis Elongation Cycle 50S 50S Subunit 30S 30S Subunit mRNA mRNA template A_Site A-Site: tRNA entry P_Site P-Site: Peptide bond formation E_Site E-Site: tRNA exit EFG_GTP EF-G binds to Ribosome Translocation Translocation of tRNA (A -> P, P -> E) EFG_GTP->Translocation EFG_Release EF-G releases Translocation->EFG_Release Stalled_Complex Stalled Ribosome-EF-G Complex (Protein Synthesis Arrested) Translocation->Stalled_Complex Prevents EF-G Release Cycle_Continues Elongation Continues EFG_Release->Cycle_Continues Helvolic_Acid This compound Helvolic_Acid->Translocation Binds to EF-G on Ribosome

Caption: Mechanism of action of this compound.

Experimental Protocols

Standardized methods are crucial for assessing the antibacterial activity of compounds like this compound. The following sections detail the protocols for the Broth Microdilution MIC assay and the Time-Kill assay.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[11][12][13]

Materials:

  • Sterile 96-well microtiter plates (round-bottom)

  • This compound stock solution of known concentration

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile diluent (e.g., saline or PBS)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13][14]

  • Serial Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated this compound solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to column 10. Discard 100 µL from column 10.[15]

    • Column 11 serves as the growth control (inoculum, no drug), and column 12 serves as the sterility control (broth only).

  • Inoculation: Add the appropriate volume of the diluted bacterial inoculum (e.g., 100 µL if using 100 µL of drug solution, or 5 µL if using a smaller volume method) to each well from columns 1 through 11. The final volume in each well should be uniform.[14][15]

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.[12]

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear) compared to the positive growth control.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute to final concentration (~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate Inoculate plate with bacterial suspension dilute_inoculum->inoculate prep_plate Prepare 96-well plate with serial dilutions of this compound prep_plate->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually inspect for growth and determine MIC incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.
Time-Kill Assay

This dynamic assay evaluates the rate at which an antimicrobial agent affects a bacterial population over time, distinguishing between bacteriostatic and bactericidal activity.[8][16]

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • This compound solution (prepared at concentrations relative to its MIC, e.g., 1x, 2x, 4x MIC)

  • Sterile broth medium

  • Sterile tubes or flasks

  • Shaking incubator (37°C)

  • Sterile diluent (e.g., PBS) and agar plates for colony counting

Procedure:

  • Preparation: Prepare flasks containing sterile broth. One flask will serve as a growth control (no drug), while others will contain this compound at the desired concentrations (e.g., 1x MIC, 2x MIC).

  • Inoculation: Inoculate all flasks with the bacterial culture to a starting density of approximately 1–5 x 10⁵ CFU/mL.[6]

  • Sampling Over Time: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask.[8]

  • Viable Cell Count: Perform serial 10-fold dilutions of each aliquot in a sterile diluent. Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration and the control.

    • Bacteriostatic activity is indicated if the bacterial count in the presence of the antibiotic remains stable or shows less than a 3-log₁₀ reduction compared to the initial inoculum over 24 hours.[8]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]

Conclusion

This compound is a potent bacteriostatic agent with a well-defined spectrum of activity against Gram-positive bacteria, including pathogenic species like Staphylococcus aureus and Streptococcus pneumoniae. Its unique mechanism of targeting Elongation Factor G provides a valuable avenue for combating bacterial infections, particularly in an era of rising resistance to other antibiotic classes. The potential for synergistic interactions with existing antibiotics further enhances its therapeutic promise. Continued research into its derivatives and clinical applications is warranted to fully exploit the potential of this classic antibiotic.

References

Beyond Bacteria: An In-depth Technical Guide to the Expanding Biological Activities of Helvolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the biological activities of helvolic acid that extend beyond its well-established antibacterial effects. This compound, a fusidane-type triterpenoid antibiotic, has demonstrated a remarkable breadth of bioactivities, including anticancer, synergistic antitumor, antiviral, antifungal, anti-inflammatory, and antiparasitic properties. This document collates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this multifaceted natural product.

Anticancer and Synergistic Antitumor Activity

This compound has shown direct cytotoxic effects against various human cancer cell lines and, notably, a potent synergistic antitumor effect when used in combination with the chemotherapeutic agent cyclophosphamide.

In Vitro Cytotoxicity

This compound exhibits cytotoxic activity against a range of human cancer cell lines. Quantitative data from these studies are summarized in the table below.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SW1990Pancreatic CancerNot Specified[1]
HepG2Liver CancerNot Specified[1]
HeLaCervical CancerNot Specified[1]
95-DLung CancerNot Specified[1]
HT1080Fibrosarcoma2.48 - 29.17 (derivatives)[2]
T46DBreast Cancer2.48 - 29.17 (derivatives)[2]
A2780SOvarian Cancer2.48 - 29.17 (derivatives)[2]

Note: Specific IC50 values for this compound against SW1990, HepG2, HeLa, and 95-D cell lines were not explicitly stated in the reviewed literature, but it was noted to have higher activity than hydroxycamptothecin. The IC50 range for HT1080, T46D, and A2780S pertains to this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a further 72 hours.

  • MTT Addition: After the incubation period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plate is incubated for 1.5 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding 130 µL of DMSO to each well.

  • Absorbance Measurement: The plate is incubated for 15 minutes with shaking, and the absorbance is measured at 492 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[3]

Synergistic Antitumor Effect with Cyclophosphamide

In a murine sarcoma S180 tumor-bearing mouse model, this compound demonstrated a significant synergistic antitumor effect when co-administered with cyclophosphamide (CTX).

Table 2: In Vivo Synergistic Antitumor Activity of this compound and Cyclophosphamide

Treatment GroupDosageTumor Growth Inhibitory Rate (%)
This compound (alone)10 and 20 mg/kg/dayNot significant
Cyclophosphamide (CTX) (alone)20 mg/kg/day19.5
This compound + CTX10 mg/kg/day + 20 mg/kg/day70.90

Data from a study on murine sarcoma S180 tumor-bearing mice.[4][5]

Experimental Protocol: In Vivo Synergistic Antitumor Assay
  • Animal Model: Murine sarcoma S180 tumor-bearing mice are used.

  • Treatment Administration: The mice are divided into groups and treated with this compound, cyclophosphamide, a combination of both, or a vehicle control. Dosages are administered daily.

  • Tumor Growth Measurement: Tumor volume and body weight are measured regularly throughout the treatment period.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibitory rate is calculated.

  • Histological and Molecular Analysis: Tumor tissues can be subjected to histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blot for signaling pathway proteins).[4]

Involvement of the Wnt/β-catenin Signaling Pathway

The synergistic antitumor effect of this compound in combination with cyclophosphamide has been linked to the downregulation of the Wnt/β-catenin signaling pathway. This was evidenced by the significant suppression of the protein expression levels of β-catenin, cyclin D1, and proliferating cell nuclear antigen (PCNA) in mice treated with the combination therapy.[4][5]

Wnt_Pathway_Inhibition Proposed Mechanism: this compound and the Wnt/β-catenin Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (GSK3β, Axin, APC) Dsh->Destruction_Complex Inhibits GSK3b GSK3β Axin Axin APC APC beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds Destruction_Complex->beta_catenin Phosphorylates for degradation Helvolic_Acid This compound (in combination with CTX) Helvolic_Acid->beta_catenin Suppresses expression CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Promotes transcription PCNA PCNA TCF_LEF->PCNA Promotes transcription Proliferation Cell Proliferation & Tumor Growth CyclinD1->Proliferation PCNA->Proliferation

Caption: this compound's proposed inhibition of the Wnt/β-catenin pathway.

Antiparasitic Activity

This compound has demonstrated promising activity against protozoan parasites, particularly Trypanosoma brucei, the causative agent of African trypanosomiasis.

Antitrypanosomal Activity

Table 3: In Vitro Antitrypanosomal Activity of this compound

ParasiteActivity MetricValueReference
Trypanosoma brucei bruceiIC505.08 µg/mL[4]
Experimental Protocol: AlamarBlue Assay for Antitrypanosomal Activity
  • Parasite Culture: Bloodstream forms of Trypanosoma brucei brucei are cultured in HMI-9 medium.

  • Compound Dilution: this compound is serially diluted in a 96-well plate.

  • Parasite Addition: A suspension of trypanosomes is added to each well to a final density of 4000 parasites/mL.

  • Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • AlamarBlue Addition: AlamarBlue reagent is added to each well, and the plate is incubated for a further 4-6 hours.

  • Fluorescence Measurement: The fluorescence is measured to determine parasite viability.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[6][7]

Anti-inflammatory Activity

Derivatives of this compound have been shown to possess anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Inhibition

Table 4: NF-κB Inhibitory Activity of this compound Derivatives

CompoundActivity MetricValue (µM)
This compound Derivative 4IC5026.45
This compound Derivative 6IC505.41
This compound Derivative 8IC5015.8

Data from a study on TNF-α-induced NF-κB inhibition.[2]

Experimental Protocol: NF-κB Translocation Assay
  • Cell Culture: Murine macrophage cells (e.g., RAW264.7) are seeded in a 96-well plate.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound for one hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.

  • Cell Staining: The cells are fixed and stained using a commercial NF-κB activation kit.

  • Imaging and Analysis: The translocation of NF-κB from the cytoplasm to the nucleus is evaluated using an automated imaging system.[8]

NFkB_Pathway_Inhibition This compound Derivatives: Inhibition of NF-κB Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates signaling cascade IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Helvolic_Acid_Derivatives This compound Derivatives Helvolic_Acid_Derivatives->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Antifungal Activity

This compound and its derivatives have demonstrated antifungal activity, primarily against plant pathogenic fungi.

Table 5: Antifungal Activity of a this compound Derivative

PathogenActivity MetricValue (µg/mL)
Plant Pathogenic FungiMIC3.13 - 25

Data for a new this compound derivative isolated from an endophytic Fusarium sp.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity
  • Fungal Culture: The fungal pathogen is cultured in an appropriate broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of the fungus is added to each well.

  • Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[9]

Other Biological Activities

While less extensively studied, preliminary reports suggest that this compound may also possess antiviral and immunosuppressive properties. However, detailed quantitative data and specific experimental protocols for these activities are not yet widely available in the current literature. Further research is warranted to fully elucidate the potential of this compound in these areas.

Conclusion

This compound is a promising natural product with a diverse range of biological activities beyond its antibacterial properties. Its demonstrated anticancer, synergistic antitumor, antiparasitic, and anti-inflammatory effects highlight its potential for the development of new therapeutic agents. This technical guide provides a foundation for further research and development by summarizing the existing quantitative data and experimental methodologies. Future investigations should focus on elucidating the precise mechanisms of action, exploring a wider range of biological targets, and conducting more extensive in vivo studies to fully realize the therapeutic potential of this compound and its derivatives.

References

Helvolic Acid Derivatives: A Comprehensive Technical Guide on Natural Occurrence, Biosynthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helvolic acid, a fusidane-type nortriterpenoid antibiotic, and its naturally occurring derivatives represent a class of bioactive compounds with significant potential in drug development, primarily due to their activity against Gram-positive bacteria, including resistant strains. These compounds are secondary metabolites produced by a variety of fungal species. This technical guide provides an in-depth overview of the natural sources of this compound derivatives, their biosynthesis, and the experimental methodologies for their isolation, characterization, and biological evaluation. Quantitative data are summarized in tabular format for comparative analysis, and key processes are visualized through detailed diagrams to facilitate understanding.

Natural Occurrence of this compound and Its Derivatives

This compound and its analogs are primarily isolated from various genera of fungi. These microorganisms, found in both terrestrial and marine environments, are the exclusive natural sources identified to date. Endophytic fungi, which reside within the tissues of living plants, are particularly rich sources of these compounds.

The primary fungal producers of this compound and its derivatives include:

  • Aspergillus spp.: Notably Aspergillus fumigatus, which was the original source of this compound isolation.[1][2][3] Other species such as Aspergillus udagawae and marine-derived Aspergillus fumigatus are also known producers.[4][5]

  • Sarocladium spp.: The endophytic fungus Sarocladium oryzae, isolated from wild rice, produces a range of novel this compound derivatives.[1][6]

  • Fusarium spp.: Endophytic Fusarium species isolated from plants like Ficus carica have been shown to produce derivatives such as this compound methyl ester and hydrothis compound.[2][3]

  • Xylaria spp.: This genus is another documented fungal source of this compound.[2][7][8]

  • Metarhizium spp.: The insect pathogen Metarhizium robertsii produces this compound, which plays a role in its virulence by suppressing the host's cuticular microbiome.[9][10]

  • Neosartorya spinosa: This soil fungus has been identified as a producer of this compound.[11]

  • Penicillium spp. [2]

  • Emericellopsis maritima: A sponge-associated fungus that produces a rearranged fusidane-type antibiotic named emericellopsic acid.

A variety of this compound derivatives have been isolated from these fungal sources, showcasing a range of structural modifications from the parent compound. These modifications include changes in acetylation, oxidation states, and the formation of lactone rings.

Table 1: Naturally Occurring this compound Derivatives and Their Fungal Sources
Derivative NameFungal SourceReference
This compoundAspergillus fumigatus, Sarocladium oryzae, Fusarium sp., Xylaria sp., Metarhizium robertsii, Neosartorya spinosa[1][2][3][9][11]
Helvolinic acidSarocladium oryzae[1][6]
6-Deacetyl-helvolic acidAspergillus fumigatus
1,2-Dihydrothis compoundSarocladium oryzae[1][6]
This compound methyl esterFusarium sp.[2][3]
Hydrothis compoundFusarium sp.[2][3]
Sarocladilactone ASarocladium oryzae[1][6]
Sarocladilactone BSarocladium oryzae[1][6]
Sarocladic acid ASarocladium oryzae[1][6]
6,16-Diacetoxy-25-hydroxy-3,7-dioxy-29-nordammara-1,17(20)-dien-21-oic acidSarocladium oryzae[1][6]
16-O-Deacetylthis compound 21,16-lactoneMarine-derived Aspergillus fumigatus[4]
6-O-Propionyl-6,16-O-dideacetylthis compound 21,16-lactoneMarine-derived Aspergillus fumigatus[4]
1,2-Dihydro-6,16-O-dideacetylthis compound 21,16-lactoneMarine-derived Aspergillus fumigatus[4]
1,2-Dihydro-16-O-deacetylthis compound 21,16-lactoneMarine-derived Aspergillus fumigatus[4]
16-O-Propionyl-16-O-deacetylthis compoundMarine-derived Aspergillus fumigatus[4]
6-O-Propionyl-6-O-deacetylthis compoundMarine-derived Aspergillus fumigatus[4]
24-epi-6β,16β-Diacetoxy-25-hydroxy-3,7-dioxo-29-nordammara-1,17(20)-diene-21,24-lactoneMarine-derived Aspergillus fumigatus[4]
Emericellopsic acidEmericellopsis maritima

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster. The pathway begins with the cyclization of (3S)-2,3-oxidosqualene, a common precursor for triterpenoids. Heterologous expression of the nine-gene cluster from Aspergillus fumigatus in Aspergillus oryzae has been instrumental in elucidating the complete biosynthetic pathway.[12]

The key steps in the biosynthesis of this compound are:

  • Cyclization: The pathway is initiated by an oxidosqualene cyclase (OSC), HelA, which catalyzes the cyclization of (3S)-2,3-oxidosqualene to form the protosta-17(20)Z,24-dien-3β-ol, establishing the characteristic tetracyclic core of the fusidane skeleton.

  • Oxidation and Acetylation: A series of tailoring enzymes, including cytochrome P450s (HelB1, HelB2, HelB4) and an acyltransferase (HelD2), modify the core structure through oxidations at various positions and acetylation of the 16-hydroxyl group.

  • C-4 Demethylation: A distinctive feature of this compound biosynthesis is the unusual C-4 demethylation process. This is mediated by a short-chain dehydrogenase/reductase (HelC) and a cytochrome P450 enzyme (HelB1), and it differs from the canonical sterol biosynthesis pathway.[12]

  • Further Modifications: Additional modifications, including oxidations and acetylations mediated by enzymes such as HelB3, HelD1, and HelE, lead to the final structure of this compound.

The heterologous expression of the biosynthetic gene cluster in Aspergillus oryzae has been shown to produce this compound at a concentration of approximately 20 mg/L, along with 21 of its derivatives.[12] In another study, the production of this compound in mycosed caterpillar cadavers by Metarhizium robertsii was quantified at approximately 290 µg/g.[9][13]

Diagram: this compound Biosynthetic Pathway

helvolic_acid_biosynthesis cluster_precursor Precursor cluster_core_formation Core Formation cluster_tailoring Tailoring Reactions 2_3_oxidosqualene (3S)-2,3-Oxidosqualene protostadienol Protosta-17(20)Z,24-dien-3β-ol 2_3_oxidosqualene->protostadienol HelA (OSC) oxidized_intermediates Oxidized Intermediates protostadienol->oxidized_intermediates HelB1, HelB2 (P450s) acetylated_intermediates Acetylated Intermediates oxidized_intermediates->acetylated_intermediates HelD2 (Acyltransferase) demethylated_intermediate C-4 Demethylated Intermediate acetylated_intermediates->demethylated_intermediate HelC (SDR) HelB1 (P450) further_modifications Further Modifications demethylated_intermediate->further_modifications HelB3, HelB4 (P450s) helvolic_acid This compound further_modifications->helvolic_acid HelD1, HelE

Caption: Biosynthetic pathway of this compound from (3S)-2,3-oxidosqualene.

Experimental Protocols

Fungal Fermentation and Extraction

A generalized protocol for the production and extraction of this compound derivatives from fungal cultures is as follows:

  • Fungal Culture: The desired fungal strain (e.g., Sarocladium oryzae) is initially grown on a solid medium such as Potato Dextrose Agar (PDA) for several days to obtain a mature mycelial culture.[1]

  • Inoculation and Fermentation: Mycelial plugs are used to inoculate a liquid medium, for example, Potato Dextrose Broth (PDB). The liquid culture is then incubated on a rotary shaker for an extended period to allow for the production of secondary metabolites.[1] Alternatively, for large-scale production, a fermentor can be used with controlled parameters such as temperature, aeration, and agitation.[14]

  • Extraction: The fungal biomass is separated from the culture broth by filtration. The culture filtrate is then extracted multiple times with an organic solvent, typically ethyl acetate.[14] The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Diagram: Experimental Workflow for Fungal Fermentation and Extraction

fermentation_extraction_workflow start Start pda_culture Fungal Culture on PDA start->pda_culture inoculation Inoculation of PDB pda_culture->inoculation fermentation Shaker Fermentation inoculation->fermentation filtration Filtration fermentation->filtration broth Culture Broth filtration->broth mycelia Mycelia (discarded) filtration->mycelia extraction Ethyl Acetate Extraction broth->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract

Caption: Workflow for the fermentation and extraction of this compound derivatives.

Isolation and Purification

The crude extract is a complex mixture of metabolites. The isolation of individual this compound derivatives is achieved through various chromatographic techniques:

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate or chloroform-methanol) to separate the compounds based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified using preparative HPLC, often with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

  • Crystallization: Purified this compound can be crystallized from solvents like ethanol to obtain a pure, crystalline solid.[14]

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR analyses are performed to establish the connectivity and stereochemistry of the molecules.[1][4]

  • Other Spectroscopic Techniques: UV-Vis and Infrared (IR) spectroscopy provide additional information about the chromophores and functional groups present in the molecules.[14]

  • Electronic Circular Dichroism (ECD): ECD spectroscopy, in conjunction with quantum chemical calculations, is used to determine the absolute configuration of the stereocenters.[4]

Biological Activity and Evaluation

This compound and its derivatives are primarily known for their antibacterial activity, particularly against Gram-positive bacteria. Some derivatives also exhibit antifungal properties.

Table 2: Antibacterial Activity of this compound and Its Derivatives against Staphylococcus aureus
CompoundMIC (µg/mL)Reference
This compound8[6]
Sarocladilactone A64[6]
Sarocladilactone B4[6]
Helvolinic acid1[6]
6-Deacetyl-helvolic acid4[6]
1,2-Dihydrothis compound16[6]
Emericellopsic acid4-8
This compound (vs. M. tuberculosis)12.5-25.0[11]
Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of the compounds. A standard method for determining the MIC is the two-fold broth microdilution assay:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension, and the plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Diagram: Workflow for Antibacterial Susceptibility Testing

antibacterial_testing_workflow start Start prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of Compounds in 96-Well Plate start->serial_dilution inoculation Inoculate Wells with Bacteria prepare_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results and Determine MIC incubation->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound and its naturally occurring derivatives are a promising class of antimicrobial agents. Their production by a diverse range of fungi, coupled with their unique biosynthetic pathway, offers opportunities for the discovery of novel analogs with improved therapeutic properties. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these compounds, from their initial discovery in natural sources to their biological evaluation. Further research into the biosynthesis and structure-activity relationships of this compound derivatives is warranted to fully exploit their potential in the development of new anti-infective drugs.

References

The Ecological Significance of Helvolic Acid: A Fungal Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Helvolic acid, a fusidane-type triterpenoid antibiotic, is a secondary metabolite produced by a variety of fungi, including species of Aspergillus, Fusarium, Penicillium, Sarocladium, Metarhizium, and Xylaria.[1][2] First identified in Aspergillus fumigatus, this compound exhibits potent biological activity, primarily against Gram-positive bacteria.[2][3] Its ecological role is multifaceted, contributing to the competitive fitness of its producing organism by inhibiting the growth of rival bacteria and facilitating pathogenic interactions. This technical guide provides a comprehensive overview of the role of this compound in fungal ecology, detailing its biosynthesis, biological activities, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

Fungi produce a vast arsenal of secondary metabolites that are not essential for primary growth but play crucial roles in mediating ecological interactions. These compounds can function as antimicrobial agents, signaling molecules, and virulence factors. This compound is a prominent example of such a metabolite, demonstrating the chemical prowess of fungi in shaping their immediate environment. This guide delves into the technical aspects of this compound, from its molecular origins to its functional significance in fungal life.

Biosynthesis of this compound

The biosynthesis of this compound originates from the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids.[2][4] The process is orchestrated by a biosynthetic gene cluster (BGC) that encodes a suite of enzymes responsible for the stepwise modification of the initial scaffold.[4][5]

The core enzyme, an oxidosqualene cyclase (OSC), catalyzes the initial cyclization to form the protostane scaffold.[2][4] Subsequent modifications are carried out by a series of tailoring enzymes, including cytochrome P450 monooxygenases, acyltransferases, and a 3-ketosteroid-Δ¹-dehydrogenase.[2][4][5] A notable feature of this pathway is an unusual C-4 demethylation process that is distinct from that of sterol biosynthesis.[5]

In a heterologous expression system using Aspergillus oryzae, the introduction of the nine-gene cluster from Aspergillus fumigatus resulted in the production of this compound at a concentration of approximately 20 mg/L.[5][6]

Diagram of the this compound Biosynthetic Pathway

Helvolic_Acid_Biosynthesis cluster_main This compound Biosynthesis 2_3_Oxidosqualene 2,3-Oxidosqualene Protosta_17_20Z_24_dien_3beta_ol Protosta-17(20)Z,24-dien-3β-ol 2_3_Oxidosqualene->Protosta_17_20Z_24_dien_3beta_ol HelA (OSC) Oxidation_C4_C16 Oxidation (C-4, C-16) Protosta_17_20Z_24_dien_3beta_ol->Oxidation_C4_C16 HelB1, HelB2 (P450s) Acetylation_16_OH Acetylation (16-OH) Oxidation_C4_C16->Acetylation_16_OH HelD2 (Acyltransferase) Oxidation_C21 Oxidation (C-21) Acetylation_16_OH->Oxidation_C21 HelB4 (P450) Oxidative_Decarboxylation Oxidative Decarboxylation Oxidation_C21->Oxidative_Decarboxylation HelC (SDR) Fusidane_Skeleton Fusidane Skeleton Oxidative_Decarboxylation->Fusidane_Skeleton Further_Modifications Further Modifications Fusidane_Skeleton->Further_Modifications HelB3 (P450), HelD1 (Acyltransferase) Helvolic_Acid This compound Further_Modifications->Helvolic_Acid HelE (KSTD)

Caption: Biosynthesis of this compound from 2,3-oxidosqualene.

Biological Activities and Ecological Role

This compound is primarily recognized for its potent antibacterial activity, particularly against Gram-positive bacteria.[2][3] It functions as a bacteriostatic agent, inhibiting bacterial growth rather than killing the cells directly.[7][8] This activity is crucial in competitive environments, allowing the producing fungus to suppress the growth of competing bacteria.

A significant ecological role of this compound has been demonstrated in the context of entomopathogenic fungi, such as Metarhizium robertsii.[2][8] This fungus produces this compound to inhibit the cuticular microbiome of its insect hosts.[2][8] By suppressing these symbiotic or commensal bacteria, the fungus facilitates its own germination, penetration of the host cuticle, and subsequent infection.[2][9] This represents a clear example of chemical warfare mediating a pathogenic interaction.

Some studies have also reported antifungal activity of this compound, although this appears to be less pronounced than its antibacterial effects.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of this compound
Target OrganismStrainMIC (µg/mL)Reference
Bacillus subtilisATCC 663316-32[7]
Bacillus subtilisUBC 3442[3]
Staphylococcus aureusATCC 2592316-32[7]
Methicillin-resistant Staphylococcus aureus (MRSA)DMST 2065416-32[7]
Methicillin-resistant Staphylococcus aureus (MRSA)ATCC 335914[3]
Staphylococcus saprophyticusATCC 1530516-32[7]
Streptococcus pneumoniaeDMST 1531916-32[7]
Enterococcus faecalisATCC 2921216-32[7]
Ralstonia solanacearum-16-32[7]
Xanthomonas campestris pv. vesicatoria-16-32[7]
Mycobacterium tuberculosisH37Ra12.5-25.0[7]

Diagram of the Ecological Role of this compound in Fungal Pathogenesis

Ecological_Role cluster_interaction Fungal-Insect-Microbiome Interaction Fungus Entomopathogenic Fungus (e.g., Metarhizium robertsii) Helvolic_Acid This compound Fungus->Helvolic_Acid produces Insect_Cuticle Insect Cuticle Fungus->Insect_Cuticle lands on Cuticular_Bacteria Cuticular Bacteria (Gram-positive) Helvolic_Acid->Cuticular_Bacteria inhibits Fungal_Infection Successful Fungal Infection Insect_Cuticle->Fungal_Infection penetrates Cuticular_Bacteria->Fungal_Infection prevents

Caption: this compound mediates fungal infection of insects.

Experimental Protocols

Isolation and Cultivation of this compound-Producing Fungi
  • Isolation: Endophytic fungi can be isolated from surface-sterilized plant tissues. For example, leaf segments are surface sterilized with 70% ethanol followed by 5% sodium hypochlorite, then plated on a suitable medium like Potato Dextrose Agar (PDA).[3]

  • Cultivation for this compound Production: For submerged culture, a liquid medium such as Potato-Sucrose-Peptone (PSP) broth is inoculated with the fungal strain and incubated on an orbital shaker.[4] For solid-state fermentation, a rice medium can be used.[10]

Extraction and Purification of this compound
  • Extraction: The culture filtrate from a liquid culture is extracted multiple times with an equal volume of ethyl acetate. The organic phases are then pooled.[4] For solid cultures, the dried culture is extracted with ethyl acetate.[10]

  • Concentration: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of petroleum ether/ethyl acetate).[11] Further purification can be achieved by crystallization from a solvent like ethanol.[4]

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC). Serial dilutions of this compound are prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth). Each well is inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.[3]

  • Disk Diffusion Method: A standardized inoculum of the test bacterium is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of this compound are placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disk is measured to determine the susceptibility of the bacterium to the compound.

Diagram of a General Workflow for Studying Fungal Secondary Metabolites

Fungal_Metabolite_Workflow cluster_workflow Workflow for Fungal Secondary Metabolite Research Isolation Fungal Isolation and Cultivation Extraction Extraction of Secondary Metabolites Isolation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Bioassays Biological Activity Screening Purification->Bioassays Genomic_Analysis Genomic Analysis (BGC Identification) Structure_Elucidation->Genomic_Analysis Ecological_Studies Ecological Role Investigation Bioassays->Ecological_Studies Heterologous_Expression Heterologous Expression and Biosynthetic Studies Genomic_Analysis->Heterologous_Expression Heterologous_Expression->Ecological_Studies

Caption: A generalized experimental workflow for fungal metabolite research.

Conclusion

This compound stands out as a well-characterized fungal secondary metabolite with a clear and significant ecological role. Its potent and specific antibacterial activity provides a competitive advantage to the producing fungus, enabling it to thrive in microbially rich environments and to successfully colonize hosts. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to produce novel derivatives with potentially enhanced therapeutic properties. For drug development professionals, this compound and its analogs represent a class of antibiotics with a mode of action that is distinct from many currently used drugs, making them interesting candidates for further investigation in the face of rising antimicrobial resistance. Continued research into the chemical ecology of fungal metabolites like this compound will undoubtedly uncover further intricacies of microbial interactions and provide a rich source of novel bioactive compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Helvolic Acid from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolic acid, a member of the fusidane family of antibiotics, is a fungal secondary metabolite with notable antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its unique steroidal structure and mechanism of action, which involves the inhibition of protein synthesis, have made it a subject of interest in drug discovery and development. This document provides detailed protocols for the extraction and purification of this compound from fungal cultures, drawing from established methodologies. The protocols are designed to be adaptable for various fungal species known to produce this compound, such as Sarocladium oryzae, Neosartorya spinosa, and Metarhizium species.[3][4][5]

Data Presentation: A Comparative Overview of this compound Production and Extraction

The following table summarizes quantitative data from various studies to provide a comparative perspective on production and extraction yields.

Fungal StrainCulture MediumFermentation TimeBiomass/Broth VolumeExtraction SolventCrude Extract YieldPurified this compound YieldReference
Sarocladium oryzaePotato-Sucrose Broth4 days (shaker), unspecified (fermentor)4 LEthyl AcetateNot SpecifiedNot Specified[3][6]
Neosartorya spinosa KKU-1NK1Malt Extract Broth28 days74 g (dried biomass)Ethyl Acetate25 gNot Specified[4]
Sarocladium oryzae DX-THL3Potato Dextrose Broth (PDB)15 daysNot SpecifiedEthyl Acetate15.3 g121 mg (this compound)[7]
Metarhizium robertsiiRice Medium2 weeks2 kgEthyl AcetateNot Specified290.0 ± 51.4 µg/g (from mycosed cadavers)[5][8]
Xylaria sp.Potato Dextrose Agar (PDA)28 days150 Petri dishesEthyl Acetate400 mgNot Specified[1]

Experimental Protocols

Two primary methodologies are presented below: extraction from a liquid culture filtrate and extraction from fungal biomass. The choice of method depends on whether the target compound is secreted into the medium or retained within the mycelia.

Protocol 1: Extraction of this compound from Liquid Culture Filtrate

This protocol is adapted from methodologies used for Sarocladium oryzae.[3][6]

1. Fungal Cultivation and Fermentation:

  • Prepare a suitable liquid medium, such as Potato-Sucrose Broth (PSB) or Potato Dextrose Broth (PDB).[3][7]
  • Inoculate the medium with a fresh culture of the fungus (e.g., mycelial plugs from a PDA plate).[7]
  • Incubate the culture in a shaker at a specified speed (e.g., 150-240 rpm) and temperature (e.g., 27-28°C) for a designated period (e.g., 4-15 days).[3][6][7] For larger scale production, a fermentor can be used with controlled aeration and agitation.[3][6]

2. Separation of Mycelia and Culture Filtrate:

  • After the incubation period, separate the fungal biomass (mycelia) from the culture broth by filtration, for instance, through glass wool or cheesecloth.[3][6]

3. Liquid-Liquid Extraction:

  • Transfer the culture filtrate to a separatory funnel.
  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
  • Shake the mixture vigorously for several minutes and then allow the layers to separate.
  • Collect the upper organic (ethyl acetate) layer.
  • Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.[3][6]

4. Concentration of the Crude Extract:

  • Combine all the ethyl acetate fractions.
  • Concentrate the extract using a rotary evaporator at a temperature of approximately 45°C to obtain the crude this compound extract.[3][6]

5. Purification of this compound:

  • Silica Gel Column Chromatography:
  • Dissolve the crude extract in a minimal amount of ethyl acetate.[3][6]
  • Load the dissolved extract onto a silica gel 60 column.[3][6]
  • Elute the column with an appropriate solvent system. A common method is isocratic elution with 100% ethyl acetate.[3][6]
  • Collect fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC) and bioassays against a sensitive bacterial strain like Bacillus subtilis.[3][6]
  • Crystallization:
  • Pool the fractions containing pure this compound and concentrate them.
  • The purified this compound can be further purified by crystallization from a solvent such as ethanol.[3][6]

Protocol 2: Extraction of this compound from Fungal Biomass

This protocol is based on the methods used for Neosartorya spinosa and Metarhizium species.[4][5]

1. Fungal Cultivation and Biomass Collection:

  • Culture the fungus on a suitable solid medium (e.g., PDA or rice medium) or in a liquid broth under static conditions.[4][5]
  • After the incubation period (e.g., 14-28 days), harvest the fungal biomass.[4][5]
  • If grown in liquid culture, filter the broth to collect the mycelia.[4]
  • Dry the collected fungal biomass, for instance, at 50-60°C for 24 hours.[4][5]

2. Solid-Liquid Extraction:

  • Grind the dried fungal biomass into a fine powder using a mortar and pestle.[4]
  • Suspend the powdered biomass in ethyl acetate (e.g., in a 1:4 w/v ratio).
  • Extract the this compound by shaking the suspension for 24 hours at room temperature.[4]
  • Separate the solvent from the biomass by filtration.
  • Repeat the extraction process two more times with fresh ethyl acetate.[4]

3. Concentration of the Crude Extract:

  • Combine the ethyl acetate extracts and concentrate them to dryness using a rotary evaporator to yield the crude extract.[4]

4. Purification of this compound:

  • Silica Gel Column Chromatography:
  • Adsorb the crude extract onto a small amount of silica gel and load it onto a larger silica gel column.
  • Elute the column using a gradient solvent system, for example, starting with 30% ethyl acetate in hexane and gradually increasing the polarity to 100% ethyl acetate.[4]
  • Size-Exclusion Chromatography:
  • For further purification, fractions containing this compound can be subjected to size-exclusion chromatography on a Sephadex LH-20 column.[1]
  • Semi-preparative HPLC:
  • Final purification to obtain high-purity this compound can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[7]

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Helvolic_Acid_Extraction cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Fungal Strain Fermentation Fermentation (Liquid or Solid Culture) Inoculation->Fermentation Harvesting Harvesting Biomass / Separating Filtrate Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/Bioassay) Column_Chromatography->Fraction_Collection Final_Purification Further Purification (e.g., Crystallization, HPLC) Fraction_Collection->Final_Purification Pure_Helvolic_Acid Pure this compound Final_Purification->Pure_Helvolic_Acid

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Key Steps

Logical_Flow Start Start: Fungal Culture Culture_Growth Culture Growth (Optimal Conditions) Start->Culture_Growth Metabolite_Production This compound Production Culture_Growth->Metabolite_Production Extraction_Step Extraction (Liquid-Liquid or Solid-Liquid) Metabolite_Production->Extraction_Step Purification_Step Purification (Chromatography) Extraction_Step->Purification_Step Characterization Structural & Bioactivity Characterization Purification_Step->Characterization End End: Pure Compound Characterization->End

Caption: Logical progression of this compound isolation from fungal source.

References

Purifying Helvolic Acid: An Application Note and Protocol for Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolic acid, a fusidane-type triterpenoid antibiotic, exhibits potent activity primarily against Gram-positive bacteria.[1] Originally isolated from Aspergillus fumigatus, it is a secondary metabolite produced by various fungi.[1] Its unique steroidal structure and antibacterial properties make it a compound of interest for drug discovery and development. This document provides a detailed protocol for the purification of this compound from fungal crude extracts using silica gel column chromatography, a fundamental and widely used technique for the separation of natural products.

Overview of the Purification Workflow

The purification process begins with the extraction of this compound from a fungal culture, followed by separation from other metabolites using silica gel column chromatography. The fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound, which are then pooled and concentrated to yield purified this compound.

Purification_Workflow Start Fungal Culture Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Silica Gel Column Chromatography Crude_Extract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation TLC TLC Monitoring Fractionation->TLC Pooling Pooling of Pure Fractions TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Helvolic_Acid Purified this compound Evaporation->Pure_Helvolic_Acid

Caption: General workflow for the purification of this compound.

Experimental Protocols

Preparation of Crude Extract

This protocol is adapted from methods for extracting secondary metabolites from fungal cultures.[2]

Materials:

  • Fungal culture broth (e.g., from Aspergillus fumigatus or Sarocladium oryzae)

  • Ethyl acetate (analytical grade)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Silica Gel Column Chromatography

This protocol is based on the successful separation of this compound derivatives.[1]

Materials:

  • Silica gel (200-300 mesh)

  • Petroleum ether (or n-hexane)

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Fraction collection tubes

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Column Packing:

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in petroleum ether.

  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

  • Add a layer of sand on top of the silica gel bed.

  • Equilibrate the column by running petroleum ether through it until the packing is stable. Do not let the solvent level drop below the top of the sand.

Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

Elution and Fractionation:

  • Begin elution with 100% petroleum ether.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in a stepwise gradient. A suggested gradient is as follows:

    • Petroleum ether : Ethyl acetate (99:1)

    • Petroleum ether : Ethyl acetate (49:1)

    • Petroleum ether : Ethyl acetate (19:1)

    • Petroleum ether : Ethyl acetate (9:1)

    • Petroleum ether : Ethyl acetate (4:1)

    • Petroleum ether : Ethyl acetate (2:1)

    • Petroleum ether : Ethyl acetate (1:1)

    • 100% Ethyl acetate[1]

  • Collect fractions of a consistent volume (e.g., 10-20 mL) into labeled tubes.

Thin Layer Chromatography (TLC) Monitoring

Procedure:

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the plate in a chamber saturated with a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 1:1, v/v).

  • Visualize the separated spots under a UV lamp at 254 nm.

  • Fractions showing a spot corresponding to the Rf value of a this compound standard are pooled together.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of this compound.

ParameterValue/RangeReference(s)
Stationary Phase Silica gel (200-300 mesh)[1]
Mobile Phase Petroleum ether/Ethyl acetate (gradient elution)[1]
Sample Load 4.8 g crude extract on 200 g silica gel[1]
Expected Purity > 90% (as determined by HPLC)[3]
Final Yield Dependent on the concentration in crude extract-
TLC Mobile Phase Petroleum ether:Ethyl acetate (1:1, v/v)(inferred)

Logical Relationship of the Chromatographic Process

The separation of this compound from other components in the crude extract is based on the principle of differential partitioning between the stationary and mobile phases.

Chromatography_Principle cluster_column Silica Gel Column Stationary_Phase Stationary Phase (Polar Silica Gel) Mobile_Phase Mobile Phase (Less Polar Solvent) Crude_Extract Crude Extract Components Helvolic_Acid This compound (Moderately Polar) Crude_Extract->Helvolic_Acid Impurities_Nonpolar Nonpolar Impurities Crude_Extract->Impurities_Nonpolar Impurities_Polar Highly Polar Impurities Crude_Extract->Impurities_Polar Elutes_Later Elutes_Later Helvolic_Acid->Elutes_Later Moderate interaction Elutes_First Elutes_First Impurities_Nonpolar->Elutes_First Weak interaction with stationary phase Elutes_Last Elutes_Last Impurities_Polar->Elutes_Last Strong interaction with stationary phase

Caption: Principle of separation in normal-phase chromatography.

Conclusion

This protocol provides a robust framework for the purification of this compound from fungal extracts using silica gel chromatography. The use of a petroleum ether/ethyl acetate gradient allows for the effective separation of this compound from impurities with different polarities. The purity of the final product should be confirmed using analytical techniques such as HPLC, NMR, and mass spectrometry. This method is scalable and can be adapted for both small-scale research and larger-scale production for drug development purposes.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Helvolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolic acid, a fusidane-type antibiotic, is a nortriterpenoid fungal metabolite known for its potent activity, primarily against Gram-positive bacteria.[1][2][3][4][5] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its antimicrobial efficacy and is essential for drug discovery and development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8] This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods, presents a summary of reported MIC values, and illustrates the experimental workflows and its mechanism of action.

The two primary methods for determining the MIC are the broth dilution and agar dilution methods.[6][7][9][10] Both methods are considered gold standards for susceptibility testing and their results are highly reproducible when performed according to standardized guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14][15][16]

Data Presentation: MIC of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. These values provide a baseline for its expected activity.

MicroorganismStrainMIC (µg/mL)Reference
Bacillus subtilisUBC 3442[5]
Staphylococcus aureus (MRSA)ATCC 335914[5]
Staphylococcus aureus-1[3]
Enterococcus faecalis-16-32[4][17]
Streptococcus pneumoniae-16-32[4][17]
Mycobacterium tuberculosisH37Ra12.5-25.0[4][17]
Ralstonia solanacearum-16-32[4][17]
Xanthomonas campestris pv. vesicatoria-16-32[4][17]
Enterococcus faecalis-64[18]
Enterococcus faecium (VRE)-64[18]
Staphylococcus aureus (MRSA)-32[18]

Experimental Protocols

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents in a liquid growth medium, typically performed in 96-well microtiter plates.[6][11]

Materials:

  • This compound stock solution (prepared in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in the broth medium directly in the microtiter plate.

    • Typically, add 100 µL of broth to all wells.

    • Add 100 µL of the starting this compound concentration to the first well and mix.

    • Transfer 100 µL from the first well to the second well, and repeat this serial dilution across the plate to achieve the desired concentration range. Discard the final 100 µL from the last dilution well.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test microorganism, select 3-4 colonies and suspend them in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions and the growth control well. The final volume in each well should be uniform (e.g., 100 µL or 200 µL).

    • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only, no inoculum).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Assay Setup cluster_incubation Incubation & Reading stock This compound Stock Solution serial_dilution Serial Dilution of this compound stock->serial_dilution culture Bacterial Culture (18-24h) inoculum_prep Prepare Inoculum (0.5 McFarland) culture->inoculum_prep plate 96-Well Plate (Broth Medium) plate->serial_dilution inoculation Inoculate Plate serial_dilution->inoculation inoculum_prep->inoculation incubate Incubate 16-20h at 35°C inoculation->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing multiple bacterial isolates against a single antimicrobial agent.[10]

Materials:

  • This compound stock solution

  • Sterile Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Inoculator (e.g., multipoint replicator)

  • Sterile diluent

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates with this compound:

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • For each concentration, add a specific volume of the diluted this compound to a larger volume of molten and cooled MHA (e.g., 1 mL of drug solution to 19 mL of agar).

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

    • Prepare a drug-free control plate containing only MHA.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint replicator, spot the standardized bacterial inocula onto the surface of the agar plates, starting with the drug-free control plate and moving to increasing concentrations of this compound.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[10]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.[10]

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_inoculation_incubation Inoculation & Reading stock This compound Stock Solution dilutions Prepare Drug Dilutions stock->dilutions culture Bacterial Culture (18-24h) inoculum_prep Prepare Inoculum (10^4 CFU/spot) culture->inoculum_prep agar Molten Mueller- Hinton Agar mix_agar Mix Drug with Agar agar->mix_agar dilutions->mix_agar pour_plates Pour Plates mix_agar->pour_plates spot_plates Spot Inoculum onto Plates pour_plates->spot_plates inoculum_prep->spot_plates incubate Incubate 16-20h at 35°C spot_plates->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Agar Dilution MIC Determination.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. It is known to be bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them.[4][17][19] The primary target of fusidane antibiotics, including this compound, is the elongation factor G (EF-G) in prokaryotes.

The proposed mechanism involves:

  • Binding to EF-G: this compound binds to the EF-G-ribosome-GDP complex.

  • Stalling of the Ribosome: This binding event stabilizes the complex and prevents the release of EF-G from the ribosome after GTP hydrolysis.

  • Inhibition of Translocation: By locking EF-G on the ribosome, the translocation step of protein synthesis is blocked. This prevents the ribosome from moving along the mRNA to the next codon.

  • Cessation of Protein Synthesis: The halt in ribosomal translocation leads to the cessation of polypeptide chain elongation, thereby inhibiting bacterial growth.

Helvolic_Acid_Mechanism cluster_protein_synthesis Bacterial Protein Synthesis (Elongation) cluster_inhibition Inhibition by this compound ribosome Ribosome-mRNA Complex translocation Translocation ribosome->translocation binds EF-G-GTP, GTP hydrolysis efg_gtp EF-G-GTP efg_gtp->translocation trna Aminoacyl-tRNA trna->translocation peptide Growing Polypeptide Chain translocation->peptide helvolic_acid This compound stalled_complex Stalled Ribosome Complex helvolic_acid->stalled_complex efg_ribosome_gdp EF-G-Ribosome-GDP Complex efg_ribosome_gdp->stalled_complex stabilizes no_translocation Inhibition of Translocation stalled_complex->no_translocation growth_inhibition Bacterial Growth Inhibition no_translocation->growth_inhibition

Caption: Proposed Mechanism of Action of this compound.

References

Application Notes: Broth Microdilution Assay for Helvolic Acid Antibacterial Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Helvolic acid is a nortriterpenoid antibiotic originally isolated from Aspergillus fumigatus. It exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5] This document provides a detailed protocol for performing a broth microdilution assay to evaluate the antibacterial efficacy of this compound.

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate. Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism is determined as the MIC.[5][6]

Applications

  • Determination of MIC values: Quantitatively measures the in vitro activity of this compound against a panel of clinically relevant bacteria.

  • Antimicrobial Susceptibility Testing: Assesses the susceptibility or resistance of bacterial isolates to this compound.

  • Drug Discovery and Development: Serves as a primary screening tool for new antimicrobial compounds and their derivatives.

  • Quality Control: Ensures the potency and consistency of this compound batches.

Quantitative Data: this compound MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.

Bacterial StrainGram StainMIC Range (µg/mL)Reference
Bacillus subtilisPositive2 - 32[1][3]
Staphylococcus aureusPositive16 - 32[1]
Methicillin-Resistant S. aureus (MRSA)Positive4 - 32[1][3]
Staphylococcus saprophyticusPositive16 - 32[1]
Streptococcus pneumoniaePositive16 - 32[1]
Enterococcus faecalisPositive16 - 32[1]
Mycobacterium tuberculosis H37RaN/A (Acid-Fast)12.5 - 25.0[1][2]
Ralstonia solanacearumNegative16 - 32[1]
Xanthomonas campestris pv. vesicatoriaNegative16 - 32[1]

Note: MIC values can vary depending on the specific bacterial strain, testing methodology, and laboratory conditions.

Experimental Protocols

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][7][8][9]

Materials and Equipment

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Bacterial strains for testing (e.g., ATCC reference strains)

  • Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

  • Inverted mirror for reading plates

Protocol

1. Preparation of this compound Stock Solution

  • Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL). This compound may require protection from light and should be stored at -20°C or -80°C for long-term stability.[10]

  • Ensure the final concentration of DMSO in the assay does not exceed 1-2%, as higher concentrations can inhibit bacterial growth.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Microtiter Plates

  • Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate.

  • Typically, for a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 12.

  • Add 100 µL of the appropriate this compound working solution to well 1.

  • Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to the desired final concentration, discarding 50 µL from the last well.

  • This will result in a gradient of this compound concentrations.

  • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

4. Inoculation

  • Add the prepared bacterial inoculum to each well (except the sterility control) to achieve the final target concentration of 5 x 10⁵ CFU/mL.

5. Incubation

  • Cover the microtiter plate with a lid to prevent evaporation.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. Incubation times may need to be adjusted for slow-growing organisms.

6. Determination of MIC

  • After incubation, visually inspect the wells for bacterial growth (turbidity or a pellet at the bottom of the well). An inverted mirror can aid in visualization.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

7. Quality Control

  • Perform the assay with a reference bacterial strain (e.g., Staphylococcus aureus ATCC 29213) for which the expected MIC range of a control antibiotic is known.

  • The MIC of the control antibiotic should fall within the established acceptable range.

  • The growth control well must show distinct turbidity.

  • The sterility control well must remain clear.

Visualizations

Broth_Microdilution_Workflow Broth Microdilution Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare this compound Stock Solution (in DMSO) D Perform 2-Fold Serial Dilution of This compound in 96-Well Plate with CAMHB A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) E Inoculate Wells with Standardized Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D D->E F Incubate Plate at 35°C for 16-20 hours E->F G Visually Inspect for Growth (Turbidity/Pellet Formation) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the MIC of this compound.

Helvolic_Acid_Mechanism Proposed Mechanism of Action of this compound cluster_bacterial_cell Bacterial Cell HelvolicAcid This compound EF_G Elongation Factor G (EF-G) HelvolicAcid->EF_G Binds to Ribosome 70S Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Site of EF_G->Ribosome Interacts with Inhibition Inhibition EF_G->Inhibition Prevents translocation Bacteriostatic Bacteriostatic Effect ProteinSynthesis->Bacteriostatic Leads to Inhibition->ProteinSynthesis

Caption: Proposed mechanism of this compound's bacteriostatic action.

References

Application Notes and Protocols: Agar Diffusion Assay for Screening Helvolic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolic acid is a fusidane-type triterpenoid antibiotic known for its bacteriostatic activity, primarily against Gram-positive bacteria.[1] Its unique structure and mechanism of action make it a compound of interest in the search for new antimicrobial agents, particularly against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). The agar diffusion assay is a well-established, simple, and cost-effective method for preliminary screening of antimicrobial activity. This document provides detailed application notes and protocols for utilizing the agar diffusion assay to screen and evaluate the activity of this compound.

The principle of the agar diffusion test is based on the diffusion of an antimicrobial agent from a source (such as a filter paper disc or a well) through an agar medium inoculated with a test microorganism. The antimicrobial agent establishes a concentration gradient in the agar. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the source. The diameter of this zone is proportional to the susceptibility of the organism and the concentration of the antimicrobial agent.

Data Presentation

The following tables summarize the antimicrobial activity of this compound against various bacteria. It is important to note that while Minimum Inhibitory Concentration (MIC) data, typically determined by broth dilution methods, is more abundant in the literature, representative data from agar diffusion assays are included where available.

Table 1: Zone of Inhibition Diameters for Fungal Extract Containing this compound

Test OrganismStrainConcentration per DiscZone of Inhibition (mm)Reference
Bacillus subtilisUBC 34450 µg14[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)ATCC 3359150 µg13[1]

Note: The data in Table 1 is based on a crude ethyl acetate extract of the endophytic fungus Xylaira sp., which is a known producer of this compound.[1] These values serve as an illustrative guide.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

Test OrganismStrain(s)MIC Range (µg/mL)Reference(s)
Bacillus subtilisATCC 663316-32[1]
Staphylococcus aureusATCC 2592316-32[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)DMST 2065416-32[1]
Staphylococcus saprophyticusATCC 1530516-32[1]
Streptococcus pneumoniaeDMST 1531916-32[1]
Enterococcus faecalisATCC 2921216-32[1]
Mycobacterium tuberculosisH37Ra12.5-25.0[1]

Experimental Protocols

This section provides detailed methodologies for performing an agar well diffusion assay to screen for this compound activity. This method is adaptable for testing pure compounds or extracts when pre-impregnated antibiotic discs are unavailable.

Materials
  • This compound (pure compound or extract)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (90 mm or 150 mm)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial cultures (e.g., S. aureus, B. subtilis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or Mueller-Hinton Broth (MHB)

  • Incubator (35-37°C)

  • Caliper or ruler

Protocol 1: Preparation of Media and Inoculum
  • Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Sterilize by autoclaving. Cool the agar to 45-50°C in a water bath. Pour the molten agar into sterile petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely at room temperature.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies into a tube containing sterile saline or MHB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

Protocol 2: Agar Well Diffusion Assay
  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.

  • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Well Creation: Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the agar.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. From the stock solution, prepare serial dilutions to achieve the desired test concentrations.

  • Loading the Wells: Carefully pipette a fixed volume (e.g., 50-100 µL) of each this compound dilution into the respective wells. Also, include a negative control well with DMSO only and a positive control with a known antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of growth inhibition around each well using a caliper or ruler. The measurement should include the diameter of the well.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar Plates inoculate Inoculate Agar Plates with Bacteria prep_media->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate prep_helvolic Prepare this compound Solutions in DMSO load_wells Load Wells with This compound prep_helvolic->load_wells create_wells Create Wells in Agar inoculate->create_wells create_wells->load_wells incubate Incubate Plates (18-24h, 37°C) load_wells->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results measure->interpret logical_relationship cluster_cause Cause cluster_process Process cluster_effect Effect helvolic_acid This compound in Well diffusion Diffusion of this compound into Agar helvolic_acid->diffusion bacterial_growth Bacterial Lawn on Agar inhibition Inhibition of Bacterial Growth (Bacteriostatic Action) bacterial_growth->inhibition diffusion->inhibition creates concentration gradient zone_of_inhibition Formation of a Clear Zone of Inhibition inhibition->zone_of_inhibition measurement Measurable Diameter (mm) zone_of_inhibition->measurement

References

Investigating the Synergistic Effects of Helvolic Acid with Other Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolic acid, a fusidane-type antibiotic, has demonstrated potent activity primarily against Gram-positive bacteria, including resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] A growing body of evidence suggests that the efficacy of this compound can be significantly enhanced when used in combination with other classes of antibiotics. This synergistic interaction presents a promising strategy to combat antibiotic resistance, broaden the spectrum of activity, and potentially reduce the required therapeutic doses, thereby minimizing toxicity.

These application notes provide a comprehensive overview of the methodologies used to investigate the synergistic effects of this compound with other antibiotics, focusing on key in vitro techniques. Detailed protocols for checkerboard and time-kill assays are presented, along with data interpretation guidelines.

Data Presentation: Synergistic Activity of this compound Combinations

The synergistic potential of this compound has been evaluated against various bacterial strains, with notable success against multi-drug resistant S. aureus. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify the degree of synergy, with an FIC index of ≤ 0.5 indicating synergy.

CombinationBacterial Strain(s)FIC Index RangeOutcomeReference(s)
This compound + ErythromycinMulti-drug resistant S. aureusNot explicitly stated, but synergy confirmedSynergistic[3]
This compound + PenicillinSome multi-drug resistant S. aureus strainsNot explicitly stated, but synergy confirmedSynergistic[3]
This compound + TetracyclineSome multi-drug resistant S. aureus strainsNot explicitly stated, but synergy confirmedSynergistic[3]
This compound + KanamycinS. aureus0.5 - 2Additive/Indifferent[4]
This compound + StreptomycinS. aureus0.5 - 2Additive/Indifferent[4]
This compound + GentamycinS. aureus0.5 - 2Additive/Indifferent[4]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[5][6]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with other antibiotics against a target bacterial strain.

Materials:

  • This compound stock solution

  • Partner antibiotic stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (~5 x 10^5 CFU/mL)

  • Microplate reader

Protocol:

  • Prepare Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound and the partner antibiotic in CAMHB in separate tubes. The concentration range should typically span from 4 times the Minimum Inhibitory Concentration (MIC) to 1/16th of the MIC.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis, add 50 µL of each dilution of this compound to the corresponding columns, creating a concentration gradient from left to right.

    • Along the y-axis, add 50 µL of each dilution of the partner antibiotic to the corresponding rows, creating a concentration gradient from top to bottom.

    • The wells will now contain 100 µL of various combinations of the two antibiotics. Include wells with each antibiotic alone as controls.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC for each antibiotic:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of this compound + FIC of Partner Antibiotic

    • Interpretation of FICI: [7][8]

      • ≤ 0.5: Synergy

      • 0.5 to 1: Additive

      • 1 to < 4: Indifference

      • ≥ 4: Antagonism

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time.[9][10]

Objective: To assess the rate of bacterial killing by this compound in combination with another antibiotic.

Materials:

  • This compound and partner antibiotic at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

Protocol:

  • Prepare Test Cultures:

    • Prepare tubes containing CAMHB with the following:

      • No antibiotic (growth control)

      • This compound alone at a specific concentration

      • Partner antibiotic alone at a specific concentration

      • Combination of this compound and the partner antibiotic at the same concentrations

  • Inoculation:

    • Inoculate each tube with the bacterial culture to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Interpretation:

      • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

      • Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.

      • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

      • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

      • Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_ha Prepare this compound Dilutions add_ha Add this compound Dilutions (x-axis) prep_ha->add_ha prep_abx Prepare Partner Antibiotic Dilutions add_abx Add Partner Antibiotic Dilutions (y-axis) prep_abx->add_abx prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate with Bacteria prep_inoculum->inoculate dispense_media Dispense Media into 96-well Plate dispense_media->add_ha dispense_media->add_abx add_ha->inoculate add_abx->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy/Additive/Indifference/Antagonism calc_fic->interpret

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Incubation and Sampling cluster_analysis Data Analysis prep_tubes Prepare Culture Tubes with Antibiotic Conditions: - Growth Control - this compound alone - Partner Antibiotic alone - Combination inoculate Inoculate Tubes with Bacterial Culture (~5x10^5 CFU/mL) prep_tubes->inoculate incubate Incubate with Shaking (37°C) inoculate->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions and Incubate serial_dilute->plate count_colonies Count Colonies (CFU/mL) plate->count_colonies plot_curve Plot log10 CFU/mL vs. Time count_colonies->plot_curve interpret Interpret Results (Synergy, Bactericidal, etc.) plot_curve->interpret

Caption: Workflow for the time-kill curve assay.

Conclusion

The investigation of synergistic interactions between this compound and other antibiotics is a critical area of research in the fight against antimicrobial resistance. The protocols detailed in these application notes for checkerboard and time-kill assays provide a robust framework for researchers to systematically evaluate and quantify these interactions. The resulting data can guide the rational design of novel combination therapies, potentially revitalizing the utility of existing antibiotics and offering new hope against multi-drug resistant pathogens.

References

Application Notes and Protocols for In Vivo Studies of Helvolic Acid Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for in vivo studies investigating the efficacy of helvolic acid. The protocols detailed below are based on established research, primarily focusing on its synergistic anticancer effects and its potential as an antibacterial agent.

In Vivo Anticancer Efficacy of this compound in a Murine Sarcoma Model

This compound has demonstrated significant antitumor activity in vivo, particularly when used in combination with the chemotherapeutic agent cyclophosphamide. The following protocols are based on studies using a murine sarcoma S180 tumor-bearing mouse model.

Experimental Protocols

a) Murine Sarcoma S180 Tumor Model Protocol

This protocol outlines the procedure for establishing a solid tumor model in mice using Sarcoma 180 (S180) cells.

  • Cell Culture:

    • Culture S180 ascites cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells during the logarithmic growth phase for tumor implantation.

  • Tumor Implantation:

    • Suspend the harvested S180 cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 0.2 mL of the cell suspension into the right axilla of each male Kunming mouse (weighing 18-22 g).

    • Allow the tumors to grow for approximately 3-5 days until they reach a palpable size (approximately 100-150 mm³).

b) this compound and Cyclophosphamide Treatment Protocol

This protocol details the preparation and administration of this compound and cyclophosphamide to tumor-bearing mice.

  • Drug Preparation:

    • This compound: Prepare solutions of this compound in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na). For a 10 mg/kg dose, the concentration would be 1 mg/mL for a 20g mouse receiving 0.2 mL. For a 20 mg/kg dose, the concentration would be 2 mg/mL.

    • Cyclophosphamide (CTX): Dissolve cyclophosphamide in sterile saline to a final concentration for a 20 mg/kg dose (e.g., 2 mg/mL for a 20g mouse receiving 0.2 mL).

  • Treatment Groups:

    • Control Group: Administer the vehicle (0.5% CMC-Na) orally once daily.

    • This compound (Low Dose) Group: Administer 10 mg/kg this compound orally once daily.

    • This compound (High Dose) Group: Administer 20 mg/kg this compound orally once daily.

    • Cyclophosphamide Group: Administer 20 mg/kg cyclophosphamide orally once daily.

    • Combination Therapy Group: Administer 10 mg/kg this compound and 20 mg/kg cyclophosphamide orally once daily.

  • Administration and Monitoring:

    • Administer the treatments for a specified period, typically 10-14 consecutive days.

    • Monitor the body weight of the mice every other day to assess toxicity.

    • Measure the tumor dimensions (length and width) every other day using a digital caliper. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (length × width²) / 2 .

    • At the end of the treatment period, euthanize the mice and excise the tumors for weighing.

    • For survival studies, monitor the mice daily and record the date of death.

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the synergistic antitumor efficacy of this compound and cyclophosphamide.

Table 1: Effect of this compound and Cyclophosphamide on Tumor Growth in S180-Bearing Mice

Treatment GroupDose (mg/kg/day)Average Final Tumor Weight (g)Tumor Growth Inhibition Rate (%)
Control-2.54 ± 0.31-
This compound (Low Dose)102.31 ± 0.289.06
This compound (High Dose)202.15 ± 0.2515.35
Cyclophosphamide202.04 ± 0.2219.50
Combination Therapy10 (HA) + 20 (CTX)0.74 ± 0.1570.90[1]

Table 2: Effect of this compound and Cyclophosphamide on Survival and Immune Organ Indices in S180-Bearing Mice

Treatment GroupDose (mg/kg/day)Median Survival Time (Days)Spleen Index (mg/g)Thymus Index (mg/g)
Control-214.5 ± 0.51.8 ± 0.3
This compound (Low Dose)10Markedly prolonged[1]5.1 ± 0.62.1 ± 0.4
This compound (High Dose)20Markedly prolonged[1]5.5 ± 0.72.3 ± 0.5
Cyclophosphamide20Markedly prolonged[1]3.9 ± 0.41.5 ± 0.2
Combination Therapy10 (HA) + 20 (CTX)Markedly prolonged[1]4.8 ± 0.52.0 ± 0.3

Note: Specific numerical data for median survival time was not available in the cited literature; however, it was reported to be "markedly prolonged" for all treatment groups compared to the control.

Mandatory Visualization

experimental_workflow_antitumor cluster_preparation Preparation cluster_experiment In Vivo Experiment cluster_analysis Data Analysis S180_culture S180 Cell Culture Tumor_implantation Tumor Implantation (Subcutaneous) S180_culture->Tumor_implantation Mouse_acclimation Mouse Acclimation Mouse_acclimation->Tumor_implantation Drug_prep Drug Formulation (this compound & CTX) Daily_treatment Daily Oral Administration Drug_prep->Daily_treatment Tumor_growth Tumor Growth (to 100-150 mm³) Tumor_implantation->Tumor_growth Treatment_groups Randomization into Treatment Groups Tumor_growth->Treatment_groups Treatment_groups->Daily_treatment Monitoring Monitor Body Weight & Tumor Volume Daily_treatment->Monitoring Endpoint Endpoint: Tumor Excision & Weighing or Survival Analysis Monitoring->Endpoint Tumor_inhibition Calculate Tumor Growth Inhibition Endpoint->Tumor_inhibition Survival_analysis Kaplan-Meier Survival Analysis Endpoint->Survival_analysis Immune_organ Assess Immune Organ Indices Endpoint->Immune_organ

Experimental workflow for in vivo antitumor study.

Wnt_signaling_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Repression TCF_LEF_off->Target_Genes_off Groucho Groucho Groucho->TCF_LEF_off Binds to Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated Inhibits Beta_Catenin_on β-catenin (Accumulates) Nucleus Nucleus Beta_Catenin_on->Nucleus Translocates TCF_LEF_on TCF/LEF Target_Genes_on Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF_on->Target_Genes_on Activates Helvolic_Acid This compound Helvolic_Acid->Beta_Catenin_on Inhibits Accumulation Beta_Catenin_on_nuc β-catenin Beta_Catenin_on_nuc->TCF_LEF_on Co-activates

Wnt/β-catenin signaling pathway and the inhibitory role of this compound.

In Vivo Antibacterial Efficacy of this compound

This compound is known for its activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The following is a generalized protocol for evaluating the in vivo antibacterial efficacy of this compound in a murine skin infection model, which can be adapted based on the specific bacterial strain and research question.

Experimental Protocols

a) Murine Model of Staphylococcus aureus Skin Infection

This protocol describes the establishment of a localized skin infection in mice.

  • Bacterial Preparation:

    • Culture S. aureus (e.g., MRSA strain USA300) in Tryptic Soy Broth (TSB) overnight at 37°C with shaking.

    • Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend to a concentration of 1 x 10⁸ CFU/mL.

  • Infection Procedure:

    • Anesthetize the mice (e.g., BALB/c) and shave a small area on their backs.

    • Create a superficial abrasion on the shaved skin using a sterile needle or fine-grit sandpaper.

    • Apply a 10 µL aliquot of the bacterial suspension (1 x 10⁶ CFU) to the abraded area.

b) this compound Treatment Protocol for Skin Infection

This protocol outlines the topical or systemic administration of this compound to treat the established skin infection.

  • Drug Preparation:

    • Topical Formulation: Prepare a cream or ointment containing this compound at a specified concentration (e.g., 1-2% w/w) in a suitable base.

    • Systemic Formulation: Prepare a solution of this compound for intraperitoneal or oral administration as described in the anticancer protocol.

  • Treatment Groups:

    • Control Group: Apply the vehicle cream or administer the vehicle solution.

    • This compound Group: Apply the this compound cream topically to the infected area or administer a specific dose systemically (e.g., 10-50 mg/kg) once or twice daily.

    • Positive Control Group (Optional): Administer a known effective antibiotic (e.g., mupirocin for topical treatment or vancomycin for systemic treatment).

  • Administration and Monitoring:

    • Initiate treatment at a defined time point post-infection (e.g., 2 hours or 24 hours).

    • Continue treatment for a specified duration (e.g., 3-7 days).

    • Monitor the lesion size daily by measuring the area of erythema and swelling.

    • At the end of the study, euthanize the mice and excise the infected skin tissue.

    • Homogenize the tissue in sterile PBS and perform serial dilutions for bacterial load quantification (CFU/gram of tissue) by plating on appropriate agar plates.

Data Presentation

The following tables provide a template for presenting the quantitative data from an in vivo antibacterial study.

Table 3: Effect of this compound on Bacterial Load in a Murine Skin Infection Model

Treatment GroupDose/ConcentrationTreatment RouteBacterial Load (log10 CFU/g tissue) at Day 3Reduction in Bacterial Load (log10 CFU/g) vs. Control
Control--7.5 ± 0.5-
This compound2% creamTopicalData to be filledData to be filled
This compound20 mg/kgSystemic (i.p.)Data to be filledData to be filled
Positive ControlSpecifySpecifyData to be filledData to be filled

Table 4: Effect of this compound on Lesion Size in a Murine Skin Infection Model

Treatment GroupDose/ConcentrationAverage Lesion Size (mm²) at Day 3Percentage Reduction in Lesion Size vs. Control
Control-50 ± 8-
This compound2% creamData to be filledData to be filled
This compound20 mg/kgData to be filledData to be filled
Positive ControlSpecifyData to be filledData to be filled

Mandatory Visualization

experimental_workflow_antibacterial cluster_preparation Preparation cluster_experiment In Vivo Experiment cluster_analysis Data Analysis Bacteria_prep S. aureus Culture & Preparation Infection Topical Bacterial Inoculation Bacteria_prep->Infection Mouse_prep Mouse Preparation (Anesthesia, Shaving) Skin_abrasion Superficial Skin Abrasion Mouse_prep->Skin_abrasion Drug_formulation This compound Formulation Treatment_admin Topical or Systemic Treatment Drug_formulation->Treatment_admin Skin_abrasion->Infection Treatment_groups Randomization into Treatment Groups Infection->Treatment_groups Treatment_groups->Treatment_admin Monitoring Daily Monitoring of Lesion Size Treatment_admin->Monitoring Endpoint Endpoint: Tissue Excision Monitoring->Endpoint Bacterial_load Quantify Bacterial Load (CFU/g tissue) Endpoint->Bacterial_load Lesion_analysis Analyze Lesion Size Reduction Endpoint->Lesion_analysis

Experimental workflow for in vivo antibacterial study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fermentation Conditions for Helvolic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for helvolic acid production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical yields of this compound in fungal fermentations?

A1: this compound yields can vary significantly depending on the producing strain and fermentation conditions. In heterologous expression systems like Aspergillus oryzae, yields of approximately 20 mg/L have been reported. Optimization of fermentation parameters is crucial for enhancing these yields.

Q2: Which fungal strains are known to produce this compound?

A2: this compound is a secondary metabolite produced by various filamentous fungi. Commonly cited producers include species of Aspergillus, Sarocladium, Metarhizium, and Cordyceps.

Q3: What are the most critical fermentation parameters to optimize for this compound production?

A3: The most critical parameters to optimize are typically the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation. The interplay of these factors significantly impacts fungal growth and secondary metabolite biosynthesis.

Q4: Can this compound production be improved by precursor feeding?

A4: The biosynthesis of this compound, a triterpenoid, begins with the cyclization of 2,3-oxidosqualene. While direct precursor feeding strategies are not extensively documented in publicly available literature, enhancing the pool of primary metabolites that feed into the triterpenoid biosynthesis pathway could potentially increase yields.

Q5: What are the common challenges in purifying this compound from fermentation broth?

A5: Common purification challenges include separating this compound from other structurally similar secondary metabolites, removing pigments and other impurities from the fermentation broth, and potential degradation of the compound during extraction and purification steps. A typical purification workflow involves solvent extraction followed by chromatographic techniques.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No this compound Production - Inappropriate fermentation medium composition. - Suboptimal pH or temperature. - Insufficient aeration or agitation. - Strain degradation or instability.- Screen different carbon and nitrogen sources. - Optimize pH and temperature using a design of experiments (DoE) approach. - Vary the agitation and aeration rates to improve oxygen transfer. - Re-culture the strain from a stock or perform strain improvement.
Batch-to-Batch Variability - Inconsistent inoculum preparation. - Fluctuations in fermentation parameters. - Variability in raw materials for the medium.- Standardize the age and concentration of the inoculum. - Implement strict process control for pH, temperature, and dissolved oxygen. - Use high-quality, consistent sources for media components.
Foaming in the Bioreactor - High protein content in the medium. - High agitation rates.- Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration. - Optimize the agitation speed to minimize shear stress and foaming.
Poor Mycelial Growth - Nutrient limitation. - Presence of inhibitory substances. - Incorrect osmotic pressure of the medium.- Ensure the medium contains all essential nutrients, including trace elements. - Test for and remove any potential inhibitors in the medium components. - Adjust the water activity of the medium.
Product Degradation - Unfavorable pH or temperature during fermentation or extraction. - Enzymatic degradation.- Maintain optimal pH and temperature ranges throughout the process. - Consider harvesting at an earlier time point and implement rapid cooling of the broth post-fermentation.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize key quantitative data for the optimization of fermentation parameters for this compound and related fungal secondary metabolites.

Table 1: Effect of Aeration on this compound Production in Cordyceps taii

ParameterValueBiomass (g/L)This compound (mg/L)
Initial kLa (h⁻¹)10.1-9.6
Initial kLa (h⁻¹)14.317.2-
Note: Higher oxygen supply favored biomass formation, while a slightly lower level was optimal for this compound accumulation.

Table 2: General Fermentation Parameters for Fungal Secondary Metabolite Production

ParameterTypical RangeNotes
Temperature 25-30°CFungal growth and enzyme activity are sensitive to temperature fluctuations.
pH 5.0 - 7.0The optimal pH can vary depending on the fungal species and the fermentation phase (growth vs. production).
Carbon Source Glucose, Sucrose, MaltoseThe choice of carbon source can influence both the growth rate and the yield of secondary metabolites.
Nitrogen Source Peptone, Yeast Extract, Ammonium SulfateOrganic nitrogen sources often support robust growth and secondary metabolite production.
Agitation 150 - 250 rpmAffects mixing and oxygen transfer. High shear can damage mycelia.
Aeration 0.5 - 1.5 vvm (volume of air per volume of medium per minute)Crucial for aerobic fungi. Dissolved oxygen levels should be monitored and controlled.

Experimental Protocols

Protocol 1: Screening of Carbon and Nitrogen Sources for this compound Production
  • Prepare a basal medium: This medium should contain all essential minerals and a buffer. A typical basal medium might consist of (per liter): KH₂PO₄ (1 g), MgSO₄·7H₂O (0.5 g), KCl (0.5 g), and FeSO₄·7H₂O (0.01 g).

  • Prepare different media variations:

    • To screen carbon sources, supplement the basal medium with different carbon sources (e.g., glucose, sucrose, maltose, starch) at a fixed concentration (e.g., 20 g/L).

    • To screen nitrogen sources, use a medium with a selected carbon source and supplement it with different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) at a fixed concentration (e.g., 5 g/L).

  • Inoculation: Inoculate each medium with a standardized spore suspension or mycelial homogenate of the producing fungus.

  • Incubation: Incubate the cultures in a shaker incubator at a constant temperature (e.g., 28°C) and agitation speed (e.g., 200 rpm) for a defined period (e.g., 7-10 days).

  • Sampling and Analysis:

    • Harvest the fermentation broth at regular intervals.

    • Separate the mycelium from the broth by filtration.

    • Extract this compound from both the mycelium and the broth using a suitable solvent (e.g., ethyl acetate).

    • Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC).

    • Measure the dry weight of the mycelium to assess growth.

  • Data Evaluation: Compare the this compound yields and biomass production across the different media to identify the optimal carbon and nitrogen sources.

Protocol 2: this compound Extraction and Quantification
  • Extraction from Fermentation Broth:

    • Acidify the cell-free fermentation broth to pH 3-4 with HCl.

    • Extract the broth three times with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Extraction from Mycelium:

    • Homogenize the harvested mycelium in acetone or methanol.

    • Filter the mixture and evaporate the solvent from the filtrate.

    • Resuspend the residue in water and extract with ethyl acetate as described above.

  • Quantification by HPLC:

    • Dissolve the crude extracts in a suitable solvent (e.g., methanol).

    • Analyze the samples using a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

    • Detect this compound using a UV detector at its maximum absorbance wavelength (around 228 nm).

    • Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.

Mandatory Visualizations

Helvolic_Acid_Biosynthesis_Pathway cluster_squalene Squalene Synthesis cluster_helvolic_acid This compound Core Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl-PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl-PP Geranyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Protosta-17(20)Z,24-dien-3beta-ol Protostadienol 2,3-Oxidosqualene->Protosta-17(20)Z,24-dien-3beta-ol HelA (Oxidosqualene cyclase) Intermediate_1 Oxidation & Acetylation (Multiple Steps) Protosta-17(20)Z,24-dien-3beta-ol->Intermediate_1 Fusidane_Skeleton Fusidane Skeleton Intermediate_1->Fusidane_Skeleton Helvolic_Acid Helvolic_Acid Fusidane_Skeleton->Helvolic_Acid

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Optimization_Workflow Start Start Strain_Selection Strain Selection/ Improvement Start->Strain_Selection Media_Screening Media Component Screening (Carbon, Nitrogen Sources) Strain_Selection->Media_Screening Parameter_Optimization Physical Parameter Optimization (pH, Temperature, Aeration) Media_Screening->Parameter_Optimization Scale_Up Scale-Up Fermentation (Bioreactor) Parameter_Optimization->Scale_Up Downstream_Processing Downstream Processing (Extraction & Purification) Scale_Up->Downstream_Processing Analysis Product Analysis (HPLC, MS) Downstream_Processing->Analysis End End Analysis->End

Caption: General workflow for fermentation optimization.

Troubleshooting_Logic Problem Low Helvolic Acid Yield Check_Growth Is Mycelial Growth Normal? Problem->Check_Growth Optimize_Growth Optimize Growth Conditions: - Media Composition - pH/Temperature Check_Growth->Optimize_Growth No Check_Production Is Production Phase Suboptimal? Check_Growth->Check_Production Yes Optimize_Production Optimize Production Parameters: - Aeration/Agitation - Fermentation Time Check_Production->Optimize_Production Yes Check_Degradation Is Product Degrading? Check_Production->Check_Degradation No Optimize_Harvesting Optimize Harvesting & Extraction Protocol Check_Degradation->Optimize_Harvesting Yes

stability of helvolic acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to the Effects of pH and Temperature on Helvolic Acid Integrity

For researchers, scientists, and drug development professionals working with the antibiotic this compound, understanding its stability under various experimental conditions is paramount to ensure accurate and reproducible results. This technical support center provides a comprehensive overview of this compound's stability profile, offering troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during laboratory work. While qualitative statements suggest this compound is relatively stable, this resource aims to provide a more nuanced understanding of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The main factors influencing this compound stability are pH and temperature. Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can lead to the degradation of the compound. It is crucial to control these parameters in your experimental setup to maintain the integrity of your this compound stock solutions and experimental samples.

Q2: I've heard this compound is heat-stable. Are there any temperature limitations I should be aware of?

A2: While this compound demonstrates stability at temperatures up to 100°C, it is not impervious to thermal degradation, especially with prolonged exposure.[1] A critical point to note is that the antibiotic activity of this compound is completely lost upon autoclaving at 121°C under 1.5 kg/cm ² of pressure for 10 minutes.[1] Therefore, autoclaving is not a suitable method for sterilizing solutions containing this compound. For applications requiring sterility, filter sterilization is recommended.

Q3: How does pH affect the stability of this compound?

A3: this compound is reported to be stable in a pH range of 3 to 11.[1] However, outside of this range, it is susceptible to hydrolysis. This means that preparing and storing this compound solutions in highly acidic or alkaline buffers should be avoided to prevent chemical degradation.

Q4: What are the known degradation products of this compound?

A4: The primary degradation pathway for this compound is hydrolysis. Two known hydrolyzed products have been identified as helvolinic acid and 6-desacetoxy-helvolic acid. The formation of these products indicates the breakdown of the parent this compound molecule.

Q5: How can I detect if my this compound has degraded?

A5: The most reliable method for assessing the integrity of your this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity in assays. Degradation of this compound in stock or working solutions.pH Check: Ensure the pH of your buffers and media is within the stable range for this compound (pH 3-11). Temperature Control: Avoid exposing this compound solutions to high temperatures for extended periods. Prepare fresh solutions and store them appropriately (see storage recommendations below). Analytical Verification: If possible, verify the concentration and purity of your this compound stock solution using a validated HPLC method.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products.Identify Degradation Products: Compare the retention times of the unknown peaks with those of known this compound degradation products (helvolinic acid and 6-desacetoxy-helvolic acid), if standards are available. Review Experimental Conditions: Analyze the pH and temperature conditions of your experiment to identify potential causes of degradation. Optimize Conditions: If degradation is suspected, adjust the pH and/or temperature of your experimental protocol to minimize further breakdown of this compound.
Precipitation of this compound in aqueous solutions. Poor solubility at certain pH values or in specific buffer systems.Solvent Selection: this compound is soluble in organic solvents like chloroform, acetone, ethyl acetate, methanol, and ethanol, as well as in alkaline water.[1] For aqueous buffers, ensure the pH is conducive to its solubility. Co-solvents: Consider the use of a minimal amount of a co-solvent like DMSO or ethanol to aid in solubilization before diluting into your aqueous buffer. Always perform a vehicle control in your experiments.

Experimental Protocols

To ensure the stability of this compound during your experiments, it is essential to follow established protocols for solution preparation and storage.

Preparation of this compound Stock Solutions:

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solubilization: Dissolve the powder in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

General Experimental Workflow for Assessing this compound Stability:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_ha Prepare this compound Stock Solution incubate Incubate this compound Samples at Different Temperatures prep_ha->incubate prep_buffers Prepare Buffers at Various pH Values prep_buffers->incubate sampling Withdraw Samples at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis stability_factors cluster_conditions Stress Conditions ha This compound degradation Degradation ha->degradation hydrolysis Hydrolysis degradation->hydrolysis products Helvolinic Acid & 6-Desacetoxy-helvolic Acid hydrolysis->products ph Extreme pH (<3 or >11) ph->degradation temp High Temperature (e.g., Autoclaving) temp->degradation

References

Technical Support Center: Overcoming Low Aqueous Solubility of Helvolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with helvolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of this promising antibacterial compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in common solvents?

This compound is a fusidane-type antibiotic that is poorly soluble in water.[1][2] It is, however, soluble in a range of organic solvents and alkaline water.[3] The table below summarizes its solubility in various solvents.

SolventSolubilityReference
ChloroformSoluble[3]
AcetoneSoluble[3]
Ethyl acetateSoluble[3]
MethanolSoluble[3]
Ethanol20.0 mg/mL (35.17 mM)[2]
Dimethylformamide (DMF)30.0 mg/mL (52.75 mM)[2]
Dimethyl sulfoxide (DMSO)20.0 mg/mL (35.17 mM)[2]
Neutral or Alkali WaterSoluble[3]

Q2: Why is the low aqueous solubility of this compound a concern for research and drug development?

The low aqueous solubility of this compound presents significant challenges for its therapeutic application. For oral drug delivery, poor solubility can lead to low and variable bioavailability, limiting its effectiveness.[4][5] In a research setting, preparing stock solutions and conducting in vitro assays in aqueous media can be difficult and may lead to inaccurate results due to precipitation.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[6][7][8] These can be broadly categorized as physical and chemical modifications.

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[8][9]

    • Solid Dispersions: Dispersing this compound in an inert hydrophilic carrier can improve its wettability and dissolution.[10][11]

  • Chemical Modifications:

    • Salt Formation: As an acidic compound, this compound can be converted into a more soluble salt form.[6][12]

    • Complexation: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.[13][14][15]

    • Use of Co-solvents: Mixing water with a miscible organic solvent can increase the overall solubility of this compound.[6][12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: this compound precipitates when preparing an aqueous stock solution.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.

  • Troubleshooting Steps:

    • pH Adjustment: this compound is more soluble in alkaline water.[3] Try dissolving it in a buffer with a pH slightly above its pKa (predicted around 4.05).[2][9] Be cautious as high pH can affect the stability of some compounds.

    • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it stepwise into your aqueous buffer.[2][6][12] Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Sonication or Gentle Heating: These methods can help accelerate the dissolution process.[16] However, monitor the temperature closely to avoid thermal degradation of the compound.

Issue 2: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Formulation with Cyclodextrins: Encapsulating this compound in a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve its solubility and stability in aqueous media.[13][14]

    • Preparation of a Solid Dispersion: A solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and maintain a supersaturated state in the medium for a longer duration.[17]

    • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its dispersion and cellular uptake.[18][19][20]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.[13]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Add this compound to the HP-β-CD solution in a 1:1 molar ratio.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.

  • The resulting powder can be reconstituted in aqueous buffers for experiments.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol details the preparation of a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (PVP) K30.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve this compound and PVP K30 in methanol in a desired weight ratio (e.g., 1:1, 1:2, 1:4).

  • Use a rotary evaporator to remove the methanol under reduced pressure at a controlled temperature (e.g., 40°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Dry the resulting solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • The obtained solid dispersion can be ground into a fine powder and used for dissolution studies or formulation into dosage forms.

Visualizations

experimental_workflow cluster_problem Problem Statement cluster_strategies Solubility Enhancement Strategies cluster_application Application problem Low Aqueous Solubility of this compound strategy1 pH Adjustment problem->strategy1 strategy2 Co-solvents problem->strategy2 strategy3 Cyclodextrin Complexation problem->strategy3 strategy4 Solid Dispersion problem->strategy4 strategy5 Nanoparticles problem->strategy5 application Improved Bioavailability & Experimental Reliability strategy1->application strategy2->application strategy3->application strategy4->application strategy5->application cyclodextrin_complexation cluster_reactants Reactants cluster_process Process cluster_product Product helvolic_acid This compound (Hydrophobic) mixing Mixing in Aqueous Solution helvolic_acid->mixing cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->mixing inclusion_complex Inclusion Complex (Enhanced Aqueous Solubility) mixing->inclusion_complex

References

addressing variability in antibacterial activity testing of helvolic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with helvolic acid. Our aim is to help you address variability and achieve consistent results in your antibacterial activity testing.

Troubleshooting Guide

This guide addresses common issues encountered during the antibacterial testing of this compound in a question-and-answer format.

Q1: Why am I observing no antibacterial activity with this compound against Gram-positive bacteria?

A1: Several factors could lead to a lack of observable activity. Consider the following:

  • Compound Stability and Storage: this compound solutions should be stored correctly. For instance, stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[1] Improper storage can lead to degradation of the compound.

  • Solvent Effects: Ensure the solvent used to dissolve this compound (e.g., DMSO) is not inhibiting bacterial growth at the concentrations used in the assay.[2][3] A solvent-only control is crucial to rule this out.

  • Bacterial Strain: While this compound is primarily active against Gram-positive bacteria, susceptibility can vary between species and even strains.[2][4] Confirm the expected susceptibility of your test strain from literature.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect media, pH, or incubation temperature, can affect both bacterial growth and the activity of this compound.[5]

Q2: My Minimum Inhibitory Concentration (MIC) values for this compound are highly variable between experiments. What could be the cause?

A2: Variability in MIC values is a common challenge in antimicrobial susceptibility testing.[6] Potential sources of variability include:

  • Inoculum Density: The starting concentration of bacteria is critical. A standardized inoculum, typically prepared to a 0.5 McFarland standard, is necessary for reproducible MICs.

  • Preparation of this compound Dilutions: Inaccurate serial dilutions will directly impact the final MIC value. Ensure precise pipetting and thorough mixing at each dilution step.

  • Incubation Time: The MIC is defined as the lowest concentration that inhibits visible growth after a specific incubation period (usually 18-24 hours).[3] Reading the results too early or too late can lead to inconsistent values.

  • Media Composition: The type of broth used (e.g., Mueller-Hinton Broth) can influence the activity of the compound.[4] Consistency in media preparation is key.

Q3: In my disk diffusion assay, the zones of inhibition are inconsistent or absent. How can I troubleshoot this?

A3: For disk diffusion assays, consider these factors:

  • Disk Concentration: Ensure the correct amount of this compound is impregnated onto the paper disks.

  • Agar Depth and Inoculum Spread: The depth of the agar in the petri dish and the uniformity of the bacterial lawn are critical for consistent diffusion and zone formation.

  • Solvent Evaporation: Allow the solvent to fully evaporate from the disks before placing them on the agar to prevent it from interfering with the results.

Q4: How does the bacteriostatic nature of this compound affect the interpretation of my results?

A4: this compound is known to be bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria.[2][7][8] This has important implications for your experiments:

  • MIC vs. MBC: The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the bacteria, will likely be significantly higher than the MIC, or not achievable.

  • Time-Kill Assays: In a time-kill assay, you will observe a reduction in the rate of bacterial growth or a static population at concentrations above the MIC, but not necessarily a rapid decline in viable cell counts.[2]

  • Trailing Endpoints: When determining the MIC in a broth microdilution assay, you may observe "trailing," where a small button of cells is present even at concentrations above the MIC. This is characteristic of bacteriostatic compounds.

Frequently Asked Questions (FAQs)

Q: What is the typical spectrum of activity for this compound? A: this compound is primarily active against Gram-positive bacteria, including Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA).[2][4] It has also shown activity against some plant pathogenic bacteria.[2] It is generally inactive against Gram-negative bacteria and fungi.[4]

Q: What are the reported MIC values for this compound against common bacterial strains? A: MIC values can vary between studies. The following table summarizes some reported values.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Bacillus subtilisUBC 3442[4]
Bacillus subtilisATCC 663316[2]
Staphylococcus aureus (MRSA)ATCC 335914[4]
Staphylococcus aureus (MRSA)DMST 2065416[2]
Staphylococcus aureusATCC 2592316[2]
Staphylococcus saprophyticusATCC 1530516[2]
Streptococcus pneumoniaeDMST 1531932[2]
Enterococcus faecalisATCC 2921232[2]
Mycobacterium tuberculosisH37Ra12.5-25.0[2]
Ralstonia solanacearum32[2]
Xanthomonas campestris pv. vesicatoria32[2]

Q: Can this compound be used in combination with other antibiotics? A: Yes, studies have shown that this compound can act synergistically with other antibiotics. For example, it has demonstrated synergistic effects with erythromycin, penicillin, and tetracycline against multi-drug resistant Staphylococcus aureus.[9]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the National Committee for Clinical Laboratory Standards (NCCLS) guidelines.[4]

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the test bacterium in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Perform Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve the desired concentration range.

  • Inoculate Wells: Add the diluted bacterial suspension to each well containing the this compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only). If a solvent is used, include a solvent control (bacteria in MHB with the highest concentration of solvent used).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay
  • Prepare Cultures: Grow the test bacterium in MHB to the early logarithmic phase.

  • Set up Test Conditions: Prepare flasks containing MHB with this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Also, prepare a growth control flask without this compound.

  • Inoculate: Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Counts: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of colony-forming units (CFU)/mL.

  • Analyze Data: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the control. A bacteriostatic effect is typically defined as a < 3-log₁₀ reduction in CFU/mL over 24 hours compared to the initial inoculum.

Visualizations

Antibacterial_Susceptibility_Testing_Workflow General Workflow for Antibacterial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Dilutions mic_assay Perform Broth Microdilution or Agar Diffusion Assay prep_compound->mic_assay prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_assay time_kill_assay Perform Time-Kill Assay (Optional) mic_assay->time_kill_assay Based on MIC read_results Incubate and Read Results (e.g., MIC, Zone Diameter) mic_assay->read_results plot_data Plot Time-Kill Curves time_kill_assay->plot_data interpret Interpret Results (Bacteriostatic/Bactericidal) read_results->interpret plot_data->interpret

Caption: A generalized workflow for conducting antibacterial susceptibility testing.

Troubleshooting_Decision_Tree Troubleshooting Inconsistent Antibacterial Activity cluster_mic MIC Assay Issues cluster_disk Disk Diffusion Issues cluster_general General Factors start Inconsistent or No Activity Observed check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum For MIC assays check_disk_conc Verify Compound Concentration on Disk start->check_disk_conc For disk diffusion check_compound Verify this compound Purity, Storage & Stability start->check_compound First, check general factors check_dilutions Check Serial Dilutions for Accuracy check_inoculum->check_dilutions check_incubation Ensure Correct Incubation Time & Temperature check_dilutions->check_incubation check_media Confirm Media Quality and Consistency check_incubation->check_media end Consistent Results check_media->end check_agar Ensure Uniform Agar Depth and Inoculum Spread check_disk_conc->check_agar check_agar->end check_solvent Run Solvent-only Control check_compound->check_solvent check_strain Confirm Bacterial Strain Susceptibility check_solvent->check_strain check_strain->end

Caption: A decision tree for troubleshooting common issues in antibacterial assays.

References

strategies to enhance the stability of helvolic acid formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of helvolic acid. This compound, a fusidane-type antibiotic, presents unique stability challenges that can impact its therapeutic efficacy. This guide offers strategies to enhance formulation stability, supported by experimental protocols and data.

Frequently Asked Questions (FAQs)

Q1: What are the primary instability concerns for this compound?

A1: this compound is a steroidal antibiotic that can be susceptible to degradation under certain conditions. While it exhibits a degree of stability, researchers should be aware of the following potential issues:

  • Hydrolysis: As an ester-containing compound, this compound can undergo hydrolysis, leading to the formation of degradation products such as helvolinic acid and 6-deacetoxythis compound. This process can be influenced by pH and the presence of moisture.

  • Thermal Degradation: Although stable at temperatures up to 100°C, this compound's antibiotic activity is completely lost upon autoclaving at 121°C under 1.5 kg/cm ² of pressure for 10 minutes[1]. High temperatures during formulation processing should be carefully controlled.

  • Oxidative Degradation: Like many complex organic molecules, this compound may be susceptible to oxidation, which can be catalyzed by light, heat, and the presence of certain metal ions.

Q2: What is the optimal pH range for maintaining this compound stability in aqueous formulations?

A2: this compound demonstrates stability across a broad pH range, from pH 3 to 11[1]. However, to minimize the risk of hydrolysis of its ester groups, formulating closer to a neutral or slightly acidic pH is generally recommended. For topical formulations, a pH below the pKa of this compound may enhance both product appearance and chemical stability[2][3].

Q3: Are there any known excipients that are incompatible with this compound?

A3: Specific excipient incompatibility studies for this compound are not extensively reported in publicly available literature. However, based on its chemical structure, potential incompatibilities could arise with:

  • Strong Oxidizing or Reducing Agents: These can directly degrade the this compound molecule.

  • Highly Acidic or Alkaline Excipients: While stable in a wide pH range, extreme pH values can accelerate hydrolysis.

  • Reactive Impurities in Excipients: Trace amounts of peroxides, aldehydes, or metal ions in excipients can catalyze degradation reactions. It is crucial to use high-purity, pharmaceutical-grade excipients.

A general workflow for assessing excipient compatibility is outlined below.

Q4: How can I enhance the stability of my this compound formulation?

A4: Several strategies can be employed to improve the stability of this compound formulations:

  • Encapsulation: Encapsulating this compound in systems like liposomes or nanoemulsions can protect it from degradative environmental factors.

  • Use of Antioxidants: Incorporating antioxidants can mitigate oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

  • pH Control: Maintaining an optimal pH in the formulation is crucial.

  • Moisture Control: For solid dosage forms, minimizing moisture content is essential to prevent hydrolysis.

  • Light Protection: Storing the formulation in light-resistant packaging can prevent photodegradation.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Loss of Potency in Liquid Formulation Hydrolysis or oxidative degradation.1. Analyze for Degradation Products: Use a stability-indicating HPLC method to identify and quantify degradation products. 2. Adjust pH: Ensure the formulation pH is within the optimal range (slightly acidic to neutral). 3. Add Antioxidants: Incorporate a suitable antioxidant to prevent oxidative degradation. 4. Consider Encapsulation: Encapsulate this compound in liposomes or nanoemulsions.
Discoloration of Formulation Oxidative degradation or interaction with excipients.1. Protect from Light: Store the formulation in amber-colored or opaque containers. 2. Evaluate Excipient Compatibility: Conduct compatibility studies with all formulation components. 3. Incorporate Chelating Agents: If metal ion-catalyzed oxidation is suspected, add a chelating agent like EDTA.
Phase Separation in Emulsion/Cream Inappropriate emulsifier, incorrect processing parameters, or excipient incompatibility.1. Optimize Emulsifier System: Experiment with different types and concentrations of emulsifiers. 2. Control Homogenization Process: Optimize homogenization speed and time. 3. Check Excipient Compatibility: Ensure all components are compatible and do not disrupt the emulsion stability.
Crystallization of this compound in Formulation Supersaturation or changes in solvent composition during storage.1. Increase Solubility: Consider the use of co-solvents or solubilizing excipients. 2. Encapsulation: Formulating this compound within a carrier system can prevent crystallization. 3. Control Storage Conditions: Store at a consistent temperature to avoid temperature-induced precipitation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified period. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C) for a specified period.

  • Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a specified duration.

3. Analysis:

  • Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and any degradation products.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol provides a general procedure for encapsulating this compound into liposomes.

1. Lipid Film Formation:

  • Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

  • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

2. Hydration:

  • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • This process results in the formation of multilamellar vesicles (MLVs).

3. Size Reduction (Optional):

  • To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.

4. Purification:

  • Remove any unencapsulated this compound by methods such as dialysis, gel filtration, or centrifugation.

Protocol 3: Excipient Compatibility Screening using Differential Scanning Calorimetry (DSC)

DSC is a rapid thermal analysis technique to screen for potential physical interactions between the drug and excipients.

1. Sample Preparation:

  • Prepare physical mixtures of this compound and each excipient, typically in a 1:1 ratio by weight.

  • Prepare individual samples of pure this compound and each pure excipient for reference.

2. DSC Analysis:

  • Accurately weigh a small amount (2-5 mg) of each sample into a DSC pan and seal it.

  • Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen atmosphere.

3. Data Interpretation:

  • Compare the thermogram of the mixture with the thermograms of the individual components.

  • The appearance of new peaks, disappearance of existing peaks (e.g., the melting endotherm of the drug), or significant shifts in peak temperatures can indicate a potential interaction.

Data Presentation

Table 1: Stability of this compound Under Various Conditions

Condition Temperature Duration Result Reference
pH Stability Room TemperatureNot SpecifiedStable in the pH range of 3-11[1]
Thermal Stability 22°C - 100°CNot SpecifiedStable[1]
Autoclaving 121°C (1.5 kg/cm ²)10 minutesComplete loss of antibiotic activity[1]
Light Exposure Room Temperature3 monthsNo remarkable change in antibiotic activity[1]

Visualizations

Helvolic_Acid_Degradation_Pathway Helvolic_Acid This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Helvolic_Acid->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) Helvolic_Acid->Oxidation Thermal_Stress High Temperature (>100°C, Autoclaving) Helvolic_Acid->Thermal_Stress Helvolinic_Acid Helvolinic Acid Hydrolysis->Helvolinic_Acid Deacetoxy_Helvolic_Acid 6-Deacetoxy-Helvolic Acid Hydrolysis->Deacetoxy_Helvolic_Acid Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Inactive_Products Inactive Thermal Degradation Products Thermal_Stress->Inactive_Products

Caption: Potential degradation pathways for this compound.

Formulation_Strategy_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation Stability Evaluation Forced_Degradation Forced Degradation Study Excipient_Compatibility Excipient Compatibility Screening Forced_Degradation->Excipient_Compatibility pH_Optimization pH Optimization Excipient_Compatibility->pH_Optimization Antioxidant_Selection Antioxidant Selection pH_Optimization->Antioxidant_Selection Encapsulation Encapsulation (Liposomes/Nanoemulsions) Antioxidant_Selection->Encapsulation Stability_Testing Accelerated & Long-Term Stability Testing Encapsulation->Stability_Testing

Caption: Workflow for developing a stable this compound formulation.

References

methods for reducing impurities in helvolic acid samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of helvolic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps for extracting this compound from fungal cultures?

A1: The most common initial step is solvent extraction from the fungal culture filtrate or mycelia. Ethyl acetate is a frequently used solvent for this purpose. The crude extract is typically obtained after removing the solvent using a rotary evaporator.[1][2]

Q2: What are the primary methods for purifying crude this compound extract?

A2: The primary methods for purifying crude this compound include:

  • Silica Gel Column Chromatography: Effective for separating this compound from other components in the crude extract.[1]

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for high-resolution separation and purification.[2][3]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that can achieve high purity.[4]

  • Crystallization: Can be used to obtain high-purity crystalline this compound.[1]

Q3: What are some common impurities found in this compound samples?

A3: Impurities in this compound samples are often structurally related compounds and derivatives that are co-produced during fungal fermentation. These can include biosynthetic intermediates and degradation products.[5][6][7] Some examples of related compounds isolated alongside this compound are 6-deacetoxy this compound, helvolinic acid, and 1,2-dihydrothis compound.[7]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[2][4] Further characterization and structural confirmation can be performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[4]

Troubleshooting Guides

Issue 1: Low yield after initial extraction.
Possible Cause Troubleshooting Step
Incomplete cell lysis (if extracting from mycelia)Ensure adequate homogenization or sonication of the fungal biomass before extraction.
Insufficient solvent volume or extraction timeIncrease the solvent-to-biomass ratio and/or the extraction time. Perform multiple extraction cycles.
Incorrect solvent polarityWhile ethyl acetate is common, consider testing other organic solvents of varying polarities.[1]
Degradation of this compoundAvoid prolonged exposure to high temperatures or harsh pH conditions during extraction.[1]
Issue 2: Poor separation during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent systemOptimize the mobile phase. For silica gel chromatography, a common eluent is ethyl acetate.[1] A gradient elution might be necessary.
Column overloadingReduce the amount of crude extract loaded onto the column relative to the amount of stationary phase.
Improper column packingEnsure the silica gel is packed uniformly to avoid channeling.
Co-elution of impuritiesConsider using a different stationary phase or a multi-step purification approach combining different chromatographic techniques.
Issue 3: Low purity after a single purification step.
Possible Cause Troubleshooting Step
Presence of closely related impuritiesA single purification method may not be sufficient. Combine orthogonal techniques, for example, silica gel chromatography followed by preparative HPLC or crystallization.
Suboptimal purification parametersRe-optimize parameters such as the mobile phase composition, flow rate, and temperature for your specific impurity profile.

Experimental Protocols & Data

Preparative High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a study that achieved a purity of 93.2% for this compound.[4]

Objective: To purify this compound from a crude fungal extract.

Methodology:

  • Solvent System Preparation: Prepare a two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-water (4.5:4.5:5.0:5.0, v/v) with the addition of 0.2% (v/v) phosphoric acid.[4]

  • HSCCC Instrument Setup:

    • Set the revolution speed of the separation column to 800 rpm.

    • Set the mobile phase flow rate to 3 ml/min.

    • Maintain the separation temperature at 25°C.[4]

  • Sample Preparation: Dissolve the crude extract in the solvent mixture.

  • HSCCC Run:

    • Fill the column with the stationary phase.

    • Inject the sample.

    • Pump the mobile phase at the set flow rate.

  • Fraction Collection & Analysis: Collect fractions and analyze them by HPLC to identify those containing pure this compound.

Quantitative Data from HSCCC Purification

ParameterValueReference
Starting Material450 mg crude extract[4]
Yield6.8 mg this compound[4]
Final Purity93.2% (by HPLC)[4]
Separation Time~4 hours[4]
Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is based on a method used for the purification of this compound from Metarhizium robertsii.[2][3]

Objective: To achieve high-purity this compound from a partially purified extract.

Methodology:

  • Sample Preparation: Redissolve the extracted sample in acetonitrile.[2]

  • HPLC System:

    • Column: C18 column (e.g., 10 x 250 mm, 5 µm particle size).[2][3]

    • Mobile Phase: A gradient of deionized water and acetonitrile (e.g., 15% to 100% acetonitrile).[2]

    • Flow Rate: 3 mL/min for preparative purification.[2][3]

    • Detection: Diode array detector at 190 nm.[2]

  • Injection and Fraction Collection: Inject aliquots of the sample (e.g., 150 µL) and collect fractions corresponding to the this compound peak.[2]

  • Purity Analysis: Analyze the collected fractions using analytical HPLC with a smaller C18 column (e.g., 4.6 x 250 mm) and a flow rate of 1 mL/min.[2][3]

Visual Workflows

experimental_workflow General Workflow for this compound Purification cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification (Select one or more) cluster_analysis Step 3: Purity Analysis fungal_culture Fungal Culture extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom Primary Purification hsccc HSCCC crude_extract->hsccc Primary Purification prep_hplc Preparative HPLC column_chrom->prep_hplc Secondary Purification analytics Analytical HPLC column_chrom->analytics hsccc->prep_hplc Secondary Purification hsccc->analytics crystallization Crystallization prep_hplc->crystallization Final Polishing prep_hplc->analytics crystallization->analytics pure_helvolic_acid Pure this compound analytics->pure_helvolic_acid Purity Confirmed characterization MS and NMR pure_helvolic_acid->characterization Structural Confirmation troubleshooting_logic Troubleshooting Logic for Low Purity start Low Purity after Initial Purification check_params Are purification parameters (e.g., mobile phase, flow rate) optimized? start->check_params reoptimize Re-optimize parameters for the current method check_params->reoptimize No check_impurities Are impurities structurally very similar to this compound? check_params->check_impurities Yes reoptimize->start Re-run add_step Add an orthogonal purification step (e.g., Prep HPLC after Column) end Achieved High Purity add_step->end check_impurities->reoptimize No check_impurities->add_step Yes

References

Technical Support Center: Optimizing HPLC Parameters for Helvolic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of helvolic acid using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting column for this compound separation? A1: A reversed-phase C18 column is a common and effective choice for the separation of this compound and its derivatives.[1][2] Columns with a particle size of 5 µm are frequently used in published methods.[1][2]

Q2: What are the typical mobile phases used for analyzing this compound? A2: The most common mobile phase composition is a gradient mixture of acetonitrile and water.[1][2] To improve peak shape and resolution, an acid modifier such as 0.1% formic acid is often added to both the aqueous and organic phases.[1]

Q3: At what wavelength should I detect this compound? A3: this compound can be detected at lower UV wavelengths. Published methods have successfully used detection at 208 nm and 190 nm.[1][2] A wavelength of 210 nm is also a common choice for related compounds and provides good sensitivity.[3][4] A diode-array detector (DAD) can be beneficial to monitor multiple wavelengths simultaneously.[2]

Q4: Is an isocratic or gradient elution better for this compound? A4: Gradient elution is generally preferred for analyzing this compound, especially in complex matrices like fermentation broths or crude extracts.[1][2] A gradient allows for the effective separation of this compound from impurities and related derivatives with different polarities. An isocratic method may be suitable for analyzing purified samples.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol is a representative method based on published literature for the analysis of this compound.[1]

  • Column: Cosmosil 5C18-MS-II (4.6 mm i.d. × 250 mm, 5 μm) or equivalent reversed-phase C18 column.[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with a composition of 50% Solvent B.

    • Increase linearly to 100% Solvent B over 30 minutes.

    • Hold at 100% Solvent B for an additional 10-40 minutes to elute any late-eluting compounds.[1]

    • Return to initial conditions and allow the column to re-equilibrate for at least 10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at 208 nm.[1]

  • Column Temperature: Maintain a constant temperature, for example, 30°C or 40°C, using a column oven to ensure retention time reproducibility.[5][6]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, such as a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.2 or 0.45 µm syringe filter before injection to prevent column clogging.[7]

Data Presentation

Table 1: Recommended HPLC Columns for this compound Analysis

Column TypeParticle Size (µm)Dimensions (mm)Manufacturer ExampleReference
C1854.6 x 250Cosmosil 5C18-MS-II[1]
C1854.6 x 250Generic C18[2]
C18510 x 250 (Preparative)Athena[2]

Table 2: Example Gradient Elution Programs for this compound

Time (minutes)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile + 0.1% Formic Acid)Reference
0 - 3050 → 050 → 100[1]
30 - 700100[1]

Note: The gradient reported in another study for analytical purposes involved a ramp from 15% to 100% acetonitrile.[2]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the common causes? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica surface.[8] Other potential causes include column contamination, high sample concentration (column overload), or extra-column dead volume.[8][9]

Q: How can I resolve peak tailing? A:

  • Mobile Phase pH: Ensure your mobile phase contains an acidic modifier like formic or trifluoroacetic acid. This suppresses the ionization of silanol groups, minimizing secondary interactions.[1]

  • Sample Concentration: Try diluting your sample. Overloading the column is a common cause of peak distortion.[8]

  • Column Health: If the problem persists, the column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reverse flushing it (if permitted by the manufacturer). If this fails, the inlet frit may need replacement, or the column itself may need to be replaced.[10]

Caption: Logical workflow for troubleshooting peak tailing issues.

Issue 2: Retention Time Instability

Q: The retention time for my this compound peak is drifting or fluctuating between runs. What should I check? A: Retention time instability can be caused by several factors:

  • Temperature Fluctuations: Inconsistent column temperature is a primary cause, as retention shifts by about 1-2% per 1°C change.[9]

  • Mobile Phase Issues: Inconsistent mobile phase preparation, degradation, or improper degassing can alter its composition and affect retention.[10]

  • Poor Equilibration: Insufficient column equilibration time between gradient runs will lead to drifting retention times.[10]

  • System Leaks: A leak in the pump, injector, or fittings will cause pressure fluctuations and, consequently, unstable flow rates and retention times.[7][10]

Q: What steps can I take to achieve stable retention times? A:

  • Use a Column Oven: This is critical for maintaining a stable column temperature and achieving reproducible results.[10]

  • Prepare Fresh Mobile Phase: Prepare aqueous mobile phases daily and ensure all solvents are properly degassed to prevent bubble formation in the pump.[7]

  • Ensure Full Equilibration: Allow sufficient time for the column to re-equilibrate to the initial gradient conditions. This may be 10-20 column volumes.

  • System Check: Inspect the system for any visible leaks, especially around fittings and pump seals. Monitor the system pressure; it should be stable during an isocratic run.[7]

Issue 3: No Peak or Very Small Peak Detected

Q: I've injected my sample, but I don't see the this compound peak, or it's much smaller than expected. What went wrong? A: This issue can stem from the sample itself, the injector, or the detector.

  • Sample Degradation: this compound may be unstable under certain conditions. Ensure the sample has been stored properly and was not exposed to harsh pH or high temperatures for extended periods.

  • Injector Problems: The injector might be blocked, or an air bubble could be trapped in the sample loop, preventing the sample from being injected correctly.[7]

  • Incorrect Wavelength: Verify that the detector is set to an appropriate wavelength for this compound (e.g., 208 nm).[1]

  • Detector Lamp: The detector lamp may be failing or turned off. Check the lamp's energy or status.[7]

References

Validation & Comparative

Confirming the Structure of Helvolic Acid: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a critical step in the discovery and development of new therapeutic agents. Helvolic acid, a fungal nortriterpenoid with notable antibacterial properties, presents a complex stereochemical structure that necessitates advanced analytical techniques for its confirmation. This guide provides a comprehensive comparison of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of this compound, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structure determination of complex organic molecules like this compound. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the complete chemical environment of each proton and carbon atom within the molecule can be mapped, providing unequivocal evidence of its intricate framework.

Comparative Analysis of NMR Data for this compound

The structural confirmation of this compound relies on a detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ), multiplicities, and coupling constants (J) provide a unique fingerprint of the molecule. Below is a summary of the assigned NMR data for this compound in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Carbon No.¹³C Chemical Shift (δ) in CDCl₃ (ppm)¹H Chemical Shift (δ) in CDCl₃ (ppm)MultiplicityJ (Hz)
1157.97.33d10.1
2127.56.25d10.1
3204.1---
447.9---
550.82.98d13.2
675.55.86s-
7200.8---
851.5---
949.82.71d12.0
1038.3---
1126.91.85, 1.65m-
1227.92.10, 1.95m-
1346.1---
1450.1---
1532.52.30, 1.75m-
1674.25.75d9.2
17148.5---
1816.51.05s-
1922.41.23s-
20120.15.95d9.5
21169.5---
2230.12.25m-
2326.82.15m-
24122.35.10t7.0
25133.5---
2625.71.69s-
2717.81.61s-
2828.11.43s-
2918.20.95s-
3021.31.15s-
6-OAc170.1---
6-OAc21.02.05s-
16-OAc170.5---
16-OAc21.22.12s-

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR data is paramount for accurate structure elucidation. The following protocols outline the key experimental parameters for the analysis of this compound.

Sample Preparation
  • Sample: 5-10 mg of purified this compound.

  • Solvent: 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Tube: 5 mm NMR tube.

NMR Instrumentation
  • Spectrometer: Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • Temperature: 298 K (25 °C).

1D NMR Experiments
  • ¹H NMR:

    • Pulse Sequence: zg30

    • Spectral Width: 12 ppm

    • Acquisition Time: 3.4 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Sequence: zgpg30

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

2D NMR Experiments
  • COSY (Correlation Spectroscopy):

    • Pulse Sequence: cosygpqf

    • Spectral Width: 12 ppm in both dimensions

    • Data Points: 2048 in F2, 512 in F1

    • Number of Scans: 8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: hsqcedetgpsisp2.3

    • Spectral Width: 12 ppm in F2, 220 ppm in F1

    • Data Points: 2048 in F2, 256 in F1

    • Number of Scans: 16

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence: hmbcgpndqf

    • Spectral Width: 12 ppm in F2, 220 ppm in F1

    • Data Points: 2048 in F2, 512 in F1

    • Number of Scans: 32

Workflow for Structural Confirmation

The process of confirming the structure of this compound using NMR spectroscopy follows a logical workflow, starting from sample preparation to the final structure elucidation.

Workflow for this compound Structure Confirmation by NMR.

Comparison with Alternative Techniques

While NMR spectroscopy is the gold standard for structure elucidation, other analytical techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity, small sample requirement.Does not provide detailed structural or stereochemical information.
X-ray Crystallography Absolute three-dimensional structure.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and non-destructive.Provides limited information on the overall molecular skeleton.
Ultraviolet-Visible (UV-Vis) Spectroscopy Presence of chromophores (conjugated systems).Simple and rapid.Limited to molecules with UV-Vis absorbing moieties.

A Comparative Guide to the Mass Spectrometry Analysis of Helvolic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of helvolic acid and its derivatives. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the identification and characterization of these complex fungal metabolites.

Introduction to this compound Analysis

This compound is a fusidane-type triterpenoid antibiotic with notable antibacterial activity. Produced by various fungi, including Aspergillus fumigatus, it and its derivatives are of significant interest in drug discovery and metabolomics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the sensitive and specific detection of these compounds in complex biological matrices. This guide explores the mass spectrometric behavior of this compound and compares it with several of its recently identified derivatives.

Quantitative Mass Spectrometry Data Comparison

The high-resolution mass spectrometry (HRMS) data presented below allows for the precise identification of this compound and its derivatives based on their accurate mass-to-charge ratios (m/z) and molecular formulas. Electrospray ionization (ESI) is a common ionization technique for these molecules, often forming protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

A key fragmentation pathway for this compound in positive ion mode is the neutral loss of an acetic acid moiety (60 Da), leading to a prominent fragment ion.[1][2] This characteristic loss is a valuable diagnostic tool in identifying related structures.

Compound NameMolecular FormulaPrecursor Ion (m/z)Adduct/Ion TypeKey Fragment Ion(s) (m/z)Notes
This compound C₃₃H₄₄O₈569[M+H]⁺509.2902Corresponds to the loss of an O-acetyl group (60 Da).[2][3][4]
591.2921[M+Na]⁺-Sodium adduct is also commonly observed.[3][4]
Sarocladilactone A C₃₁H₄₂O₈543.2961[M+H]⁺Not specifiedA new this compound derivative.[5]
Sarocladilactone B C₂₉H₄₂O₄453.3016[M+H]⁺-A new this compound derivative.[5]
475.2830[M+Na]⁺-[5]
Compound 3a C₃₃H₄₈O₉587.3377[M-H]⁻Not specifiedIdentified in negative ion mode.[5]
Compound 3b C₃₃H₄₆O₉585.3232[M-H]⁻Not specifiedDiffers from 3a by 2 Da, indicating an additional degree of unsaturation.[5]
6-desacetoxy-helvolic acid C₃₁H₄₂O₇Not specified--A known derivative.[5]
Helvolinic acid C₃₁H₄₂O₇Not specified--A known derivative.[5]

Experimental Protocols

Accurate and reproducible analysis of this compound and its derivatives relies on robust experimental protocols. Below are detailed methodologies for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: UHPLC-QTOF-MS for Fungal Metabolite Profiling

This method is ideal for the comprehensive analysis of crude fungal extracts to identify this compound and its derivatives.

1. Sample Preparation (from Fungal Culture):

  • Fungal mycelia are separated from the culture broth by filtration.

  • The filtrate is extracted three times with an equal volume of ethyl acetate.

  • The ethyl acetate fractions are combined and evaporated to dryness under a vacuum to yield a crude extract.

  • The crude extract is redissolved in methanol, sonicated for 10 minutes, and filtered through a 0.2 µm filter prior to LC-MS analysis.

2. Liquid Chromatography:

  • System: Agilent Infinity 1290 UHPLC system or equivalent.

  • Column: Agilent Poroshell 120 phenyl-hexyl (2.1 × 150 mm, 2.7 µm).

  • Mobile Phase A: Water with 20 mM formic acid.

  • Mobile Phase B: Acetonitrile with 20 mM formic acid.

  • Gradient: Start at 10% B, increase to 100% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 60 °C.

3. Mass Spectrometry:

  • System: Agilent 6550 iFunnel QTOF MS or equivalent.

  • Ion Source: Dual Agilent Jet Stream Electrospray Ionization (ESI).

  • Ionization Mode: Positive and Negative.

  • Drying Gas Temperature: 160 °C.

  • Drying Gas Flow: 13 L/min.

  • Sheath Gas Temperature: 300 °C.

  • Sheath Gas Flow: 16 L/min.

  • Capillary Voltage: 4000 V.

  • Nozzle Voltage: 500 V.

  • MS Acquisition Range: m/z 85–1700.

  • MS/MS Acquisition Range: m/z 30–1700.

Protocol 2: GC-MS for Triterpenoid Analysis (with Derivatization)

GC-MS can be employed for the analysis of thermally stable and volatile compounds. For triterpenoids like this compound, a derivatization step is necessary to increase their volatility.

1. Sample Preparation and Derivatization:

  • Extract the sample as described in the LC-MS protocol.

  • The dried extract is derivatized using a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (e.g., 22:13:65 v/v/v).

  • The reaction is carried out at 30 °C for 2 hours to convert hydroxyl and carboxylic acid groups to their trimethylsilyl (TMS) ethers and esters, respectively.

2. Gas Chromatography:

  • System: Agilent GC-MS system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector: Programmed Temperature Vaporizing (PTV) injector.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 160 °C for 2 minutes, then ramp to 280 °C at 5 °C/min, and hold for 44 minutes.

  • Injection Mode: Split (e.g., 1:10).

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Transfer Line Temperature: 275 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 33–500.

  • Compound Identification: Based on comparison of mass spectra with libraries such as NIST and Wiley.

Visualizing Analytical and Biosynthetic Workflows

Understanding the broader context of analysis and biosynthesis is crucial for targeted research. The following diagrams illustrate a typical workflow for identifying fungal metabolites and the established biosynthetic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Identification fungal_culture Fungal Culture extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction concentration Evaporation & Reconstitution extraction->concentration lc_separation UHPLC Separation concentration->lc_separation ms_detection HRMS Detection (QTOF-MS) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_extraction Feature Detection msms_fragmentation->data_extraction database_search Database Searching (e.g., METLIN, in-house) data_extraction->database_search identification Compound Identification database_search->identification

Analytical workflow for fungal metabolite identification.

The biosynthesis of this compound is a multi-step enzymatic process starting from the triterpenoid precursor, (3S)-2,3-oxidosqualene.[6] Understanding this pathway can aid in the identification of biosynthetic intermediates and related derivatives.

helvolic_acid_biosynthesis cluster_pathway This compound Biosynthesis oxidosqualene (3S)-2,3-Oxidosqualene protostadienol Protosta-17(20)Z,24-dien-3β-ol oxidosqualene->protostadienol HelA oxidation1 Oxidation (C4 & C16) protostadienol->oxidation1 HelB1, HelB2 acetylation Acetylation (16-OH) oxidation1->acetylation HelD2 oxidation2 Oxidation (C21) acetylation->oxidation2 HelB4 decarboxylation Oxidative Decarboxylation oxidation2->decarboxylation HelC fusidane_skeleton Fusidane Skeleton decarboxylation->fusidane_skeleton modifications Further Modifications (Oxidation, Dehydrogenation) fusidane_skeleton->modifications HelB3, HelD1, HelE helvolic_acid This compound modifications->helvolic_acid

Simplified biosynthetic pathway of this compound.

Conclusion

The mass spectrometry analysis of this compound and its derivatives is a powerful approach for their characterization. High-resolution techniques like UHPLC-QTOF-MS provide the accuracy needed to distinguish between structurally similar compounds. The characteristic fragmentation patterns, particularly the loss of the acetyl group from this compound, serve as a valuable diagnostic tool. By employing the detailed protocols and understanding the biosynthetic context presented in this guide, researchers can more effectively identify and quantify these important fungal metabolites.

References

Helvolic Acid vs. Fusidic Acid: A Comparative Guide to Their Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial agents, the steroid antibiotics helvolic acid and fusidic acid represent a unique class of protein synthesis inhibitors. Both compounds, derived from fungal metabolites, have garnered significant interest for their activity, primarily against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed comparison of their antibacterial properties, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Similarities

FeatureThis compoundFusidic Acid
Primary Target Elongation Factor G (EF-G)Elongation Factor G (EF-G)
Mechanism of Action Inhibition of protein synthesisInhibition of protein synthesis
Spectrum of Activity Primarily Gram-positive bacteriaPrimarily Gram-positive bacteria
Clinical Use LimitedUsed clinically for staphylococcal infections
Resistance Development Less studied, presumed similar to fusidic acidWell-documented, can emerge during monotherapy

Mechanism of Action: A Shared Target

Both this compound and fusidic acid exert their antibacterial effects by targeting a crucial component of the bacterial protein synthesis machinery: Elongation Factor G (EF-G). EF-G is a GTPase that facilitates the translocation of the ribosome along the messenger RNA (mRNA) template during protein synthesis. By binding to the EF-G-ribosome complex, both acids lock EF-G in its post-translocational state, preventing its release from the ribosome. This stalls protein synthesis, ultimately inhibiting bacterial growth. This shared mechanism of action is a hallmark of this class of antibiotics.

cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition by Helvolic/Fusidic Acid Ribosome Ribosome mRNA mRNA Ribosome->mRNA binds Polypeptide Polypeptide Ribosome->Polypeptide synthesizes EF-G_Ribosome_Complex EF-G-Ribosome Complex Ribosome->EF-G_Ribosome_Complex tRNA tRNA tRNA->Ribosome delivers amino acids EF-G EF-G EF-G->Ribosome facilitates translocation EF-G->EF-G_Ribosome_Complex Drug This compound or Fusidic Acid Drug->EF-G_Ribosome_Complex binds to Stalled_Complex Stalled Complex EF-G_Ribosome_Complex->Stalled_Complex forms Protein_Synthesis_Blocked Protein Synthesis Blocked Stalled_Complex->Protein_Synthesis_Blocked

Mechanism of action of helvolic and fusidic acid.

Antibacterial Spectrum and Potency: A Quantitative Comparison

While both compounds are most effective against Gram-positive bacteria, their potency can vary depending on the bacterial species and strain. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that direct comparisons are most accurate when conducted within the same study under identical conditions.

Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus

OrganismThis compoundFusidic AcidReference
S. aureus (MSSA)16-320.12 (MIC₉₀)[1][2]
S. aureus (MRSA)4, 16-320.12 (MIC₉₀)[1][2]
S. aureus (Clinical Isolate)84[3]

Table 2: Antibacterial Spectrum of this compound

OrganismMIC (µg/mL)Reference
Bacillus subtilis16-32[1]
Streptococcus pneumoniae16-32[1]
Enterococcus faecalis16-32[1]
Mycobacterium tuberculosis H37Ra12.5-25.0[1]

Table 3: Antibacterial Spectrum of Fusidic Acid

OrganismMIC₉₀ (µg/mL)Reference
Coagulase-negative staphylococci0.25[2]
Streptococcus pyogenes4-8[2]
Clostridium difficile2[2]
Neisseria gonorrhoeae1[2]

Development of Bacterial Resistance

A critical consideration in the clinical application of any antibiotic is the potential for bacteria to develop resistance.

Fusidic Acid: Resistance to fusidic acid in S. aureus is well-documented and can arise through several mechanisms:

  • Target Modification: Point mutations in the fusA gene, which encodes EF-G, can alter the drug-binding site, reducing the affinity of fusidic acid.

  • Target Protection: The acquisition of plasmid-encoded fusB-family genes provides a mechanism of target protection. The FusB-type proteins can bind to the stalled EF-G-ribosome-fusidic acid complex and promote the release of EF-G and the drug, allowing protein synthesis to resume.

  • Ribosomal Mutations: Less commonly, mutations in the gene encoding the ribosomal protein L6 (rplF) can also confer resistance.

cluster_resistance Mechanisms of Fusidic Acid Resistance in S. aureus cluster_mechanisms Resistance Mechanisms Fusidic_Acid Fusidic Acid EF-G_Ribosome EF-G-Ribosome Complex Fusidic_Acid->EF-G_Ribosome binds Stalled_Complex Stalled Complex EF-G_Ribosome->Stalled_Complex Protein_Synthesis_Inhibition Protein Synthesis Inhibition Stalled_Complex->Protein_Synthesis_Inhibition Target_Modification Target Modification (fusA mutation) Target_Modification->EF-G_Ribosome prevents binding Target_Protection Target Protection (fusB-family genes) Target_Protection->Stalled_Complex destabilizes Ribosomal_Mutation Ribosomal Mutation (rplF mutation) Ribosomal_Mutation->EF-G_Ribosome alters ribosome

Fusidic acid resistance mechanisms in S. aureus.

This compound: The mechanisms of resistance to this compound are less extensively studied. However, due to the structural and mechanistic similarities with fusidic acid, it is presumed that similar resistance mechanisms, such as mutations in EF-G, could arise.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of antimicrobial research. Below are detailed methodologies for key experiments cited in the comparison of this compound and fusidic acid.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

cluster_workflow MIC Determination Workflow (Broth Microdilution) Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland) Inoculate_Plate Inoculate Microplate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Antibiotic in Microplate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read Results Visually (lowest clear well = MIC) Incubate->Read_Results

Workflow for MIC determination.

Detailed Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and fusidic acid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculation: Dilute the bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.

Detailed Protocol:

  • Preparation of Bacterial Culture: Grow the test bacterium in CAMHB to the logarithmic phase of growth.

  • Inoculation: Dilute the bacterial culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Addition of Antibiotic: Add the desired concentration of this compound or fusidic acid (often at multiples of the MIC, e.g., 1x, 2x, 4x MIC) to the bacterial culture. A growth control with no antibiotic is also included.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFUs) to determine the viable bacterial count at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time to generate time-kill curves.

Conclusion

This compound and fusidic acid are structurally and mechanistically related steroid antibiotics with potent activity against Gram-positive bacteria, including MRSA. While fusidic acid has found a niche in clinical practice for treating staphylococcal infections, the emergence of resistance highlights the need for careful stewardship and the exploration of alternatives. This compound demonstrates a similar antibacterial profile, and in some instances, may exhibit comparable or even superior potency. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to understand its susceptibility to the resistance mechanisms that affect fusidic acid. The experimental protocols and data presented in this guide provide a foundation for researchers to conduct such comparative investigations and to further explore the potential of this important class of antibiotics.

References

Unlocking Potent Synergy: Helvolic Acid's Collaborative Assault with β-Lactams on Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the synergistic relationship between helvolic acid and β-lactam antibiotics, offering a promising strategy in the fight against multi-drug resistant pathogens.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic activity of this compound when combined with penicillin and other β-lactam antibiotics. The following sections present a comparative analysis based on available experimental data, detailed experimental protocols for assessing synergy, and a visualization of the underlying mechanism of action.

Quantitative Analysis of Synergistic Activity

The combination of this compound with β-lactam antibiotics has demonstrated significant synergistic effects against various bacterial strains, most notably multi-drug resistant Staphylococcus aureus (MRSA). Synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from data obtained through checkerboard assays. A summary of the observed synergistic interactions is presented below.

CombinationBacterial Strain(s)Observed EffectFractional Inhibitory Concentration (FIC) IndexReference
This compound + PenicillinMulti-drug resistant S. aureusSynergisticNot specified in abstract[1][2]
This compound + TetracyclineSome multi-drug resistant S. aureusSynergisticNot specified in abstract[1][2]
This compound + ErythromycinAll tested multi-drug resistant S. aureusSynergisticNot specified in abstract[1][2]

Note: While checkerboard studies have confirmed a synergistic effect, the specific FIC index values for the combination of this compound and penicillin against multi-drug resistant S. aureus are not detailed in the abstract of the primary study.[1][2] However, one study noted that in an agar diffusion assay on Bacillus cereus, the synergistic effect of this compound with penicillin was approximately three times that of clavulanic acid with penicillin.[1][2]

Experimental Protocols

The checkerboard assay is a standard in vitro method used to quantify the synergistic or antagonistic effects of antimicrobial agent combinations.

Checkerboard Assay for this compound and β-Lactam Synergy

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and a β-lactam antibiotic against a target bacterial strain.

Materials:

  • This compound stock solution

  • β-lactam antibiotic (e.g., Penicillin G) stock solution

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Bacterial inoculum of the test organism (e.g., Staphylococcus aureus) standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of this compound. The final concentrations should typically range from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of this compound alone. Column 11 will serve as a control for the β-lactam alone, and column 12 as a growth control (no antibiotics).

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the β-lactam antibiotic. The final concentrations should typically range from 1/32 to 4 times the MIC of the β-lactam alone. Row H will serve as a control for this compound alone.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

    • Add 50 µL of the standardized bacterial inoculum to each well (except for a sterility control well).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC and FIC:

    • After incubation, visually inspect the plate for turbidity or use a microplate reader to measure absorbance at 600 nm. The MIC is defined as the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible growth.

    • The FIC for each drug is calculated as follows:

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

      • FIC of β-lactam = MIC of β-lactam in combination / MIC of β-lactam alone

    • The FIC index (FICI) is the sum of the individual FICs:

      • FICI = FIC of this compound + FIC of β-lactam

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Mechanism of Synergistic Action

The potent synergy between this compound and β-lactam antibiotics stems from their distinct and complementary mechanisms of action, which create a multi-pronged attack on bacterial cells.

SynergyMechanism cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Layer PBP->Peptidoglycan Cross-linking BacterialDeath Bacterial Cell Death (Synergistic Effect) PBP->BacterialDeath Weakened Cell Wall Ribosome Ribosome (70S) ElongationFactorG Elongation Factor G (EF-G) Ribosome->ElongationFactorG Translocation Proteins Essential Proteins ElongationFactorG->Proteins Synthesis ElongationFactorG->BacterialDeath Inhibited Protein Synthesis BetaLactam β-Lactam Antibiotic (e.g., Penicillin) BetaLactam->PBP Inhibits HelvolicAcid This compound HelvolicAcid->ElongationFactorG Inhibits

References

Decoding the Bioactivity of Helvolic Acid: A Comparative Guide to its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Helvolic acid, a fusidane-type nortriterpenoid antibiotic, has long been recognized for its potent biological activities, particularly against Gram-positive bacteria.[1][2] Its unique steroidal scaffold has served as a template for the exploration of numerous derivatives, aiming to enhance its therapeutic potential and overcome microbial resistance. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their antibacterial, and to a lesser extent, antitumor activities. We present quantitative data in structured tables, detail the experimental methodologies for key bioassays, and visualize the underlying mechanisms and workflows.

Antibacterial Activity: Unraveling the Structure-Activity Relationship

The primary therapeutic application of this compound and its analogs lies in their antibacterial properties. The following tables summarize the minimum inhibitory concentrations (MICs) of various derivatives against key bacterial strains, offering a clear comparison of their potencies.

Comparative Antibacterial Potency of this compound Derivatives

The antibacterial activity of this compound derivatives has been extensively studied, particularly against Staphylococcus aureus. The data reveals that modifications at various positions of the this compound scaffold can significantly impact its efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Staphylococcus aureus

Compound NameModification from this compoundMIC (µg/mL)Reference
This compound-8[1][3]
Helvolinic acidHydroxyl at C-6 instead of acetoxy1[1][3][4]
6-desacetoxy-helvolic acidDesacetoxy at C-64[1][3][4]
Sarocladilactone BC-21/C-16 lactone ring4[1][3][4]
1,2-dihydrothis compoundSaturation of C1-C2 double bond16[1][3]
Sarocladilactone AC-21/C-24 lactone ring64[1][3]
16-O-propionyl-16-O-deacetylthis compoundPropionyl group at C-1616[5][6]
6-O-propionyl-6-O-deacetylthis compoundPropionyl group at C-62[5][6]

Table 2: Antibacterial Spectrum of Selected this compound Derivatives

Compound NameMIC (µg/mL) vs Bacillus subtilisMIC (µg/mL) vs Escherichia coliReference
Helvolinic acid6464[1][3]
Sarocladilactone B>12864[1][3]
1,2-dihydrothis compound>12864[1][3]

From the data, several key SAR insights can be drawn:

  • Modification at C-6: Replacing the acetoxy group at the C-6 position with a hydroxyl group (as in helvolinic acid) leads to a significant increase in antibacterial activity against S. aureus.[3]

  • Lactone Ring Formation: The formation of a lactone ring, such as the C-21/C-16 lactone in sarocladilactone B or the C-21/C-24 lactone in sarocladilactone A, appears to decrease the antibacterial potency.[3]

  • Saturation of Ring A: Reduction of the double bond at C-1 and C-2 (1,2-dihydrothis compound) results in a noticeable decrease in activity.[1][3]

  • Acyl Group Modification: Altering the acyl groups at C-6 and C-16 can modulate the activity, as seen with the propionyl derivatives.[5][6]

Antitumor and Other Biological Activities

While less explored, some this compound derivatives have shown potential in other therapeutic areas.

  • Antitumor Activity: this compound has demonstrated cytotoxic effects against various human cancer cell lines.[7] Interestingly, while its in vivo antitumor effect alone was not significant, its combination with the chemotherapy drug cyclophosphamide showed a promising synergistic effect, inhibiting tumor growth by 70.90% in a murine sarcoma S180 model.[7] This synergistic action may be linked to the Wnt/β-catenin signaling pathway.[7]

  • Antiviral and Other Activities: this compound has also been reported to possess antitrypanosomal, antimycobacterial, and potent antiviral activity against H. pylori.[8]

Experimental Methodologies

The following section details the standard experimental protocols used to evaluate the biological activities of this compound derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) are typically determined using the 2-fold serial dilution method in 96-well microtiter plates.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium within the 96-well plates to achieve a range of final concentrations.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the test compound. Positive (broth with bacteria) and negative (broth only) controls are included. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in the study of this compound derivatives, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_isolation Isolation & Characterization cluster_bioassay Biological Evaluation cluster_sar SAR Analysis fungal_culture Fungal Culture (e.g., Aspergillus sp.) extraction Extraction of Metabolites fungal_culture->extraction chromatography Chromatographic Separation extraction->chromatography structure_elucidation Structure Elucidation (NMR, MS) chromatography->structure_elucidation antibacterial_assay Antibacterial Assay (MIC Determination) structure_elucidation->antibacterial_assay antitumor_assay Antitumor Assay (Cytotoxicity) structure_elucidation->antitumor_assay other_assays Other Bioassays structure_elucidation->other_assays data_comparison Comparison of Activity Data antibacterial_assay->data_comparison antitumor_assay->data_comparison other_assays->data_comparison sar_conclusion Structure-Activity Relationship data_comparison->sar_conclusion

Caption: Experimental workflow for the study of this compound derivatives.

mechanism_of_action cluster_bacterial_cell Bacterial Cell helvolic_acid This compound Derivative elongation_factor Elongation Factor G (EF-G) helvolic_acid->elongation_factor Binds to ribosome Ribosome elongation_factor->ribosome Interacts with inhibition Inhibition elongation_factor->inhibition protein_synthesis Protein Synthesis ribosome->protein_synthesis Site of inhibition->protein_synthesis

Caption: Proposed mechanism of antibacterial action of this compound.

Conclusion

The study of this compound and its derivatives continues to be a promising area for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of specific structural features for antibacterial potency. While the primary focus has been on antibacterial applications, the emerging evidence of synergistic antitumor effects warrants further investigation. The detailed experimental protocols and visual representations of workflows and mechanisms provided herein serve as a valuable resource for researchers dedicated to advancing the development of this fascinating class of natural products.

References

Unveiling the Action of Helvolic Acid: A Comparative Guide to its Bacteriostatic Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bacteriostatic mechanism of helvolic acid with its close structural and functional analog, fusidic acid. Both fusidane-type antibiotics are potent inhibitors of bacterial protein synthesis, primarily targeting Gram-positive bacteria. This document delves into their comparative efficacy, supported by experimental data, and provides detailed protocols for key validation assays.

Comparative Efficacy of this compound and Fusidic Acid

This compound and fusidic acid exhibit a similar spectrum of activity, with potent bacteriostatic effects against various Gram-positive pathogens, including Staphylococcus aureus and its methicillin-resistant strains (MRSA). The following tables summarize their comparative minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) from reported studies.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

CompoundStrainMIC (µg/mL)Reference
This compoundS. aureus 209P0.5[1]
This compoundMethicillin-resistant S. aureus (MRSA)16-32[2]
Fusidic AcidS. aureus (multicenter study)MIC₅₀: 0.12, MIC₉₀: 0.12[3]
Fusidic AcidMethicillin-susceptible S. aureus (MSSA)MIC₉₀: 0.12[3]
Fusidic AcidMethicillin-resistant S. aureus (MRSA)MIC₉₀: 0.12[3]

Table 2: Comparative IC50 Values for in vitro Protein Synthesis Inhibition

CompoundTargetAssayIC50 (mM)Reference
This compoundSulfolobus solfataricus EF-2poly(Phe) synthesis~0.1 (for mutated EF-2)[4]
Fusidic AcidSulfolobus solfataricus EF-2poly(Phe) synthesis>1[4]

Note: The IC50 values were determined using the archaeal elongation factor 2 (EF-2), a homolog of the bacterial elongation factor G (EF-G).

Mechanism of Action: Inhibition of Protein Synthesis

Both this compound and fusidic acid exert their bacteriostatic effect by targeting and inhibiting the bacterial elongation factor G (EF-G). EF-G is a crucial GTPase involved in the translocation step of protein synthesis, where the ribosome moves along the mRNA to the next codon.

By binding to the ribosome-EF-G complex, these antibiotics stabilize EF-G in its post-translocational state, effectively locking it onto the ribosome. This prevents the release of EF-G, which is a necessary step for the next tRNA to bind and for protein synthesis to continue. The result is a halt in peptide chain elongation and, consequently, the inhibition of bacterial growth. While the precise binding interactions of this compound are less characterized than those of fusidic acid, studies suggest a similar, if not more potent, inhibitory action on EF-G.[4]

cluster_ribosome 70S Ribosome A_site A site P_site P site A_site->P_site translocation Stalled_Complex Stalled Ribosome- EF-G-GDP Complex A_site->Stalled_Complex E_site E site P_site->E_site moves to EF_G EF-G-GTP EF_G->A_site binds Protein_Synthesis Protein Synthesis (Elongation) EF_G->Protein_Synthesis facilitates tRNA peptidyl-tRNA tRNA->P_site translocates to mRNA mRNA Helvolic_Fusidic This compound / Fusidic Acid Helvolic_Fusidic->Stalled_Complex stabilizes Stalled_Complex->Protein_Synthesis inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth leads to

Caption: Mechanism of action of helvolic and fusidic acids.

Experimental Protocols

To validate the bacteriostatic mechanism of this compound and compare its activity with other agents, the following experimental protocols are recommended.

Time-Kill Curve Assay

This assay determines the rate at which an antibiotic kills a bacterial population over time, distinguishing between bactericidal and bacteriostatic effects.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound and comparator antibiotic (e.g., fusidic acid) stock solutions

  • Sterile culture tubes or microplate

  • Incubator with shaking capabilities

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Preparation: Prepare serial dilutions of this compound and the comparator antibiotic in MHB at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control (no antibiotic).

  • Incubation: Inoculate the tubes or microplate wells with the bacterial suspension and the different antibiotic concentrations. Incubate at 37°C with agitation.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.

  • Colony Counting: Incubate the plates overnight at 37°C and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bacteriostatic agent will show a minimal change in the initial inoculum count over 24 hours, typically a <3-log₁₀ reduction.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Incubate Incubate Cultures with Antibiotics (37°C with shaking) Inoculum->Incubate Antibiotics Prepare Antibiotic Dilutions (0.5x to 4x MIC) Antibiotics->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Dilute_Plate Serial Dilution & Plating Sample->Dilute_Plate Count Colony Counting (CFU/mL) Dilute_Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for a Time-Kill Curve Assay.

In Vitro Protein Synthesis Inhibition Assay (Cell-Free TX-TL System)

This assay directly measures the inhibitory effect of a compound on protein synthesis using a bacterial cell-free transcription-translation (TX-TL) system.

Materials:

  • E. coli based TX-TL cell-free expression system (commercial kit or prepared in-house)

  • Reporter plasmid DNA (e.g., encoding luciferase or a fluorescent protein)

  • This compound and comparator antibiotic stock solutions

  • 384-well microplate

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, prepare the TX-TL reaction mixture according to the manufacturer's instructions, containing the cell extract, energy solution, and amino acids.

  • Antibiotic Addition: Add varying concentrations of this compound or the comparator antibiotic to the reaction wells. Include a no-antibiotic control.

  • Initiation of Synthesis: Add the reporter plasmid DNA to each well to initiate transcription and translation.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 29°C) for a specified period (e.g., 2-4 hours).

  • Signal Detection: Measure the reporter signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control. Plot the inhibition percentage against the antibiotic concentration to determine the IC50 value.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the ability of an antibiotic to bind to the ribosome, often in the presence of its target factor (EF-G).

Materials:

  • Purified 70S ribosomes from a bacterial source (e.g., E. coli)

  • Purified EF-G

  • Radiolabeled antibiotic (e.g., ³H-fusidic acid) or a competitive binding setup with a labeled ligand

  • GTP or a non-hydrolyzable GTP analog (e.g., GDPNP)

  • Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • Nitrocellulose and charged nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Complex Formation: In a reaction tube, incubate the 70S ribosomes, EF-G, and GTP/GDPNP to form the ribosome-EF-G complex.

  • Antibiotic Binding: Add the radiolabeled antibiotic (or unlabeled antibiotic in a competition assay) to the reaction mixture and incubate to allow binding to reach equilibrium.

  • Filtration: Pass the reaction mixture through a nitrocellulose membrane stacked on a nylon membrane using a vacuum apparatus. The nitrocellulose membrane will retain the ribosomes and any bound ligands, while unbound small molecules will pass through to the nylon membrane.

  • Washing: Wash the nitrocellulose filter with cold binding buffer to remove any non-specifically bound antibiotic.

  • Quantification: Measure the radioactivity on the nitrocellulose membrane using a scintillation counter.

  • Data Analysis: Determine the amount of bound antibiotic at different concentrations. For competitive binding, calculate the displacement of the labeled ligand by the unlabeled antibiotic to determine the binding affinity (Kd or Ki).

cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis Complex Incubate Ribosomes, EF-G, and GTP Antibiotic Add Labeled Antibiotic Complex->Antibiotic Filter Vacuum Filtration (Nitrocellulose) Antibiotic->Filter Wash Wash Filter Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Determine Binding Affinity (Kd/Ki) Quantify->Analyze

Caption: Workflow for a Ribosome Binding Assay.

This guide provides a foundational understanding of this compound's bacteriostatic mechanism and the experimental approaches to validate it. For further in-depth analysis, advanced techniques such as toeprinting assays can be employed to map the precise antibiotic-induced ribosome stalling sites on the mRNA.

References

Helvolic Acid: A Comprehensive Evaluation of its Efficacy Against Meth-icillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, driving the urgent need for novel antimicrobial agents. This guide provides an in-depth evaluation of helvolic acid, a fusidane-class antibiotic, as a potential therapeutic agent against MRSA. Through a comparative analysis with standard-of-care antibiotics, vancomycin and linezolid, this document offers a comprehensive overview of its in vitro efficacy, supported by experimental data and detailed methodologies.

In Vitro Efficacy: A Comparative Analysis

This compound has demonstrated potent in vitro activity against MRSA.[1][2] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and its derivatives, alongside comparative data for vancomycin and linezolid against MRSA.

Table 1: In Vitro Activity of this compound and its Derivatives against MRSA

CompoundMRSA Strain(s)MIC Range (µg/mL)Reference
This compoundDMST 20654, ATCC 335914 - 32[1][3]
Helvolinic AcidATCC 292131[4]
6-desacetoxy-helvolic acidATCC 292134[4]
Sarocladilactone BATCC 292134[4]

Table 2: Comparative In Vitro Activity of this compound, Vancomycin, and Linezolid against MRSA

AntibioticMRSA Strain(s)MIC Range (µg/mL)Reference(s)
This compoundClinical Isolates4 - 32[1][3]
VancomycinClinical Isolates0.5 - 2[5][6]
LinezolidClinical Isolates0.25 - 4[7][8]

Synergistic Potential of this compound

Studies have shown that this compound exhibits synergistic effects when combined with other antibiotics, potentially offering a strategy to overcome resistance and enhance therapeutic efficacy. A checkerboard assay demonstrated that this compound acts synergistically with erythromycin against all tested multi-drug resistant S. aureus strains.[9][10][11] Synergism was also observed with penicillin and tetracycline against some multi-drug resistant strains.[9][10]

Mechanism of Action and Resistance

This compound, like other fusidane antibiotics, inhibits bacterial protein synthesis by targeting Elongation Factor G (EF-G).[12][13][14] This interaction traps EF-G on the ribosome, thereby halting the translocation step of protein synthesis.[14]

MRSA's resistance to beta-lactam antibiotics, such as methicillin, is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[9][15][16] PBP2a has a low affinity for beta-lactam antibiotics, allowing the bacteria to continue cell wall synthesis in the presence of these drugs.[9][15][16] The expression of mecA is regulated by the MecR1-MecI signaling pathway.[9][15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standardized procedure for determining MICs.[17][18][19][20]

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Antibiotic stock solutions

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic in MHB in the wells of a 96-well plate.

  • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Checkerboard Synergy Assay

The checkerboard assay is used to assess the in vitro interaction between two antimicrobial agents.[21][22][23][24][25][26]

Procedure:

  • In a 96-well microtiter plate, prepare serial dilutions of drug A horizontally and drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include wells with each drug alone to determine their individual MICs.

  • Incubate the plate under appropriate conditions.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • FIC Index = FIC of Drug A + FIC of Drug B

    • Where FIC = MIC of the drug in combination / MIC of the drug alone.

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[27][28][29][30][31]

Procedure:

  • Prepare tubes containing MHB with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Inoculate each tube with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Include a growth control tube without the antibiotic.

  • Incubate the tubes at 37°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal activity.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the MRSA methicillin resistance signaling pathway and a general experimental workflow for evaluating antibiotic efficacy.

MRSA_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MecR1_inactive MecR1 (Inactive) MecR1_active MecR1 (Active) MecR1_inactive->MecR1_active Conformational Change MecI MecI (Repressor) MecR1_active->MecI mecA_promoter mecA promoter MecI->mecA_promoter Dissociation mecA_gene mecA gene mecA_promoter->mecA_gene Transcription PBP2a PBP2a mecA_gene->PBP2a Translation CellWall Cell Wall Synthesis (Resistant) PBP2a->CellWall Catalyzes BetaLactam β-Lactam Antibiotic BetaLactam->MecR1_inactive Binds to sensor domain Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_interpretation Interpretation MIC MIC Determination (Broth Microdilution) MIC_data Compare MIC values (this compound vs. Comparators) MIC->MIC_data Synergy Synergy Testing (Checkerboard Assay) FIC_data Calculate FIC Index Synergy->FIC_data TimeKill Time-Kill Assay TK_data Plot Time-Kill Curves TimeKill->TK_data Efficacy Assess Potency MIC_data->Efficacy Interaction Determine Synergy/ Antagonism FIC_data->Interaction Activity Characterize Bactericidal/ Bacteriostatic Activity TK_data->Activity Start Isolate MRSA Strains Start->MIC Start->Synergy Start->TimeKill

References

In Vivo Efficacy of Helvolic Acid: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo efficacy of helvolic acid against standard-of-care antibiotics. Due to a notable lack of direct comparative in vivo studies for this compound, this analysis incorporates in vitro data for this compound and leverages in vivo data from its structurally and mechanistically similar analogue, fusidic acid, as a surrogate for comparison against established antibiotics. This approach allows for a preliminary evaluation while highlighting critical gaps in the existing research landscape.

Executive Summary

This compound, a fusidane-class antibiotic, demonstrates promising in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action, presumed to be similar to fusidic acid, involves the inhibition of protein synthesis via Elongation Factor G (EF-G). While direct in vivo comparative data for this compound is scarce, studies on fusidic acid provide valuable insights into the potential efficacy of this antibiotic class in animal models of bacterial infection. Standard antibiotics, such as vancomycin and linezolid, remain the cornerstone of therapy for serious Gram-positive infections, with established in vivo efficacy profiles.[3][4][5] This guide synthesizes the available data to facilitate a comparative understanding and to inform future preclinical and clinical research directions.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data for this compound (in vitro) and fusidic acid (in vivo surrogate) in comparison to standard antibiotics.

Table 1: In Vitro Antibacterial Activity of this compound Against Staphylococcus aureus

Bacterial StrainThis compound MIC (µg/mL)Reference
S. aureus (MSSA)4 - 32[1]
S. aureus (MRSA)4 - 32[1]
Multi-drug resistant S. aureusSynergistic with erythromycin, penicillin, and tetracycline[2]

Table 2: Comparative In Vivo Efficacy in Murine Models of Staphylococcus aureus Infection

AntibioticAnimal ModelDosing RegimenEfficacy EndpointOutcomeReference
Fusidic Acid (this compound Surrogate) Murine Skin InfectionNot specified in available abstractsReduction in bacterial loadEffective in reducing bacterial burden
Vancomycin Murine Pneumonia Model110 mg/kg q12h (simulated human dose)Change in lung bacterial density (log10 CFU/ml)Significant reduction in bacterial load[4]
Vancomycin Murine Thigh Infection Model25 to 400 mg/kg per dayChange in bacterial density (log10 CFU/g)Dose-dependent reduction in bacterial load[6][7][8]
Linezolid Not directly compared in available abstractsNot specifiedNot specifiedEstablished efficacy against MRSA[3]
Daptomycin Murine Bacteremia ModelNot specified in available abstractsReduction in blood and kidney bacterial densitySignificant reduction in bacterial load[5][9]

Note: The data for fusidic acid is presented as a surrogate for this compound due to the lack of direct in vivo studies for the latter. MIC values for this compound can vary based on the specific strain and testing methodology.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are generalized protocols for key experiments cited in the evaluation of antibacterial agents.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Culture Preparation: Staphylococcus aureus strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth) at 37°C.

  • Antibiotic Dilution: A serial two-fold dilution of the test antibiotic (e.g., this compound) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy Assessment: Murine Model of Skin Infection
  • Animal Model: Six-to-eight-week-old female BALB/c mice are typically used.[10]

  • Infection: The mice are anesthetized, and a specific area of their dorsum is shaved. A superficial abrasion is created, and a suspension of a clinical isolate of S. aureus (e.g., MRSA) is applied to the abraded area.[10][11][12]

  • Treatment: At a predetermined time post-infection (e.g., 24 hours), treatment is initiated. The test compound (e.g., a topical formulation of this compound) or a standard antibiotic (e.g., mupirocin) is applied to the infected area. A vehicle control group receives the formulation without the active compound.[12]

  • Efficacy Evaluation: After a defined treatment period (e.g., 3-5 days), the mice are euthanized. The infected skin tissue is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.[10]

  • Data Analysis: The reduction in bacterial load (log10 CFU/g) in the treated groups is compared to the vehicle control group to determine the efficacy of the antibiotic.

In Vivo Efficacy Assessment: Murine Model of Systemic Infection (Bacteremia)
  • Animal Model: Immunocompetent or neutropenic mice are used, depending on the study's objective.[5]

  • Infection: Mice are infected via intravenous (tail vein) injection with a lethal or sub-lethal dose of S. aureus.

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection. The test antibiotic and a standard antibiotic are administered via a clinically relevant route (e.g., intravenous or subcutaneous).[5]

  • Efficacy Evaluation: The primary endpoint is typically survival over a defined period (e.g., 7-14 days). Secondary endpoints can include the bacterial load in various organs (e.g., kidneys, spleen, blood) at specific time points. For bacterial load determination, organs are aseptically harvested, homogenized, and plated for CFU enumeration.

  • Data Analysis: Survival curves are analyzed using Kaplan-Meier statistics. Bacterial loads in different organs are compared between treatment groups.

Mandatory Visualizations

Signaling Pathway Diagram

Proposed Mechanism of Action of this compound cluster_ribosome 70S Ribosome A_site A-site Translocation Translocation of peptidyl-tRNA (A-site to P-site) P_site P-site EFG_GDP EF-G-GDP P_site->EFG_GDP Releases from ribosome E_site E-site EFG_GTP EF-G-GTP EFG_GTP->A_site Binds to A-site Protein_Synthesis_Continues Protein Synthesis Continues EFG_GDP->Protein_Synthesis_Continues Stalled_Ribosome Stalled Ribosome EFG_GDP->Stalled_Ribosome Helvolic_Acid This compound Helvolic_Acid->Stalled_Ribosome Translocation->P_site Hydrolyzes GTP Protein_Synthesis_Inhibited Protein Synthesis Inhibited Stalled_Ribosome->Protein_Synthesis_Inhibited General Workflow for In Vivo Antibiotic Efficacy Testing Animal_Model 1. Animal Model Selection (e.g., Murine Skin Infection Model) Infection 2. Bacterial Infection (e.g., Topical application of S. aureus) Animal_Model->Infection Treatment_Initiation 3. Treatment Initiation (Test article vs. Standard vs. Vehicle) Infection->Treatment_Initiation Monitoring 4. Monitoring (Clinical signs, survival) Treatment_Initiation->Monitoring Endpoint 5. Endpoint Analysis (e.g., Bacterial load in tissue) Monitoring->Endpoint Data_Analysis 6. Data Analysis (Statistical comparison of groups) Endpoint->Data_Analysis

References

Comparative Transcriptomic Analysis of Bacteria Treated with Helvolic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antibiotic research and development, understanding the intricate molecular responses of bacteria to antimicrobial agents is paramount. This guide provides a comparative transcriptomic overview of the effects of helvolic acid on bacteria, with a particular focus on Gram-positive pathogens like Staphylococcus aureus. Due to the limited availability of direct transcriptomic studies on this compound, this analysis utilizes data from studies on fusidic acid, a structurally and mechanistically similar antibiotic, as a proxy. The transcriptomic signature of fusidic acid is compared against that of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, to highlight the distinct cellular responses elicited by different classes of antibacterial compounds.

Executive Summary

This guide delves into the gene expression changes induced by this compound (represented by fusidic acid) and ciprofloxacin in Staphylococcus aureus. By examining the differentially expressed genes and the metabolic and signaling pathways they regulate, we aim to provide a comprehensive resource for understanding the mechanisms of action and the bacterial response to these antibiotics. The data presented is curated from peer-reviewed studies and is intended to support further research and drug development efforts.

Mechanism of Action: this compound/Fusidic Acid

This compound and fusidic acid are steroid antibiotics that primarily target protein synthesis in bacteria. Their mechanism of action involves the inhibition of Elongation Factor G (EF-G), a crucial protein for the translocation of the ribosome along the messenger RNA (mRNA) during protein synthesis. By binding to the ribosome-EF-G complex, these antibiotics stall the elongation of the polypeptide chain, leading to a bacteriostatic effect.

cluster_ribosome Ribosome Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Translates mRNA mRNA mRNA tRNA tRNA Helvolic_Acid Helvolic_Acid EFG Elongation Factor G (EF-G) Helvolic_Acid->EFG EFG->Ribosome Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Culture Bacterial Culture (e.g., S. aureus) Treatment Antibiotic Treatment (e.g., Fusidic Acid or Ciprofloxacin) Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction rRNA_Depletion Ribosomal RNA (rRNA) Depletion RNA_Extraction->rRNA_Depletion cDNA_Synthesis cDNA Library Preparation rRNA_Depletion->cDNA_Synthesis Sequencing Next-Generation Sequencing (RNA-Seq) cDNA_Synthesis->Sequencing Data_Analysis Bioinformatic Analysis (Read mapping, DEG analysis) Sequencing->Data_Analysis Interpretation Functional Annotation & Pathway Analysis Data_Analysis->Interpretation

Safety Operating Guide

Proper Disposal of Helvolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring safety and compliance in the disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of helvolic acid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

This compound, a mycotoxin with antibiotic properties, is not classified as a hazardous substance according to available Safety Data Sheets (SDS).[1] However, it is imperative to follow standard laboratory safety protocols and treat all chemical waste with caution. The following procedures are based on general best practices for laboratory chemical waste management and are intended to provide a comprehensive framework for the safe disposal of this compound.

I. Waste Identification and Characterization

The first step in proper waste management is to correctly identify and characterize the waste. A chemical becomes waste when it is no longer intended for use.[2]

  • Unused or Expired this compound: Pure, unused, or expired this compound should be disposed of as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, and contaminated labware (e.g., pipette tips, vials), must also be treated as hazardous waste.[2][3]

  • Solutions Containing this compound: Aqueous and solvent-based solutions containing this compound must be disposed of as liquid chemical waste. Do not dispose of solutions containing this compound down the drain.[3]

II. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are essential to prevent accidental reactions and ensure safe handling.

  • Waste Containers: Use only appropriate, leak-proof containers for waste storage.[3][4] The container material must be compatible with this compound and any solvents used. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid chemical waste.

  • Segregation: Store this compound waste separately from other incompatible waste streams.[3][5] For example, keep it separate from strong oxidizing agents.[1]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The composition and concentration of the waste

    • The date accumulation started

    • The associated hazards (e.g., "Chemical Waste")

  • Container Filling: Do not overfill waste containers. Leave at least 10% of headspace to allow for expansion of contents.[5] Keep containers closed except when adding waste.[3]

III. On-site Accumulation and Storage

Designate a specific area within the laboratory for the accumulation of hazardous waste.

  • Satellite Accumulation Area (SAA): This area must be at or near the point of waste generation and under the control of the laboratory personnel.[5][6]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[2][3]

  • Storage Limits: Adhere to the storage limits for hazardous waste as defined by your institution's Environmental Health & Safety (EHS) department and local regulations. This typically includes limits on the total volume of waste and the maximum accumulation time.[2][5][6]

IV. Disposal Procedures

The final disposal of this compound waste must be conducted through your institution's EHS program or a licensed hazardous waste disposal company.

  • Requesting a Pickup: Once a waste container is full or the maximum accumulation time has been reached, submit a waste pickup request to your institution's EHS department.

  • Documentation: Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.

The following table summarizes the key quantitative data related to hazardous waste accumulation:

ParameterGuideline
Container Headspace Minimum 10%
Maximum Accumulation Volume (in SAA) Up to 55 gallons (or as specified by local regulations)[2][6]
Maximum Accumulation Time (in SAA) Up to 9-12 months (or as specified by local regulations)[3][6]
V. Spill and Emergency Procedures

In the event of a spill of this compound, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or poses an immediate hazard, evacuate the area.

  • Personal Protective Equipment (PPE): Before cleaning a small spill, don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment and Cleanup: For small spills, use an appropriate absorbent material to clean up the spill. All materials used for spill cleanup must be disposed of as hazardous waste.[2][3]

  • Reporting: Report all spills to your laboratory supervisor and EHS department. For large spills, contact your institution's emergency response team.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Helvolic_Acid_Disposal_Workflow cluster_generation Waste Generation cluster_accumulation Waste Accumulation & Storage cluster_disposal Final Disposal start This compound Waste Generated waste_id Identify Waste Type (Solid, Liquid, Contaminated Debris) start->waste_id container_select Select Compatible Waste Container waste_id->container_select labeling Label Container with Hazardous Waste Tag container_select->labeling storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage monitoring Monitor Accumulation (Volume & Time) storage->monitoring pickup Request Waste Pickup from EHS monitoring->pickup Container Full or Time Limit Reached documentation Maintain Disposal Records pickup->documentation end_node Proper Disposal Complete documentation->end_node spill Spill Occurs spill_response Follow Spill Cleanup Protocol spill->spill_response spill_waste Dispose of Cleanup Materials as Hazardous Waste spill_response->spill_waste spill_waste->labeling

Caption: Workflow for the proper disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.